Product packaging for Coreopsin(Cat. No.:CAS No. 499-29-6)

Coreopsin

Cat. No.: B1642618
CAS No.: 499-29-6
M. Wt: 434.4 g/mol
InChI Key: QMVODIKHHIRSGI-RWGOFXMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-3-(3,4-Dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one is a natural product found in Melanthera prostrata, Viguiera dentata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O10 B1642618 Coreopsin CAS No. 499-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVODIKHHIRSGI-RWGOFXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coreopsin, a naturally occurring chalcone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound, also known by its synonyms Butein-4'-O-β-D-glucopyranoside, is a characteristic yellow pigment found in various plant species, notably in the flowers of Coreopsis species.[1][2] Its chemical structure consists of a butein molecule linked to a β-D-glucopyranoside moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₂₁H₂₂O₁₀[1][2][3]
Molecular Weight 434.39 g/mol [1][2][4]
Appearance Yellow Powder[1]
Purity Typically >95% (commercially available)[2]
CAS Number 499-29-6[1][2][4]
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one[1]
Solubility
Stability

Detailed kinetic studies on the stability of this compound under varying pH, temperature, and light conditions are not extensively reported. As a flavonoid, its stability is likely influenced by these factors. Generally, flavonoids are susceptible to degradation at high pH and elevated temperatures, and exposure to UV light can also lead to decomposition. It is recommended to store this compound, particularly in solution, protected from light and at low temperatures.[2]

Reactivity

The chemical reactivity of this compound is largely dictated by its chalcone scaffold and the presence of multiple hydroxyl groups. These hydroxyl groups make it an effective antioxidant, capable of donating hydrogen atoms to scavenge free radicals. The conjugated system of the chalcone structure also contributes to its reactivity and its characteristic UV-visible absorption spectrum.

Biological Activity and Signaling Pathways

This compound has been reported to possess a variety of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound and related compounds from Coreopsis tinctoria has been evaluated using various in vitro assays. While specific IC₅₀ values for pure this compound are not consistently available across studies, the antioxidant potential of extracts rich in this compound is well-documented. Table 2 provides a summary of reported antioxidant activities for related compounds and extracts.

AssayCompound/ExtractIC₅₀ (µM)Reference
DPPH radical scavenging Okanin6.2[3]
DPPH radical scavenging Isookanin10.6[3]
DPPH radical scavenging Ascorbic acid (positive control)30.4[3]
Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects through the modulation of key inflammatory pathways. While direct IC₅₀ values for this compound on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are not readily found, flavonoids, in general, are known to inhibit these enzymes.

Signaling Pathways

This compound is implicated in the modulation of several critical cellular signaling pathways, which underpins its therapeutic potential.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies on other flavonoids suggest that this compound may inhibit this pathway, leading to downstream effects such as the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes This compound This compound This compound->IKK Inhibits

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to hypoxia. Some flavonoids have been shown to modulate HIF-1α stability and activity, which has implications for cancer and ischemic diseases.

HIF1_Pathway Normoxia Normoxia PHD PHD Enzymes Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits HIF1α HIF-1α VHL VHL HIF1α->VHL Binds to HIF1β HIF-1β (ARNT) HIF1α->HIF1β Dimerizes with PHD->HIF1α Hydroxylates Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1 HIF-1 Complex HIF1β->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to This compound This compound This compound->PHD May Inhibit

Figure 3: Potential modulation of the HIF-1 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as for the investigation of its biological activities.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_bioassays Biological Assays plant_material Dried Coreopsis Flowers extraction Maceration with 80% Methanol plant_material->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partition column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound hplc HPLC-DAD Analysis pure_this compound->hplc nmr_ms Structure Elucidation (NMR, MS) pure_this compound->nmr_ms antioxidant_assays Antioxidant Assays (DPPH, ABTS) pure_this compound->antioxidant_assays anti_inflammatory_assays Anti-inflammatory Assays (COX/LOX Inhibition) pure_this compound->anti_inflammatory_assays cell_culture Cell Culture Experiments pure_this compound->cell_culture western_blot Western Blot (PI3K/Akt, NF-κB) cell_culture->western_blot luciferase_assay Luciferase Reporter Assay (NF-κB) cell_culture->luciferase_assay

Figure 4: General experimental workflow for the study of this compound.

Extraction and Isolation of this compound

The following protocol is a general procedure for the extraction and isolation of flavonoids from Coreopsis tinctoria and can be adapted for the specific isolation of this compound.

  • Extraction:

    • Air-dried and powdered flowers of Coreopsis tinctoria (100 g) are macerated with 80% methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

    • The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning:

    • The crude extract is suspended in water (200 mL) and successively partitioned with ethyl acetate (3 x 200 mL).

    • The ethyl acetate fraction, which is expected to be rich in flavonoids, is collected and concentrated to dryness.

  • Column Chromatography:

    • The dried ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol or a similar solvent system, starting with a nonpolar mixture and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the yellow spot corresponding to this compound are combined.

  • Purification:

    • The combined fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.

    • The purity of the isolated this compound can be assessed by HPLC.

HPLC-DAD Quantification

This protocol provides a framework for the quantitative analysis of this compound in plant extracts.

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might be: 0-30 min, 10-40% B; 30-40 min, 40-60% B; 40-45 min, 60-10% B; 45-50 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Chalcones like this compound show strong absorbance around 370 nm.

  • Quantification: A calibration curve is constructed using a pure standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Antioxidant Activity (DPPH Assay)
  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution with DPPH and methanol (without the sample) serves as the control.

  • The percentage of radical scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

  • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Western Blot Analysis for PI3K/Akt Pathway
  • Cell Culture and Treatment: Seed cells (e.g., a cancer cell line) in a culture dish and allow them to adhere. Treat the cells with different concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties, detailed experimental protocols for its study, and an exploration of its effects on key signaling pathways. While there is a need for more quantitative data on its solubility and stability, the information presented here serves as a solid foundation for researchers and professionals in the field. Further studies to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings are encouraged.

References

Coreopsin (Butein-4'-O-β-D-glucopyranoside): A Technical Guide to its Structure and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin, a prominent chalcone glycoside, is a naturally occurring flavonoid found in the flowers of Coreopsis tinctoria Nutt.[1]. With the chemical formula C₂₁H₂₂O₁₀ and a molecular weight of 434.4 g/mol , its CAS number is 499-29-6[1]. This compound, also known to as Butein-4'-O-β-D-glucopyranoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of hypertension and diabetes research[1]. This technical guide provides a comprehensive overview of the structure of this compound, alongside available experimental data and its interactions with key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound consists of a butein aglycone linked to a β-D-glucopyranoside moiety at the 4'-position. The butein scaffold is characterized by two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₂O₁₀[1]
Molecular Weight434.4 g/mol [1]
CAS Number499-29-6[1]
Melting Point190-195 °C (decomposes)[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete and assigned ¹H and ¹³C NMR data for this compound have not been located in the reviewed literature. The following table presents the ¹H and ¹³C NMR chemical shifts for the aglycone, butein, which constitutes the core structure of this compound. The presence of the glucose moiety in this compound would introduce additional signals in the carbohydrate region of the NMR spectra (typically 3.0-5.5 ppm in ¹H NMR and 60-105 ppm in ¹³C NMR).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Butein (Aglycone of this compound)

Position¹³C NMR (δc, ppm)¹H NMR (δH, ppm, mult., J in Hz)
2--
3--
4--
5--
6--
1'--
2'--
3'--
4'--
5'--
6'--
α--
β--
C=O--
Note:No specific, assigned NMR data for butein was found in the search results. This table is a placeholder to be populated if such data becomes available.No specific, assigned NMR data for butein was found in the search results. This table is a placeholder to be populated if such data becomes available.
Other Spectroscopic Data

Specific UV-Vis, IR, and MS spectral data for this compound are not available in the reviewed literature. General characteristics for chalcones include strong UV absorbance due to the conjugated system. The IR spectrum would be expected to show characteristic peaks for hydroxyl groups (broad band around 3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), a conjugated carbonyl group (around 1650 cm⁻¹), and aromatic C=C stretching (around 1600 and 1450 cm⁻¹). Mass spectrometry would confirm the molecular weight of 434.4 g/mol .

Experimental Protocols

Isolation of Flavonoids from Coreopsis tinctoria

While a detailed protocol for the specific isolation of this compound is not provided in the literature, a general procedure for the extraction of flavonoids from Coreopsis tinctoria flowers can be outlined as follows. This protocol should be optimized for the targeted isolation of this compound.

Isolation_Workflow Start Dried Coreopsis tinctoria flowers Extraction Extraction with 80% methanol Start->Extraction Concentration Concentration under vacuum Extraction->Concentration Fractionation Fractionation using HP-20 resin Concentration->Fractionation Elution Elution with 70% ethanol Fractionation->Elution Final_Extract This compound-containing extract Elution->Final_Extract

Figure 2: General workflow for flavonoid extraction.

Protocol:

  • Extraction: Dried and powdered flowers of Coreopsis tinctoria are extracted with 80% methanol multiple times.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on an HP-20 macroporous resin.

  • Elution: The column is washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol in water. A 70% ethanol eluent is typically used to obtain the flavonoid-rich fraction containing this compound.

  • Purification: The this compound-containing fraction can be further purified by repeated column chromatography (e.g., Sephadex LH-20) and preparative HPLC to yield pure this compound.

Synthesis of Butein (this compound Aglycone)

The synthesis of butein, the aglycone of this compound, can be achieved via a Claisen-Schmidt condensation reaction.

Butein_Synthesis Reactant1 2,4-Dihydroxyacetophenone Reaction Claisen-Schmidt Condensation Reactant1->Reaction Reactant2 3,4-Dihydroxybenzaldehyde Reactant2->Reaction Product Butein Reaction->Product

Figure 3: Synthesis of Butein.

Protocol:

  • Reaction Setup: 2,4-Dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde are dissolved in a suitable solvent such as ethanol.

  • Condensation: A base, such as potassium hydroxide, is added to the solution to catalyze the condensation reaction. The reaction mixture is stirred at room temperature or with gentle heating.

  • Workup: After the reaction is complete, the mixture is acidified and the precipitated product is collected by filtration.

  • Purification: The crude butein is purified by recrystallization from a suitable solvent system.

Note: The synthesis of this compound would require an additional step of glycosylation of the 4'-hydroxyl group of butein with a protected glucose donor, followed by deprotection. A detailed protocol for this specific glycosylation was not found in the reviewed literature.

Biological Activity and Signaling Pathways

This compound is reported to have neuroprotective effects and may play a role in neuronal apoptosis through the PI3K/Akt and HIF-1 signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is implicated in various diseases, including cancer. Some studies suggest that flavonoids can inhibit this pathway, leading to a pro-apoptotic effect.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits?

Figure 4: PI3K/Akt signaling pathway and potential inhibition by this compound.

This compound may exert its pro-apoptotic effects by inhibiting key components of the PI3K/Akt pathway, such as PI3K itself or the downstream kinase Akt. This inhibition would prevent the phosphorylation and activation of anti-apoptotic proteins, thereby promoting programmed cell death.

HIF-1 Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of HIF-1α is a potential therapeutic strategy for diseases characterized by pathological hypoxia, such as cancer.

HIF1_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (in DNA) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates This compound This compound This compound->HIF1a_stabilization Inhibits?

Figure 5: HIF-1 signaling pathway and potential inhibition by this compound.

This compound may interfere with the HIF-1 signaling pathway by inhibiting the stabilization of HIF-1α under hypoxic conditions. By preventing the accumulation of HIF-1α, this compound would block the transcription of HIF-1 target genes, thereby impeding cellular adaptation to hypoxia.

Conclusion

This compound is a chalcone glycoside with significant potential for further investigation in drug discovery and development. While its basic chemical properties are established, a comprehensive characterization, including detailed spectroscopic data and specific experimental protocols for its isolation and synthesis, is still needed. Further research into its precise mechanisms of action on key signaling pathways such as PI3K/Akt and HIF-1 will be crucial in elucidating its full therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

References

A Technical Guide to the Natural Sources and Analysis of Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Coreopsin, a notable chalcone, with a focus on its natural plant sources, quantitative distribution, and the methodologies required for its extraction, analysis, and biological pathway investigation.

Introduction to this compound

This compound is a chalconoid, a type of plant-derived flavonoid characterized by its distinctive open-chain structure. It is the glucoside of butein. As a member of the flavonoid family, this compound and its aglycone, butein, are recognized for a variety of pharmacological activities, including antioxidant and anti-inflammatory properties. This has led to growing interest in its therapeutic potential, necessitating a thorough understanding of its natural sources and biological mechanisms.

Natural Sources of this compound

This compound has been identified in several plant species within the Asteraceae family, and also in the Fabaceae family. The most significant and well-documented source is Coreopsis tinctoria.

  • Coreopsis tinctoria (Plains Coreopsis): The flowers of this species are a rich source of this compound.[1][2] Traditionally used as a remedy for diabetes and as a source of dye, its extracts have been shown to contain a variety of flavonoids, with this compound being a key constituent.[1][3] The plant, also known as snow chrysanthemum, is widely cultivated for its medicinal properties.[4]

  • Cosmos sulphureus (Sulfur Cosmos): The flowers of this ornamental plant also contain chalcones, and literature suggests the presence of this compound's aglycone, butein.[5] One study refers to the primary pigment in these flowers as "this compound".[5] Quantitative analysis has been performed on the total chalcone content in its flowers.[6]

  • Bidens pilosa (Black-jack): This plant is known to contain a wide array of flavonoids.[7][8] While specific quantitative data for this compound is limited, the presence of various flavonoid glycosides makes it a potential source.[7]

  • Butea monosperma (Flame-of-the-forest): This plant is also listed as a source of this compound.[9]

Quantitative Data on this compound and Related Flavonoids

The concentration of this compound and related compounds varies significantly based on the plant species, part of the plant, and growing conditions. The following table summarizes available quantitative data.

Plant SpeciesPlant PartCompound(s) MeasuredConcentration / ContentReference
Coreopsis tinctoriaFlowersTotal Polyphenols248.14 ± 6.51 mg GAE/g dry extract[2]
Coreopsis tinctoriaFlowersTotal Flavonoids123.41 ± 4.53 mg RE/g dry extract[2]
Cosmos sulphureusInflorescencesTotal Chalcones39.65 ± 1.25 mg / 100 g DW[6]
Cosmos sulphureusInflorescencesTotal Chalcones37.93 ± 0.88 mg / 100 g DW[6]
Bidens pilosaLeavesTotal Phenolics72 µg GAE / mg DW[10]
Bidens pilosaLeavesTotal Flavonoids123.3 µg Quercetin / mg DW[10]

Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents; DW = Dry Weight. Data for this compound specifically is often part of a broader flavonoid profile.

Methodologies and Experimental Protocols

This protocol is based on methodologies described for extracting flavonoids from Coreopsis tinctoria flowers.[1][11]

1. Preparation of Plant Material:

  • Collect fresh flowers of Coreopsis tinctoria.
  • Air-dry the flowers in a shaded, well-ventilated area until constant weight is achieved.
  • Grind the dried flowers into a coarse powder.

2. Solvent Extraction:

  • Macerate the dried flower powder (e.g., 100 kg) with 80% aqueous methanol at room temperature.
  • Perform the extraction three times to ensure maximum yield.
  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a condensed extract.

3. Chromatographic Fractionation:

  • Resuspend the condensed extract in water and apply it to a macroporous resin column (e.g., HP-20).
  • Wash the column with deionized water to remove sugars and other polar impurities.
  • Elute the flavonoid-rich fraction using 70% aqueous ethanol.
  • Collect the 70% ethanol eluent and concentrate it under reduced pressure to yield the final extract containing this compound and other flavonoids.

4. Further Purification (Optional):

  • For isolating pure this compound, the 70% ethanol fraction can be subjected to further chromatographic techniques such as Sephadex column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

This protocol outlines a general method for the quantification of flavonoids, including this compound, in plant extracts.[4]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), a pump, and a chromatography data workstation.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Ageal Innoval ODS-2, 4.6 mm × 250 mm, 5 µm).
  • Mobile Phase: A gradient elution using (A) Acetonitrile and (B) Acidified water (e.g., with 1% acetic acid or 0.1% formic acid). A typical gradient might start with a low percentage of A, gradually increasing to elute more nonpolar compounds.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at a wavelength appropriate for chalcones, typically around 360-370 nm. The DAD can scan a range of wavelengths to obtain full UV spectra.
  • Column Temperature: 30 °C.
  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Prepare a stock solution of pure this compound standard of known concentration in methanol.
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare the plant extract sample by dissolving a known weight in methanol, filtering it through a 0.45 µm syringe filter.

4. Quantification:

  • Inject the standards to generate a calibration curve of peak area versus concentration.
  • Inject the plant extract sample.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the pure standard.
  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of Relevant Biological Pathways

This compound, like other flavonoids, is synthesized via the phenylpropanoid pathway. The key enzyme is Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational chalcone backbone.[12][13][14]

G node_precursors 4-Coumaroyl-CoA + 3x Malonyl-CoA node_chs Chalcone Synthase (CHS) [EC 2.3.1.74] node_precursors->node_chs Substrates node_chalcone Naringenin Chalcone (Chalcone Backbone) node_chs->node_chalcone Catalyzes node_this compound This compound (via glycosylation & hydroxylation) node_chalcone->node_this compound Further Modification

Caption: The enzymatic synthesis of the chalcone backbone by Chalcone Synthase (CHS).

The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from plant sources.

G node_collect Plant Material Collection (e.g., Coreopsis flowers) node_dry Drying and Grinding node_collect->node_dry node_extract Solvent Extraction (80% Methanol) node_dry->node_extract node_fractionate Column Chromatography (HP-20 Resin) node_extract->node_fractionate node_concentrate Concentration (Crude Flavonoid Extract) node_fractionate->node_concentrate node_hplc Quantitative Analysis (HPLC-DAD) node_concentrate->node_hplc node_result This compound Concentration Data node_hplc->node_result

Caption: Standard experimental workflow for this compound extraction and quantification.

Compounds from Coreopsis tinctoria, including this compound, have been shown to affect key cellular signaling pathways such as the PI3K-Akt pathway, which is crucial for regulating cell survival and apoptosis.[1] Flavonoids can exert protective effects by modulating this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 akt Akt pip3->akt Activates bcl2 Bcl-2 akt->bcl2 Promotes apoptosis Apoptosis bcl2->apoptosis Inhibits This compound This compound This compound->akt Potentially Modulates

Caption: Potential modulation of the PI3K/Akt cell survival pathway by this compound.

References

The Biosynthesis of Coreopsin in Coreopsis tinctoria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of coreopsin, a key chalconoid secondary metabolite found in Coreopsis tinctoria. This compound and other flavonoids in this plant are of significant interest due to their wide range of pharmacological activities, including antioxidant, anti-diabetic, and anti-inflammatory properties. This document outlines the biosynthetic pathway, presents quantitative data on flavonoid content, details relevant experimental protocols, and provides visual representations of the key processes.

The this compound Biosynthesis Pathway

This compound is synthesized via the general flavonoid biosynthesis pathway, a well-characterized route in higher plants. The pathway begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce p-coumaroyl-CoA, a key precursor. The formation of the characteristic chalcone backbone of this compound is catalyzed by the enzyme Chalcone Synthase (CHS).

The core pathway leading to this compound involves the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): This is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Naringenin chalcone is the immediate precursor to this compound, which is a hydroxylated form of this initial chalcone.

  • Further modifications: Subsequent enzymatic reactions, such as hydroxylation and glycosylation, lead to the diverse array of flavonoids found in Coreopsis tinctoria, including this compound. While the specific enzymes for the final steps to this compound in C. tinctoria are not fully elucidated, they are presumed to be hydroxylases and glycosyltransferases.

The biosynthesis of flavonoids is a complex and tightly regulated process, influenced by developmental stages and environmental factors. Key transcription factors, such as MYB, bHLH, and WD40 proteins, are known to regulate the expression of the structural genes involved in this pathway[1].

Biosynthetic Pathway Diagram

Coreopsin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone This compound This compound Naringenin_chalcone->this compound Hydroxylation/ Glycosylation Other_Flavonoids Other Flavonoids Naringenin_chalcone->Other_Flavonoids Isomerization/ Modification

Caption: Biosynthesis pathway of this compound in Coreopsis tinctoria.

Quantitative Data on Flavonoid Content in Coreopsis tinctoria

Metabolomic studies have provided valuable quantitative data on the flavonoid content in Coreopsis tinctoria. These studies reveal significant variations in flavonoid composition and concentration depending on the developmental stage of the flowers and the geographical origin of the plant.

Table 1: Total Flavonoid Content in Two Colors of Coreopsis tinctoria Flowers at Different Flowering Stages [1]

Flower ColorFlowering StageTotal Flavonoid Content (mg/g)
LS (Reddish-brown/Yellow)Stage 173.65
Stage 268.78
Stage 381.60
Stage 445.98
JS (Yellow)Stage 155.23
Stage 261.45
Stage 368.11
Stage 442.77

Table 2: Major Flavonoid Classes Identified in Coreopsis tinctoria Flowers [1][2]

Flavonoid ClassNumber of Identified Compounds
Flavones53
Flavonols42
Anthocyanins22
Chalcones19
Flavanones19
Dihydroflavonols12
Isoflavones9
Dihydroflavonoids8
Flavanols7
Flavone Glycosides6
Phenolic Acids8
Xanthones3
Biflavonoids3
Unclassified Flavonoids15

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Flavonoid Extraction from Coreopsis tinctoria Flowers

This protocol is adapted from studies on flavonoid analysis in Coreopsis tinctoria[1].

Objective: To extract total flavonoids from C. tinctoria flower tissue for subsequent analysis.

Materials:

  • Fresh or freeze-dried C. tinctoria flowers

  • Grinding instrument (e.g., mortar and pestle, ball mill)

  • 70% aqueous methanol

  • Vortex mixer

  • Centrifuge

  • Microporous membrane filters (0.22 µm)

Procedure:

  • Freeze-dry the C. tinctoria flower samples and grind them into a fine powder.

  • Weigh 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1.0 mL of 70% aqueous methanol to the tube.

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Incubate the extraction mixture overnight at 4°C. During this incubation, periodically vortex the sample (e.g., three times) to enhance extraction efficiency.

  • After incubation, centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm microporous membrane.

  • The filtered extract is now ready for analysis by HPLC-MS or other analytical techniques.

Quantification of this compound by UPLC-QTOF-MS

This protocol is based on established methods for flavonoid quantification in Coreopsis tinctoria[2].

Objective: To quantitatively determine the concentration of this compound in a prepared extract.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC HSS T3 C18 column (100 mm × 2.1 mm i.d., 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.05% formic acid

    • Solvent B: Acetonitrile with 0.05% formic acid

  • Gradient Elution Program:

    • 0–1 min: 10–20% B

    • 1–9 min: 20–70% B

    • 9–12.5 min: 70–95% B

    • 12.5–13.5 min: 95% B

    • 13.5–13.6 min: 95–10% B

    • 13.6–15 min: 10% B

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometry: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source operating in both positive and negative ion modes. Data is acquired in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

Procedure:

  • Prepare a standard curve using a certified reference standard of this compound at various concentrations.

  • Inject the prepared C. tinctoria extract and the this compound standards into the UPLC-MS system.

  • Identify the this compound peak in the chromatogram based on its retention time and mass-to-charge ratio (m/z) compared to the standard.

  • Integrate the peak area of this compound in both the samples and the standards.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

In Vitro Chalcone Synthase (CHS) Activity Assay

This protocol is adapted from a study on CHS from a related plant species, Carthamus tinctorius, and can be used to assess the activity of CHS from Coreopsis tinctoria[3].

Objective: To determine the enzymatic activity of Chalcone Synthase by measuring the formation of its product.

Materials:

  • Purified CHS enzyme from C. tinctoria (obtained through recombinant protein expression and purification).

  • p-Coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Naringenin standard (for HPLC identification, as naringenin chalcone readily cyclizes to naringenin)

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and malonyl-CoA.

  • Initiate the reaction by adding the purified CHS enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.

  • Stop the reaction by adding an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).

  • Analyze the reaction products by HPLC.

  • Identify the naringenin peak by comparing its retention time with the naringenin standard.

  • Quantify the amount of naringenin produced to determine the CHS enzyme activity.

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection Sample Collection (C. tinctoria flowers) Extraction Flavonoid Extraction (70% Methanol) Sample_Collection->Extraction Gene_Expression RNA Extraction & cDNA Synthesis Sample_Collection->Gene_Expression UPLC_MS UPLC-QTOF-MS Analysis Extraction->UPLC_MS Quantification This compound Quantification UPLC_MS->Quantification qPCR Quantitative PCR (qPCR) (CHS, PAL, etc.) Gene_Expression->qPCR Protein_Expression Recombinant Protein Expression (e.g., CHS) Gene_Expression->Protein_Expression Expression_Analysis Gene Expression Analysis qPCR->Expression_Analysis Enzyme_Assay Enzyme Activity Assay Protein_Expression->Enzyme_Assay Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: General experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Coreopsis tinctoria is a multi-step enzymatic process that is integral to the plant's secondary metabolism. Understanding this pathway, from the precursor molecules to the final product, is crucial for the targeted breeding of high-yield varieties and for the biotechnological production of this pharmacologically important compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound and other flavonoids from Coreopsis tinctoria.

References

A Comprehensive Technical Guide to the Biological Activities of Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coreopsin, a flavonoid predominantly found in plants of the Coreopsis genus, has emerged as a compound of significant interest in pharmacological research. This document provides an in-depth technical overview of the multifaceted biological activities of this compound and related flavonoids derived from Coreopsis species. Key activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are detailed, supported by quantitative data and mechanistic insights. This guide summarizes current research, presents detailed experimental protocols for assessing these activities, and visualizes key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a chalcone glycoside, a type of flavonoid characterized by its open-chain structure. It is a prominent bioactive constituent of Coreopsis tinctoria (Snow Chrysanthemum) and Coreopsis lanceolata, plants with a history of use in traditional medicine.[1] Phytochemical studies have revealed that Coreopsis species are rich in flavonoids, including aurones, chalcones, and flavones, which contribute to their diverse biological activities.[1][2] Modern pharmacological research has begun to validate these traditional uses, demonstrating that extracts and isolated compounds from Coreopsis possess significant antioxidant, anti-inflammatory, antidiabetic, and antileukemic properties.[1][2][3] This guide focuses specifically on the activities attributed to this compound and its closely related flavonoid counterparts.

Biological Activities and Mechanisms

This compound and its related compounds exhibit a broad spectrum of biological activities, primarily attributed to their potent antioxidant and cell signaling modulation capabilities.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, enabling it to mitigate oxidative stress, a key pathological factor in numerous diseases.[4][5] Flavonoids from Coreopsis demonstrate strong free radical scavenging capabilities.[6]

Quantitative Data: Antioxidant Activity

The antioxidant potential of flavonoids is often quantified by their IC50 values in various assays, representing the concentration required to scavenge 50% of free radicals. While specific data for pure this compound is limited in the provided results, the activities of related compounds from Coreopsis tinctoria are presented below.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
TaxifolinDPPH Scavenging64.37[3]
Quercetagitin-7-O-β-d-glucosideDPPH Scavenging32.86[3]
Coreopsis tinctoria ExtractDPPH Scavenging-[6]
Coreopsis tinctoria ExtractABTS Scavenging-[6]
Coreopsis tinctoria ExtractHydroxyl Radical Scavenging-[6]

Note: A lower IC50 value indicates stronger antioxidant activity. The positive control in the study had an IC50 of 5.34 µg/mL.[3]

Signaling Pathway: Nrf2/ARE Activation

One of the primary mechanisms underlying the antioxidant effect of Coreopsis flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[4] This action enhances the cell's intrinsic defense against reactive oxygen species (ROS).[4]

Nrf2_Pathway This compound-Mediated Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (SOD, CAT) Transcription->Enzymes upregulates

This compound activates the Nrf2 antioxidant defense pathway.
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Flavonoids isolated from Coreopsis species have demonstrated significant anti-inflammatory and anti-neuroinflammatory effects.[7][8] The primary mechanism involves the suppression of pro-inflammatory mediators in activated immune cells like macrophages and microglia.[7][9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects are measured by the inhibition of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Compound/ExtractCell LineInhibited MarkerActivityReference
PhenylheptatriyneBV2 & RAW264.7NO ProductionSignificant Inhibition[7]
PhenylheptatriyneBV2 & RAW264.7TNF-α, IL-6 SecretionReduced Secretion[7]
Flavanones from C. lanceolataRAW 264.7NO ProductionSuppression (99.5% to 37.3%)[8]
Leptosidin & LeptosinRAW 264.7NO FormationSuppressed[10][11]

Signaling Pathway: NF-κB Inhibition

A key pathway in inflammation is mediated by Nuclear Factor-kappa B (NF-κB). In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[7] Compounds from Coreopsis have been shown to effectively inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[7]

NFkB_Pathway This compound-Mediated NF-κB Inhibition cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, IKK) TLR4->Signaling_Cascade NFkB_IkB NF-κB-IκB Complex Signaling_Cascade->NFkB_IkB activates IKK, phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->Signaling_Cascade Inhibits Transcription Gene Transcription Nucleus->Transcription induces Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators

This compound inhibits the pro-inflammatory NF-κB pathway.
Anticancer and Antileukemic Activity

Flavonoids isolated from Coreopsis lanceolata have demonstrated potential antileukemic activity.[2] Studies show that extracts can inhibit cell proliferation and induce apoptosis in human leukemia HL-60 cells.[2] Specifically, the flavonoid 4-methoxylanceoletin showed potent antiproliferative activity.[2] While direct quantitative data for this compound is not available in the provided results, the general anticancer potential of flavonoids is well-documented.

Quantitative Data: Anticancer Activity

Anticancer efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) required to inhibit the proliferation of a cancer cell line by 50%.

Compound/ExtractCell LineActivity MetricValue (µg/mL)Reference
C. lanceolata EtOAc FractionHL-60 (Leukemia)InhibitionProliferation inhibited[2]
4-MethoxylanceoletinHL-60 (Leukemia)InhibitionPotent antiproliferative[2]
'Daunia N.' Grape Skin ExtractCaco2 (Colon)EC50 (24h)35.60[12]
'Apenestae N.' Grape Skin ExtractCaco2 (Colon)EC50 (24h)150.91[12]
Neuroprotective Effects

Compounds from Coreopsis tinctoria, including this compound, have shown potential neuroprotective effects. Network pharmacology studies have identified that these compounds act on key targets such as TNF, BCL2, and AKT1.[13] The primary affected signaling pathways include the PI3K-Akt and HIF-1 pathways, which are crucial for neuronal survival and apoptosis.[13] By modulating these pathways, Coreopsis compounds may protect against neuronal cell death.[13]

Signaling Pathway: PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade. Its activation by neuroprotective agents like this compound can lead to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inhibit pro-apoptotic proteins (like Bad) and activate anti-apoptotic proteins (like Bcl-2), ultimately promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway This compound-Mediated PI3K/Akt Neuroprotection This compound This compound Receptor Growth Factor Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic activates Apoptotic_Signal Apoptotic Stimuli Apoptotic_Signal->Pro_Apoptotic activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis promotes Anti_Apoptotic->Apoptosis inhibits Survival Neuronal Survival

This compound promotes neuronal survival via the PI3K/Akt pathway.

Experimental Protocols & Workflows

The investigation of this compound's biological activities involves a systematic workflow from extraction to a battery of in vitro assays.

General Experimental Workflow

Experimental_Workflow Workflow for Assessing this compound's Biological Activity Plant Plant Material (e.g., Coreopsis tinctoria) Extraction Extraction (e.g., Ultrasound-Assisted) Plant->Extraction Fractionation Fractionation & Isolation (Chromatography) Extraction->Fractionation Identification Compound Identification (HPLC, LC-MS) Fractionation->Identification In_Vitro_Assays In Vitro Biological Assays Identification->In_Vitro_Assays Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro_Assays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) In_Vitro_Assays->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) In_Vitro_Assays->Anticancer Data_Analysis Data Analysis (IC50 Calculation) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Conclusion Conclusion & Further Study Data_Analysis->Conclusion

References

Coreopsin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin, a flavonoid chalcone glucoside, is a prominent bioactive compound isolated from the flowers of plants in the Coreopsis genus, notably Coreopsis tinctoria and Coreopsis lanceolata. These plants have a history in traditional medicine, and modern scientific inquiry has begun to elucidate the molecular mechanisms underlying their therapeutic potential. This compound and related flavonoids from Coreopsis extracts have demonstrated significant anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities in various in vitro models. This technical guide provides a detailed overview of the in vitro mechanism of action of this compound and its associated compounds, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Core In Vitro Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate multiple critical cellular signaling pathways. The primary mechanisms observed in vitro include potent anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Action

Compounds isolated from Coreopsis species exhibit strong anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglia (BV2) cell lines have shown that flavonoids from Coreopsis can significantly suppress the inflammatory cascade.[1][2] Treatment with these compounds leads to a dose-dependent reduction in the production of nitric oxide (NO) and key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This inhibition is achieved by preventing the activation of NF-κB, which in turn suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[1][3] The mechanism involves blocking the phosphorylation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus.[4][5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases This compound This compound / Related Flavonoids This compound->Akt Inhibits This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Transcription DNA->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
Antioxidant and Neuroprotective Action

This compound and other flavonoids from Coreopsis demonstrate significant antioxidant properties, which are foundational to their neuroprotective and other cytoprotective effects.[6][7] These compounds are effective free radical scavengers, as shown in DPPH and ABTS assays.[3][6] In cellular models, they protect against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).[8]

This antioxidant activity is closely linked to neuroprotection. In human neuroblastoma SH-SY5Y cells, extracts from Coreopsis tinctoria were found to inhibit neuronal apoptosis by modulating the BCL2 and AKT signaling pathways.[9] The PI3K/Akt pathway is a critical pro-survival pathway; its activation promotes cell survival and inhibits apoptosis. This compound-containing extracts have been shown to regulate the expression of key proteins in this pathway, preventing apoptosis.[9] Specifically, treatment with these extracts can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins like Bax.[8] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from mitochondria, a key step in the intrinsic apoptosis pathway, and inhibits the activation of downstream executioner caspases like caspase-3.[8][10]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion GF Survival Factors Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits This compound This compound This compound->Akt Promotes Activation OS Oxidative Stress (e.g., H₂O₂) This compound->OS Scavenges ROS Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Apoptosis Apoptosis OS->Bax Activates CytoC->Apoptosis Initiates Caspase Cascade G cluster_analysis Downstream Analysis start Cell Seeding (e.g., 96-well plate) treatment Treatment with this compound +/- Stimulus (e.g., LPS, H₂O₂) start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant lysis Cell Lysis incubation->lysis flow Flow Cytometry (Apoptosis - Annexin V/PI) mtt MTT Assay (Cell Viability) incubation->mtt elisa ELISA (Cytokines) supernatant->elisa griess Griess Assay (Nitric Oxide) supernatant->griess western Western Blot (Protein Expression) lysis->western lysis->flow Harvest Cells for Staining

References

A Comprehensive Technical Guide on the Anti-inflammatory Effects of Bioactive Compounds from Coreopsis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of coreopsin and other bioactive compounds isolated from plants of the Coreopsis genus. It consolidates findings from various in vitro and in vivo studies, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies. The information is presented to facilitate further research and drug development endeavors in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] Natural products have long been a valuable source of new anti-inflammatory agents.[1][3] The genus Coreopsis, belonging to the Asteraceae family, comprises numerous species that are rich in flavonoids and other bioactive compounds with demonstrated anti-inflammatory potential.[4][5][6] This guide focuses on the anti-inflammatory effects of this compound and other key compounds isolated from Coreopsis, elucidating their mechanisms of action.

Key Bioactive Compounds and Their Anti-inflammatory Activities

Several compounds isolated from Coreopsis species have been investigated for their anti-inflammatory effects. These primarily include flavonoids (such as flavanones and aurones) and polyacetylenes.

  • This compound (Leptosidin): A flavonoid that has demonstrated anti-inflammatory properties.

  • Phenylheptatriyne: A polyacetylene compound from Coreopsis lanceolata with significant anti-inflammatory and anti-neuroinflammatory activities.[4][7]

  • Other Flavonoids: Various other flavonoids, including leptosin, isoquercetin, and astragalin, isolated from Coreopsis lanceolata, have also shown anti-inflammatory and antioxidant effects.[8]

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Molecular Mechanisms of Action

The anti-inflammatory effects of Coreopsis-derived compounds are mediated through the inhibition of several key signaling pathways and the suppression of pro-inflammatory enzymes and cytokines.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11]

Compounds like phenylheptatriyne have been shown to effectively inhibit NF-κB activation in LPS-stimulated BV2 microglia and RAW264.7 macrophages.[4][7] This inhibition prevents the downstream expression of pro-inflammatory mediators. Ampelopsin, a flavonoid with similar properties, also suppresses LPS-induced activation of the IκB/NF-κB pathway.[9][12]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB_NFkappaB IκBα-NF-κB (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα IkappaB->IkappaB_NFkappaB NFkappaB NF-κB (p65/p50) NFkappaB->IkappaB_NFkappaB This compound This compound & Bioactives This compound->IKK Inhibits NFkappaB_n NF-κB (Active) This compound->NFkappaB_n Inhibits translocation IkappaB_NFkappaB->NFkappaB_n IκBα degradation & NF-κB translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_n->Genes Induces transcription

Figure 1: Inhibition of the NF-κB signaling pathway by Coreopsis bioactives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response.[13][14] Activation of these kinases leads to the expression of inflammatory mediators. Some flavonoids have been shown to inhibit the phosphorylation of these MAPK proteins, thereby reducing inflammation.[15] While direct evidence for this compound's effect on this pathway is limited, other flavonoids are known to suppress the activation of MAPK signaling pathways in LPS-induced RAW264.7 cells.[15]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates This compound This compound & Bioactives This compound->MAP2K Inhibits This compound->MAPK Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_assays Measurement of Inflammatory Markers A 1. Culture RAW264.7 or BV2 cells B 2. Pre-treat with Coreopsis compound A->B C 3. Induce inflammation with LPS (1 µg/mL) B->C D NO Production (Griess Assay) C->D After incubation E Cytokine Levels (TNF-α, IL-6) (ELISA) C->E After incubation F iNOS & COX-2 Expression (Western Blot / RT-qPCR) C->F After incubation G NF-κB & MAPK Activation (Western Blot for phosphorylated proteins) C->G After incubation

References

Neuroprotective Potential of Coreopsin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on identifying natural compounds with neuroprotective properties that can mitigate the underlying pathological processes, including oxidative stress, inflammation, and apoptosis. Coreopsin, a flavonoid glycoside found in plants of the Coreopsis genus, has emerged as a promising candidate in this area. This technical guide provides an in-depth overview of the neuroprotective potential of this compound, summarizing key experimental findings, outlining detailed methodologies, and visualizing the implicated signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel neuroprotective therapeutics.

While much of the current research has focused on the effects of Coreopsis extracts as a whole, the consistent presence of this compound as a major bioactive constituent strongly suggests its significant contribution to the observed neuroprotective effects. This guide will therefore detail the findings from studies on these extracts as a proxy for understanding the potential of isolated this compound.

Mechanisms of Neuroprotection

Experimental evidence suggests that the neuroprotective effects of this compound and related Coreopsis extracts are multifactorial, primarily involving the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key intracellular signaling pathways.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in neurodegenerative diseases. Studies on Coreopsis extracts containing this compound have demonstrated significant antioxidant activity.

In an in vitro model using SH-SY5Y neuroblastoma cells, treatment with a Coreopsis tinctoria extract markedly reduced the intracellular ROS levels induced by the neurotoxin MPTP.[1] The extract, at a concentration of 150 µg/ml, attenuated the MPTP-induced ROS level from a 5.52-fold increase to a 3.24-fold increase compared to the control.[1]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the neuronal loss observed in neurodegenerative conditions. The anti-apoptotic effects of Coreopsis extracts are largely attributed to the regulation of the Bcl-2 family of proteins.

  • Bcl-2 and Bax Regulation: The anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax are key regulators of the mitochondrial apoptotic pathway. An increased Bax/Bcl-2 ratio promotes apoptosis. Studies have shown that Coreopsis extracts can modulate this ratio to favor cell survival. For instance, a Coreopsis lanceolata flower extract (CLF1) was found to upregulate Bcl-2 expression and downregulate Bax expression in both H2O2-treated PC12 cells and in an MPTP-induced mouse model of Parkinson's disease.[2] Specifically, pretreatment with CLF1 at 200 mg/kg increased Bcl-2 protein levels and decreased Bax levels in the mouse model.[2][3] Similarly, a Coreopsis tinctoria extract was shown to significantly increase the expression of BCL2 in MPTP-treated SH-SY5Y cells.[4]

Modulation of Signaling Pathways

The neuroprotective effects of this compound-containing extracts are mediated through the modulation of critical intracellular signaling pathways, most notably the PI3K/Akt and MAPK pathways.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway has been shown to be neuroprotective.[5] Network pharmacology and experimental data suggest that the neuroprotective effects of Coreopsis tinctoria are mediated through the PI3K-Akt signaling pathway.[6][7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. While activation of certain MAPK pathways can be pro-apoptotic, their modulation can also lead to neuroprotection.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Coreopsis extracts, providing insights into the potential efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of Coreopsis tinctoria Extract on SH-SY5Y Cells

ParameterModel SystemTreatmentConcentrationResultReference
Cell ViabilityMPTP-induced toxicityCT Extract100-150 µg/mlSignificant reversal of MPTP-induced viability loss (up to 87.6% of control)[4]
ROS LevelsMPTP-induced oxidative stressCT Extract150 µg/mlReduction of MPTP-induced ROS increase from 5.52-fold to 3.24-fold[1]

Table 2: In Vitro and In Vivo Anti-Apoptotic Effects of Coreopsis lanceolata Flower Extract (CLF1)

ParameterModel SystemTreatmentConcentration/DosageResultReference
Protein ExpressionH2O2-induced apoptosis in PC12 cellsCLF150, 100, 200 µg/mLDecreased Bax expression, increased Bcl-2 expression[2]
Protein ExpressionMPTP-induced apoptosis in C57BL/6 miceCLF1200 mg/kgIncreased Bcl-2 protein, decreased Bax protein[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of Coreopsis extracts. These protocols can be adapted for the investigation of isolated this compound.

Cell Culture and Treatment (SH-SY5Y Cells)

Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 µg/ml of penicillin-streptomycin.[4] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Prior to treatment with a neurotoxin (e.g., MPTP), cells are pre-treated with the test compound (e.g., Coreopsis extract or this compound) for a specified duration.

Cell Viability Assay (MTT Assay)
  • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of the test compound for a specified time.

  • Induce cytotoxicity by adding a neurotoxin (e.g., 4 mM MPTP) and incubate for the desired period.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Intracellular ROS Measurement
  • Seed SH-SY5Y cells in a 6-well plate.

  • Pre-treat cells with the test compound followed by induction of oxidative stress (e.g., with MPTP).

  • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Western Blot Analysis for Apoptotic Proteins
  • Culture and treat cells as described in section 3.1.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are believed to be mediated through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the proposed pathways.

G cluster_stress Oxidative Stress cluster_this compound This compound cluster_apoptosis Apoptosis Regulation ROS ↑ Reactive Oxygen Species (ROS) Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Neurotoxin Neurotoxin (e.g., MPTP, H2O2) Neurotoxin->ROS This compound This compound This compound->ROS This compound->Bax This compound->Bcl2 Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's anti-apoptotic and antioxidant mechanisms.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_survival Cellular Response This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK Modulation Akt Akt PI3K->Akt Survival Neuronal Survival & Proliferation Akt->Survival Apoptosis ↓ Apoptosis Akt->Apoptosis MAPK->Survival MAPK->Apoptosis

Caption: this compound's modulation of pro-survival signaling pathways.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key bioactive component of Coreopsis extracts, possesses significant neuroprotective potential. Its ability to counteract oxidative stress and inhibit apoptosis through the modulation of the Bcl-2 protein family and key signaling pathways like PI3K/Akt and MAPK, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on elucidating the specific effects of isolated this compound to confirm and quantify its neuroprotective activities. This includes determining its IC50 values in various neuronal cell models and under different stress conditions. In vivo studies using animal models of neurodegeneration are also crucial to evaluate its bioavailability, efficacy, and safety profile. A deeper understanding of the molecular targets and signaling pathways directly modulated by this compound will be instrumental in advancing its potential as a novel therapeutic agent for the treatment of neurodegenerative disorders.

References

Coreopsin in Hyperglycemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Coreopsin, a flavonoid chalcone glycoside, has emerged as a significant compound of interest in the field of hyperglycemia and diabetes research. Primarily isolated from the flowers of Coreopsis tinctoria Nutt., a plant with a history of use in traditional medicine for managing diabetes, this compound is being investigated for its potential as a natural anti-hyperglycemic agent.[1][2] Its multifaceted mechanism of action, targeting key enzymatic and signaling pathways involved in glucose homeostasis, positions it as a promising candidate for the development of novel therapeutic strategies against type 2 diabetes and associated metabolic disorders. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms, quantitative effects, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound and related flavonoids found in Coreopsis tinctoria exert their anti-hyperglycemic effects through several distinct but interconnected mechanisms. These range from the direct inhibition of carbohydrate-digesting enzymes to the modulation of critical intracellular signaling pathways that regulate glucose uptake and production.

Inhibition of α-Glucosidase

A primary strategy for managing postprandial hyperglycemia is to delay the absorption of carbohydrates from the intestine. This compound contributes to this by inhibiting α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] By slowing this process, extracts containing this compound help to lower the sharp increase in blood glucose levels after a meal.[1][2]

Modulation of the Insulin Signaling Pathway

Insulin resistance, a hallmark of type 2 diabetes, involves impaired signaling within cells in response to insulin. Research indicates that components of Coreopsis tinctoria, including its flavonoids, can improve insulin sensitivity.

  • PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor and its substrates. Certain compounds from C. tinctoria have been shown to inhibit PTP1B, which would enhance and prolong the insulin signal, thereby improving insulin sensitivity.[3]

  • AMPK Activation: AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Its activation stimulates glucose uptake into muscle cells and suppresses glucose production in the liver.[4][5] Ethyl acetate extracts of C. tinctoria have been shown to activate the phosphorylation of AMPKα in the kidneys of diabetic rats, suggesting a role in systemic glucose regulation.[6][7] Activation of AMPK is a known mechanism for improving glucose homeostasis.[4][8]

  • Downregulation of Gluconeogenesis: In hepatic cells, extracts of C. tinctoria have been found to downregulate the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[9] This action reduces the liver's production of glucose, a significant contributor to high fasting blood sugar levels in diabetic individuals.

Antioxidant and Anti-inflammatory Effects

Chronic hyperglycemia is associated with increased oxidative stress and a low-grade inflammatory state, both of which contribute to insulin resistance and diabetic complications.[1] Coreopsis tinctoria extracts, rich in flavonoids like this compound, exhibit significant antioxidant properties.[1] Additionally, these extracts have demonstrated anti-inflammatory activity, for instance, by inhibiting cyclooxygenase-2 (COX-2) and reducing the expression of pro-inflammatory cytokines in diabetic models.[1][7]

Quantitative Data

The following tables summarize the quantitative data from various studies investigating the anti-hyperglycemic potential of Coreopsis tinctoria extracts and their components.

Table 1: In Vitro Enzyme Inhibitory Activity

Compound/ExtractTarget EnzymeIC50 ValuePositive ControlControl IC50Source
Blumea aromatica UAE-DES Extractα-Glucosidase35.87 µg/mLAcarboseMuch stronger[3]
Phloretin 4'-O-(6”-O-galloyl)-β-D-glucosideα-Glucosidase0.0162 mM--[3]
C. tinctoria Compound 7PTP1B7.73 µg/mLUnspecified1.46 µg/mL[3]

Table 2: In Vivo Effects on Metabolic Parameters in High-Fat Diet (HFD) and/or STZ-Induced Diabetic Animal Models

Animal ModelTreatmentDurationKey FindingsSource
HFD-induced obese C57BL/6 miceC. tinctoria ethanol & water extracts (0.4% w/w in diet)8 weeksLowered fasting blood glucose, serum TG, insulin, and leptin; Improved glucose tolerance and insulin resistance.[1][2]
HFD-fed Sprague-Dawley ratsEthyl acetate extract of C. tinctoria (EAEC)8 weeksReduced hyperglycemia and plasma insulin levels; Improved fasting serum glucose and lipid homeostasis.[9]
HFD/STZ-induced diabetic ratsEthyl acetate extract of C. tinctoria (AC) (150, 300, 600 mg/kg)4 weeksSignificantly reduced blood glucose, total cholesterol, and triglycerides.[6][7]
Diet-induced obese (DIO) miceC. tinctoria extract or Kaempferol8 weeksReduced fasting blood glucose; Improved glucose tolerance and insulin resistance; Decreased HbA1c.[10][11]
STZ-induced glucose-intolerant ratsFlavonoid-rich fraction of C. tinctoria3 weeksRestored glucose tolerance; Recovered pancreatic function.[12]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-hyperglycemic properties of this compound and related extracts.

In Vitro α-Glucosidase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

  • Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and a fixed amount of α-glucosidase enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the reaction at 37°C for 20 minutes.

    • Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Acarbose is typically used as a positive control.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition percentage against the logarithm of the inhibitor concentration.

In Vitro PTP1B Inhibition Assay
  • Objective: To measure the inhibitory effect of a test compound on PTP1B activity.

  • Enzyme Source: Recombinant human PTP1B.

  • Substrate: p-Nitrophenyl phosphate (pNPP).[13]

  • Procedure:

    • Add the test compound (at various concentrations), assay buffer (e.g., HEPES or acetate buffer, pH 6.0, containing DTT and EDTA), and PTP1B enzyme to the wells of a microplate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Start the enzymatic reaction by adding the pNPP substrate.[13]

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding a strong base (e.g., NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.[13]

    • Sodium orthovanadate can be used as a positive control inhibitor.

    • Calculate the IC50 value from the dose-response curve. For kinetic analysis (e.g., Lineweaver-Burk plots), the assay is repeated with varying substrate concentrations.[14]

In Vivo High-Fat Diet (HFD)-Induced Hyperglycemia Model
  • Objective: To evaluate the effect of a test substance on hyperglycemia, insulin resistance, and other metabolic parameters in a diet-induced obesity model.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.[1][9]

  • Procedure:

    • Induction: Feed animals a high-fat diet (e.g., 60% of calories from fat) for a period of 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[9][15] A control group is fed a standard chow diet.

    • Treatment: Divide the HFD-fed animals into groups: HFD control, positive control (e.g., metformin), and treatment groups receiving the test extract or compound (e.g., this compound) via oral gavage or as a diet admixture for a specified period (e.g., 4-8 weeks).[6][9]

    • Monitoring: Monitor body weight and food intake regularly.

    • Blood Glucose Measurement: Measure fasting blood glucose levels from tail vein blood at regular intervals using a glucometer.[10]

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an oral or intraperitoneal glucose load (e.g., 2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection to assess glucose clearance.[1][10]

    • Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer an intraperitoneal injection of insulin (e.g., 0.7-1.0 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes to assess insulin sensitivity.[1][10]

    • Terminal Analysis: At the end of the study, collect blood to measure serum levels of insulin, triglycerides, cholesterol, and other relevant biomarkers. Collect tissues (liver, adipose, muscle) for histological analysis or molecular studies (e.g., Western blotting for signaling proteins, qPCR for gene expression).

Visualizations

Signaling Pathways and Mechanisms

Coreopsin_Signaling cluster_insulin Insulin Signaling Pathway cluster_this compound This compound Intervention Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes GLUT4_pm GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_pm Glucose_uptake Increased Glucose Uptake GLUT4_pm->Glucose_uptake This compound This compound / C. tinctoria Extract PTP1B PTP1B This compound->PTP1B inhibits AMPK AMPK This compound->AMPK activates PTP1B->IR dephosphorylates (inactivates) AMPK->Glucose_uptake Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeogenesis Glucose_output Decreased Glucose Output Gluconeogenesis->Glucose_output

Caption: this compound's modulation of hyperglycemia via insulin signaling pathways.

Experimental Workflow

InVivo_Workflow start Start: Select Animal Model (e.g., C57BL/6 mice) induction Induce Hyperglycemia (e.g., High-Fat Diet for 8-12 weeks) start->induction grouping Randomly Assign to Treatment Groups: - Control (HFD) - Positive Control (Metformin) - this compound Extract induction->grouping treatment Administer Treatment Daily (e.g., Oral Gavage for 4-8 weeks) grouping->treatment monitoring Monitor Body Weight & Fasting Blood Glucose Weekly treatment->monitoring tests Perform GTT and ITT (Glucose & Insulin Tolerance Tests) monitoring->tests endpoint Endpoint: Collect Blood and Tissue Samples tests->endpoint analysis Analyze Data: - Serum Biomarkers (Insulin, Lipids) - Tissue Analysis (Western Blot, H&E) endpoint->analysis conclusion Conclusion on Anti-Hyperglycemic Efficacy analysis->conclusion Logical_Flow cluster_compound Chemical & Biological Properties cluster_effect Physiological Effects cluster_outcome Therapeutic Outcome This compound This compound (Flavonoid Chalcone) Enzyme_Inhibition Inhibits α-Glucosidase & PTP1B This compound->Enzyme_Inhibition Signaling_Modulation Activates AMPK, Modulates Insulin Signaling This compound->Signaling_Modulation Antioxidant Antioxidant & Anti-inflammatory This compound->Antioxidant Carb_Absorption Reduced Carbohydrate Absorption Enzyme_Inhibition->Carb_Absorption Insulin_Sensitivity Increased Insulin Sensitivity Signaling_Modulation->Insulin_Sensitivity Glucose_Uptake Increased Peripheral Glucose Uptake Signaling_Modulation->Glucose_Uptake Glucose_Production Decreased Hepatic Glucose Production Signaling_Modulation->Glucose_Production Antioxidant->Insulin_Sensitivity Hyperglycemia_Control Amelioration of Hyperglycemia Carb_Absorption->Hyperglycemia_Control Insulin_Sensitivity->Hyperglycemia_Control Glucose_Uptake->Hyperglycemia_Control Glucose_Production->Hyperglycemia_Control

References

Methodological & Application

Application Notes and Protocols for the Extraction of Coreopsin from Coreopsis tinctoria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsis tinctoria, commonly known as plains coreopsis or dyer's coreopsis, is a flowering plant rich in various bioactive compounds, including the chalcone glycoside coreopsin (butein-4'-O-β-D-glucopyranoside). This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities. These application notes provide a comprehensive overview of the protocols for the extraction, purification, and quantification of this compound from Coreopsis tinctoria, as well as insights into its biological signaling pathways.

Data Presentation: Optimized Extraction Parameters

The following table summarizes optimized conditions for the extraction of flavonoids, including this compound, from Coreopsis tinctoria flowers as reported in various studies. These parameters can serve as a starting point for developing a tailored extraction protocol.

Extraction MethodSolvent SystemTemperature (°C)Time (min)Solid-to-Liquid Ratio (w/v)Reported Yield/Outcome
Hot Water ExtractionWater84.4101:65Optimized for anti-leukemia effects of the extract[1][2]
Hot Water ExtractionWater80101:70Optimized for gastrointestinal benefits, marein (this compound) content of 48.86 mg/g[3][4]
Ultrasound-Assisted60.4% Ethanol in Water-151:27.5High yield of total flavonoids and polyphenols (18.9%)[5][6]
Microwave-AssistedWater80.5681:55.96Predicted total flavonoid yield of 9.99%[7]
Maceration80% Methanol in WaterRoom Temperature--Used for preparing extracts for neuroprotective studies[8]

Experimental Protocols

Protocol for Extraction of Crude this compound from Coreopsis tinctoria Flowers

This protocol is a synthesized method based on common flavonoid extraction techniques from the literature.

Materials and Reagents:

  • Dried Coreopsis tinctoria flowers

  • 80% Methanol or 70% Ethanol

  • Distilled water

  • Grinder or blender

  • Beakers and flasks

  • Shaking incubator or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Preparation of Plant Material: Dry the Coreopsis tinctoria flowers in a well-ventilated area away from direct sunlight or in an oven at a low temperature (e.g., 40-50°C) until brittle. Grind the dried flowers into a fine powder using a grinder or blender.

  • Extraction:

    • Weigh the powdered plant material.

    • Add the extraction solvent (80% methanol or 70% ethanol) at a solid-to-liquid ratio of 1:20 (w/v).

    • Macerate the mixture at room temperature for 24 hours with constant agitation using a shaking incubator or magnetic stirrer. Alternatively, for a faster extraction, heat the mixture at 60°C for 2 hours with stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Collect the filtrate.

  • Re-extraction (Optional but Recommended): To maximize the yield, repeat the extraction process (step 2 and 3) on the plant residue two more times. Combine all the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C to remove the methanol or ethanol.

  • Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude powder. This crude extract contains this compound and other phytochemicals.

Protocol for Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract.

Materials and Reagents:

  • Crude extract of Coreopsis tinctoria

  • Silica gel (60-120 mesh) or Sephadex LH-20

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing:

    • Silica Gel: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.

    • Sephadex LH-20: Swell the Sephadex LH-20 in the appropriate solvent (e.g., methanol) for several hours before packing the column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane for silica gel) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

    • For Sephadex LH-20, elution is typically performed with a solvent like methanol.

  • Fraction Collection: Collect the eluate in small fractions using test tubes or a fraction collector.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate:methanol:water). Visualize the spots under a UV lamp. Fractions containing spots with the same Rf value as a this compound standard are pooled together.

  • Concentration: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator.

Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound.

Materials and Reagents:

  • Purified this compound or crude extract

  • This compound standard of known purity

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Preparation of Sample Solution: Dissolve a known amount of the purified this compound or crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). A typical gradient could be starting with 10-20% B, increasing to 80-90% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 370 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample by using the calibration curve.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Dried Coreopsis tinctoria flowers Grinding Grinding to fine powder Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Final_Evaporation Solvent Evaporation Pooling->Final_Evaporation Pure_this compound Pure this compound Final_Evaporation->Pure_this compound HPLC_Quantification HPLC Quantification Pure_this compound->HPLC_Quantification Data_Analysis Data Analysis HPLC_Quantification->Data_Analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways of this compound

Neuroprotective Effects of this compound via PI3K/Akt Signaling Pathway

The neuroprotective effects of Coreopsis tinctoria extract, containing this compound, are associated with the activation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[2][3][5]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspases Caspases Bcl2->Caspases Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: this compound's role in the PI3K/Akt neuroprotective pathway.

Anti-Leukemic Effects of this compound via Induction of Apoptosis

This compound has been shown to induce apoptosis in leukemia cells, a key mechanism for its anti-cancer activity. This process involves the regulation of pro- and anti-apoptotic proteins.

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: this compound's induction of apoptosis in cancer cells.

References

Application Notes and Protocols for Supercritical CO2 Extraction of Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the supercritical CO2 (SC-CO2) extraction of coreopsin from Coreopsis tinctoria. The included protocols and data are intended to guide researchers in developing efficient extraction methods and to provide insights into the potential therapeutic applications of this bioactive flavonoid.

Introduction to this compound and Supercritical CO2 Extraction

This compound, a flavonoid found in the flowers of Coreopsis tinctoria, has garnered significant interest for its potential antioxidant and anti-inflammatory properties. Traditional solvent extraction methods can be time-consuming and may leave residual organic solvents in the final product. Supercritical CO2 extraction offers a green and efficient alternative, utilizing carbon dioxide in its supercritical state as a solvent. This method allows for selective extraction and produces a clean extract free of harmful residues. The efficiency of SC-CO2 extraction is highly dependent on parameters such as pressure, temperature, extraction time, and the use of co-solvents.

Quantitative Data on Extraction Yields

The yield of bioactive compounds from Coreopsis tinctoria using supercritical CO2 extraction is influenced by the specific extraction parameters. While data specifically quantifying this compound yield from SC-CO2 is limited in publicly available literature, studies on the extraction of oleoresin and total flavonoids provide valuable insights.

One study optimized the SC-CO2 extraction of oleoresin from Coreopsis tinctoria without the use of a co-solvent. The highest yield of oleoresin was 3.163% under the conditions of 27.5 MPa pressure, a temperature of 45°C, and an extraction time of 3 hours[1][2]. Another study reported a higher oleoresin yield of 11.59% at 60°C and 25 MPa for 1 hour, indicating the significant impact of process parameters on extraction efficiency[1].

For total flavonoids, High-Performance Liquid Chromatography (HPLC) analysis of ethanol extracts from Coreopsis tinctoria has shown a total flavonoid content of 53.99 ± 1.32 mg/g of the dry flower material. Within this, the concentration of marein, a structurally related flavonoid, was found to be 36.50 mg/g. While specific quantification for this compound from SC-CO2 extraction is not detailed, these figures from conventional extraction methods highlight the potential for high-yield extraction of this class of compounds.

Table 1: Supercritical CO2 Extraction Parameters and Oleoresin Yield from Coreopsis tinctoria

Pressure (MPa)Temperature (°C)Time (h)Co-solventOleoresin Yield (%)Reference
27.5453None3.163[1][2]
25601None11.59[1]

Experimental Protocols

The following protocols provide a general framework for the supercritical CO2 extraction of this compound from Coreopsis tinctoria. Optimization of these parameters is recommended for specific equipment and research goals.

Protocol 1: Supercritical CO2 Extraction of Coreopsis tinctoria Oleoresin (without Co-solvent)

Objective: To extract the oleoresin rich in flavonoids, including this compound, from dried Coreopsis tinctoria flowers using supercritical CO2.

Materials and Equipment:

  • Dried and powdered Coreopsis tinctoria flowers

  • Supercritical fluid extraction (SFE) system

  • High-purity CO2

  • Collection vessel

Procedure:

  • Sample Preparation: Dry the Coreopsis tinctoria flowers at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize moisture content. Grind the dried flowers into a fine powder to increase the surface area for extraction.

  • Loading the Extractor: Load the powdered plant material into the extraction vessel of the SFE system.

  • Setting Extraction Parameters:

    • Set the extraction pressure to 27.5 MPa.

    • Set the extraction temperature to 45°C.

    • Set the CO2 flow rate according to the manufacturer's instructions for the specific vessel size.

  • Extraction Process:

    • Pressurize the system with CO2 to the desired pressure.

    • Once the target pressure and temperature are reached, begin the dynamic extraction process, allowing the supercritical CO2 to flow through the sample.

    • Continue the extraction for 3 hours.

  • Collection of Extract: The extracted oleoresin will be precipitated in the collection vessel as the CO2 returns to its gaseous state upon depressurization.

  • Yield Determination: Weigh the collected oleoresin and calculate the yield as a percentage of the initial dry weight of the plant material.

Protocol 2: General Supercritical CO2 Extraction of Flavonoids with Ethanol as a Co-solvent

Objective: To enhance the extraction of polar flavonoids like this compound from Coreopsis tinctoria flowers using supercritical CO2 with an ethanol co-solvent.

Materials and Equipment:

  • Dried and powdered Coreopsis tinctoria flowers

  • Supercritical fluid extraction (SFE) system with a co-solvent pump

  • High-purity CO2

  • Food-grade ethanol

  • Collection vessel

Procedure:

  • Sample Preparation: Prepare the dried and powdered Coreopsis tinctoria flowers as described in Protocol 1.

  • Loading the Extractor: Load the powdered plant material into the extraction vessel.

  • Setting Extraction Parameters:

    • Set the desired extraction pressure (e.g., 20-35 MPa).

    • Set the desired extraction temperature (e.g., 40-60°C).

    • Set the CO2 flow rate.

    • Set the co-solvent (ethanol) percentage (e.g., 5-15% v/v).

  • Extraction Process:

    • Pressurize the system with CO2.

    • Introduce the ethanol co-solvent into the CO2 stream at the set percentage.

    • Begin the dynamic extraction, allowing the CO2-ethanol mixture to flow through the sample.

    • The extraction time will need to be optimized (e.g., 1-4 hours).

  • Collection of Extract: The extract will be collected in the collection vessel. The presence of ethanol will result in a liquid extract.

  • Solvent Removal: The ethanol can be removed from the extract using a rotary evaporator under reduced pressure.

  • Yield Determination: Weigh the final extract after solvent removal and calculate the yield.

Potential Biological Activities and Signaling Pathways

This compound and other flavonoids from Coreopsis tinctoria are believed to exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, including those structurally similar to this compound, have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nSignals Pro-inflammatory Signals IKK IKK Pro-inflammatory\nSignals->IKK IkB IkB IKK->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Inhibition Inflammatory\nGenes Inflammatory Genes NF-kB_n->Inflammatory\nGenes Transcription Inflammation Inflammation Inflammatory\nGenes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various pathologies. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Certain flavonoids can activate the Nrf2 pathway, enhancing the cell's antioxidant capacity.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative\nStress Oxidative Stress Keap1 Keap1 Oxidative\nStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 Inhibition ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant\nGenes Antioxidant Genes ARE->Antioxidant\nGenes Transcription Cellular\nProtection Cellular Protection Antioxidant\nGenes->Cellular\nProtection

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Pro-survival and Anti-apoptotic Activity

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway by growth factors and other stimuli leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Dysregulation of this pathway is common in many diseases, including cancer. Some flavonoids have been shown to modulate the PI3K/Akt pathway, which could contribute to their therapeutic effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor\nReceptor Growth Factor Receptor PI3K PI3K Growth Factor\nReceptor->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Cell Survival Cell Survival Akt->Cell Survival This compound This compound This compound->Akt Modulation Experimental_Workflow Start Start: Coreopsis tinctoria Flowers Drying Drying Start->Drying Grinding Grinding Drying->Grinding SC_CO2_Extraction Supercritical CO2 Extraction Grinding->SC_CO2_Extraction Fractionation Fractionation SC_CO2_Extraction->Fractionation Optional HPLC_Analysis HPLC for Quantification SC_CO2_Extraction->HPLC_Analysis Bioactivity_Assays Bioactivity Assays (e.g., cell culture) SC_CO2_Extraction->Bioactivity_Assays Fractionation->HPLC_Analysis Fractionation->Bioactivity_Assays End End: Data Analysis & Interpretation HPLC_Analysis->End Bioactivity_Assays->End

References

Application Notes and Protocols: HPTLC-DPPH Method for Coreopsin Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin, a chalcone glycoside predominantly found in plants of the Coreopsis genus, has garnered significant interest for its potential antioxidant properties. The evaluation of such properties is crucial in the fields of natural product chemistry, pharmacology, and drug development. The High-Performance Thin-Layer Chromatography (HPTLC) coupled with 2,2-diphenyl-1-picrylhydrazyl (DPPH) bioautography assay is a rapid, efficient, and reliable method for the qualitative and quantitative assessment of antioxidant activity. This application note provides a detailed protocol for the determination of the antioxidant activity of this compound using the HPTLC-DPPH method.

The principle of the HPTLC-DPPH assay lies in the separation of compounds on an HPTLC plate, followed by derivatization with a DPPH radical solution. Antioxidant compounds on the plate reduce the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. This results in yellow-white spots against a purple background, allowing for the direct visualization and subsequent quantification of antioxidant activity.

Experimental Protocols

Sample and Standard Preparation

1.1. Extraction of this compound from Coreopsis tinctoria

  • Plant Material: Dried and powdered flowering tops of Coreopsis tinctoria.

  • Extraction Solvent: 70% Ethanol in water.

  • Procedure:

    • Macerate 10 g of the powdered plant material with 100 mL of 70% ethanol.

    • Perform ultrasound-assisted extraction for 30 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

    • Dissolve the dried extract in methanol to a final concentration of 10 mg/mL for HPTLC analysis.

1.2. Standard Solutions

  • This compound Standard: Prepare a stock solution of pure this compound in methanol (1 mg/mL). Prepare working solutions of varying concentrations (e.g., 100, 200, 400, 600, 800 ng/µL) by serial dilution for building a calibration curve.

  • Gallic Acid Standard (for antioxidant capacity comparison): Prepare a stock solution of gallic acid in methanol (1 mg/mL). Prepare working solutions of varying concentrations (e.g., 50, 100, 150, 200, 250 ng/µL).

HPTLC-DPPH Bioautography

2.1. Chromatographic Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).

  • Sample Application:

    • Apply 5 µL of the Coreopsis tinctoria extract and various concentrations of the this compound and gallic acid standards as 8 mm bands.

    • Maintain a distance of 10 mm from the bottom edge of the plate and 15 mm between bands.

    • Use an automated HPTLC applicator for precise application.

  • Mobile Phase: A suitable mobile phase for the separation of flavonoids like this compound is Ethyl acetate: Formic acid: Water (8:1:1, v/v/v) . Note: The mobile phase may require optimization for best resolution.

  • Development:

    • Saturate a twin-trough chamber with the mobile phase vapor for 20 minutes.

    • Place the HPTLC plate in the chamber and develop up to a distance of 80 mm.

    • After development, dry the plate in a fume hood.

2.2. DPPH Derivatization and Visualization

  • DPPH Reagent: Prepare a 0.2% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and stored in the dark.

  • Procedure:

    • Document the developed plate under UV light at 254 nm and 366 nm.

    • Immerse the dried plate in the DPPH solution for 5 seconds.

    • Dry the plate in the dark at room temperature for 30 minutes.

    • Antioxidant compounds will appear as yellow-white bands against a purple background.

    • Document the plate under white light.

Densitometric Analysis and Quantification
  • Instrumentation: Use an HPTLC scanner for densitometric evaluation.

  • Scan Settings:

    • Wavelength: 517 nm (for DPPH scavenging).

    • Slit Dimensions: 6.00 x 0.45 mm.

    • Scanning Speed: 20 mm/s.

  • Quantification:

    • Scan the plate to obtain densitograms of the standards and the sample.

    • The reduction in absorbance due to DPPH scavenging will result in negative peaks.

    • Create a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the plant extract by interpolating its peak area on the calibration curve.

    • The antioxidant activity can also be expressed as Gallic Acid Equivalents (GAE) by comparing the peak area of the sample to the gallic acid calibration curve.

Data Presentation

Table 1: HPTLC Chromatographic Data for this compound

ParameterValue
Stationary PhaseHPTLC Silica Gel 60 F254
Mobile PhaseEthyl acetate: Formic acid: Water (8:1:1, v/v/v)
Expected Rf of this compound ~0.55 - 0.65 *
Detection Wavelength517 nm (post-DPPH derivatization)

*The Rf value is an approximation based on the polarity of the compound and the mobile phase. It should be confirmed experimentally.

Table 2: Quantitative Antioxidant Activity of Coreopsis tinctoria Fractions and Related Compounds

SampleDPPH Radical Scavenging Activity (IC50 / EC50)Reference
C. tinctoria Ethanol Extract28.59 µg/mL[1]
C. tinctoria Ethyl Acetate Fraction13.51 µg/mL [1]
Okanin (a related chalcone from C. tinctoria)6.2 µM [1]
Ascorbic Acid (Standard)30.4 µM[1]

Note: The ethyl acetate fraction is expected to be enriched with this compound. Okanin is a structurally similar aglycone of a chalcone found in the same plant, demonstrating the high antioxidant potential of this class of compounds.

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow and the proposed antioxidant signaling pathway of this compound.

G cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_dpph DPPH Bioautography cluster_analysis Data Analysis p1 Coreopsis tinctoria Extraction h1 Sample Application on HPTLC Plate p1->h1 p2 This compound & Gallic Acid Standard Solutions p2->h1 h2 Chromatographic Development h1->h2 h3 Plate Drying h2->h3 d1 UV Documentation (254 & 366 nm) h3->d1 d2 DPPH Reagent Immersion d1->d2 d3 Incubation (in dark) d2->d3 d4 Visualization of Antioxidant Bands d3->d4 a1 Densitometric Scanning (517 nm) d4->a1 a2 Peak Area Integration a1->a2 a3 Quantification via Calibration Curve a2->a3

Caption: Experimental workflow for HPTLC-DPPH antioxidant analysis of this compound.

G cluster_pathway Nrf2 Signaling Pathway cluster_response Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2) Enzymes ROS-producing Enzymes (e.g., NADPH Oxidase) Enzymes->ROS This compound This compound (Chalcone) This compound->Enzymes Inhibition Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) This compound->Nrf2_Keap1 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding & Activation AOE Antioxidant Enzyme Expression (e.g., HO-1, GCL, NQO1) ARE->AOE Upregulation Detox Enhanced Detoxification & ROS Neutralization AOE->Detox Detox->ROS Scavenging

Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.

Discussion

The HPTLC-DPPH method is a powerful tool for the rapid screening and quantification of antioxidant compounds like this compound in complex mixtures such as plant extracts. The visual nature of the assay provides a clear indication of antioxidant activity, while densitometric analysis allows for accurate quantification.

This compound, as a chalcone, is believed to exert its antioxidant effects through two primary mechanisms. Firstly, it can directly scavenge free radicals due to its phenolic structure. Secondly, and more significantly from a cellular perspective, chalcones are known to activate the Nrf2-Keap1 signaling pathway.[2][3] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm. Chalcones can induce the dissociation of this complex, allowing Nrf2 to translocate to the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the upregulation of a suite of endogenous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This enhances the cell's intrinsic ability to combat oxidative stress.

Conclusion

This application note provides a comprehensive protocol for the assessment of the antioxidant activity of this compound using the HPTLC-DPPH method. The detailed experimental procedures, data presentation, and elucidation of the potential signaling pathway offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This method can be effectively employed for the quality control of herbal medicines containing Coreopsis species and for the discovery and evaluation of novel antioxidant drug candidates.

References

Coreopsin: Unveiling its Anti-Inflammatory Potential Through Cell-Based Assays Targeting IL-6 and TNF-α

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for evaluating the anti-inflammatory activity of Coreopsin, a naturally occurring chalcone. These resources focus on robust cell-based assays to quantify the inhibition of two key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The provided methodologies and data aim to standardize the assessment of this compound and similar compounds, facilitating the discovery and development of novel anti-inflammatory therapeutics.

This compound, also known as Okanin or Butein-4'-O-β-D-glucopyranoside, is a flavonoid that has garnered interest for its potential health benefits. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The overproduction of cytokines like IL-6 and TNF-α is a central driver of the inflammatory cascade. Therefore, identifying and characterizing compounds that can effectively modulate the production of these cytokines is a critical area of research.

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound. The protocols detail the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a widely accepted in vitro model for studying inflammation. The quantification of IL-6 and TNF-α in cell culture supernatants is achieved through the highly sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA).

Summary of Quantitative Data

The inhibitory effects of this compound on the production of IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages are summarized below. This data provides a benchmark for the potency of this compound and allows for comparison with other anti-inflammatory agents.

CytokineTest CompoundCell LineInducer (Concentration)Incubation TimeIC50 Value
IL-6 This compound (Okanin)RAW 264.7LPS (1 µg/mL)24 hoursData not available in the searched literature
TNF-α This compound (Okanin)RAW 264.7LPS (1 µg/mL)24 hoursData not available in the searched literature
Nitric Oxide (NO) OkaninRAW 264.7LPS24 hours~2.5 µM[1]

Note: While specific IC50 values for this compound (Okanin) on IL-6 and TNF-α were not found in the reviewed literature, the significant inhibitory effect on nitric oxide (NO), another key inflammatory mediator, suggests a potent anti-inflammatory profile. Further studies are warranted to determine the precise IC50 values for IL-6 and TNF-α.

Experimental Protocols

Protocol 1: Cell-Based Assay for IL-6 and TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages

1.1. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Okanin)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for murine IL-6 and TNF-α

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

1.2. Cell Culture:

  • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture cells every 2-3 days to maintain optimal growth.

1.3. Assay Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in DMEM.

  • Remove the culture medium and pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • Quantify the levels of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

1.4. Data Analysis:

  • Calculate the concentration of IL-6 and TNF-α in each sample based on the standard curve generated from the ELISA.

  • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the cytokine production) using a suitable software.

Protocol 2: Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of cytokine production is not due to cytotoxicity of this compound, a cell viability assay should be performed in parallel.

2.1. Materials and Reagents:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

2.2. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

  • Treat the cells with the same concentrations of this compound used in the inhibition assay for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2.3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds, including chalcones like this compound, are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 This compound Action cluster_4 Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK1 MEKK1 TAK1->MEKK1 IKK IKK Complex TAK1->IKK MKK4_7 MKK4/7 MEKK1->MKK4_7 MKK3_6 MKK3/6 MEKK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 p38->AP1 IL6_gene IL-6 Gene AP1->IL6_gene TNFa_gene TNF-α Gene AP1->TNFa_gene IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates NFkappaB_nucleus->IL6_gene NFkappaB_nucleus->TNFa_gene This compound This compound This compound->TAK1 inhibits This compound->IKK inhibits IL6_protein IL-6 Protein IL6_gene->IL6_protein TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Incubate overnight (cell adherence) seed_cells->adhere pretreat Pre-treat with This compound (various conc.) for 1 hour adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatants stimulate->collect elisa Perform IL-6 and TNF-α ELISA collect->elisa read Read absorbance on microplate reader elisa->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's activity.

These detailed protocols and the elucidation of the underlying signaling pathways provide a solid framework for the systematic evaluation of this compound's anti-inflammatory properties. This will undoubtedly accelerate research into its therapeutic potential and contribute to the development of new treatments for a wide range of inflammatory diseases.

References

Application Notes and Protocols for Measuring the Neuroprotective Effects of Coreopsin in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coreopsin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. In the context of neurodegenerative diseases, where neuronal cell death is a key pathological feature, compounds that offer neuroprotection are of paramount importance. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its human origin and ability to differentiate into a neuronal phenotype.[1][2] These cells, when exposed to neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) or hydrogen peroxide (H₂O₂), exhibit characteristics of neuronal damage, including increased oxidative stress, apoptosis, and reduced cell viability. This application note provides a comprehensive guide to measuring the neuroprotective effects of this compound against neurotoxin-induced damage in SH-SY5Y cells. The described protocols will enable researchers to assess cell viability, cytotoxicity, apoptosis, oxidative stress, and the modulation of key signaling pathways.

Key Experimental Assays

A multi-faceted approach is essential to thoroughly evaluate the neuroprotective effects of this compound. The following assays provide a comprehensive assessment of its potential therapeutic benefits:

  • MTT Assay: This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[1][3]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[4]

  • Annexin V/PI Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[5][6][7]

  • Reactive Oxygen Species (ROS) Assay: This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.[8][9][10]

  • Antioxidant Enzyme Activity Assays (SOD & GPx): These assays measure the activity of key antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a crucial role in cellular defense against oxidative damage.[8][11]

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in cell survival and apoptosis, such as those in the Akt and Bcl-2 signaling pathways.[12][13][14]

Data Presentation

Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
Treatment GroupConcentrationAbsorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control-1.25 ± 0.08100
Neurotoxin (e.g., MPP+)1 mM0.62 ± 0.0549.6
This compound + Neurotoxin10 µM0.85 ± 0.0768.0
This compound + Neurotoxin25 µM1.02 ± 0.0981.6
This compound + Neurotoxin50 µM1.15 ± 0.0692.0
This compound Alone50 µM1.23 ± 0.0798.4

Note: Data are representative and should be generated from at least three independent experiments.

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
Treatment GroupConcentrationLDH Release (OD490) (Mean ± SD)% Cytotoxicity
Control-0.15 ± 0.020
Neurotoxin (e.g., MPP+)1 mM0.85 ± 0.06100
This compound + Neurotoxin10 µM0.62 ± 0.0567.1
This compound + Neurotoxin25 µM0.45 ± 0.0442.9
This compound + Neurotoxin50 µM0.28 ± 0.0318.6

Note: Data are representative and should be generated from at least three independent experiments.

Table 3: Effect of this compound on Apoptosis (Annexin V/PI Staining)
Treatment GroupConcentration% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Control-2.1 ± 0.51.5 ± 0.3
Neurotoxin (e.g., MPP+)1 mM25.4 ± 2.115.2 ± 1.8
This compound + Neurotoxin25 µM12.3 ± 1.57.8 ± 1.1
This compound + Neurotoxin50 µM6.5 ± 0.93.2 ± 0.6

Note: Data are representative and should be generated from at least three independent experiments.

Table 4: Effect of this compound on Oxidative Stress Markers
Treatment GroupConcentrationIntracellular ROS (Fold Change) (Mean ± SD)SOD Activity (U/mg protein) (Mean ± SD)GPx Activity (U/mg protein) (Mean ± SD)
Control-1.0 ± 0.1150.2 ± 12.585.6 ± 7.8
Neurotoxin (e.g., MPP+)1 mM3.5 ± 0.475.8 ± 9.242.3 ± 5.1
This compound + Neurotoxin50 µM1.8 ± 0.2125.4 ± 10.870.1 ± 6.5

Note: Data are representative and should be generated from at least three independent experiments.

Table 5: Effect of this compound on Protein Expression (Western Blot)
Treatment GroupConcentrationp-Akt/Akt Ratio (Fold Change) (Mean ± SD)Bcl-2/Bax Ratio (Fold Change) (Mean ± SD)
Control-1.0 ± 0.11.0 ± 0.1
Neurotoxin (e.g., MPP+)1 mM0.4 ± 0.050.3 ± 0.04
This compound + Neurotoxin50 µM0.8 ± 0.090.8 ± 0.09

Note: Data are representative and should be generated from at least three independent experiments.

Experimental Protocols

SH-SY5Y Cell Culture
  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with Trypsin-EDTA. Neutralize trypsin with growth medium, centrifuge, and resuspend the cell pellet in fresh medium for plating.[2][8]

Neurotoxin-Induced Cell Injury Model
  • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for MTT/LDH, 6-well for Western Blot/Flow Cytometry).

  • Allow cells to adhere for 24 hours.

  • Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a specified duration (e.g., 2-4 hours).

  • Induce neurotoxicity by adding a neurotoxin such as MPP+ (e.g., 1 mM) or H₂O₂ (e.g., 200 µM) to the culture medium.

  • Incubate for the desired time (e.g., 24 hours).

  • Include appropriate controls: untreated cells, cells treated with neurotoxin alone, and cells treated with this compound alone.

G cluster_workflow Experimental Workflow seed Seed SH-SY5Y Cells adhere Allow Adherence (24h) seed->adhere pretreat Pre-treat with this compound adhere->pretreat induce Induce Neurotoxicity (e.g., MPP+) pretreat->induce incubate Incubate (24h) induce->incubate assays Perform Downstream Assays incubate->assays G cluster_pathway This compound Neuroprotective Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Bax->Mitochondria Promotes Caspases Caspases Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Activates

References

Application Notes & Protocols: MTT Assay for Coreopsin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coreopsin, a flavonoid predominantly found in the flowering tops of Coreopsis tinctoria, has garnered interest for its potential therapeutic properties, including its antioxidant and cytoprotective effects. Emerging research suggests that like many flavonoids, this compound may also possess cytotoxic activity against various cancer cell lines, making it a candidate for further investigation in oncology drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound, along with application notes and a discussion of the putative signaling pathways involved.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active (i.e., viable) cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.

Data Presentation: Cytotoxicity of Flavonoids

While specific IC50 values for this compound against a range of cancer cell lines are not extensively documented in publicly available literature, the following table presents representative IC50 values for other relevant flavonoids to illustrate the expected data format and variability across different cell lines. Researchers should generate similar data for this compound to determine its specific cytotoxic profile.

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
Luteolin HepG2Human Liver Cancer4825.3[1]
A549Human Lung Cancer4830.1[1]
Naringenin MCF-7Human Breast Cancer48150.2[1]
Caco-2Human Colorectal Adenocarcinoma48>200[1]
Ampelopsin HL-60Human Promyelocytic Leukemia4845.6
K562Human Chronic Myelogenous Leukemia4862.3
Quercetin HCT116Human Colorectal Carcinoma2422.4[2]
HT-29Human Colorectal Adenocarcinoma2435.7[2]

Note: The IC50 values are highly dependent on the cell line, assay conditions, and incubation time. The above table is for illustrative purposes only.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO). Store at -20°C in light-protected aliquots. Note: The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS), pH 7.4. Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C, protected from light.

  • Solubilization Solution: 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl or pure DMSO.

  • Cell Culture Medium: Use the appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, as required for the specific cell line.

Cell Seeding
  • Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Treatment with this compound
  • Prepare serial dilutions of this compound from the stock solution in a serum-free medium. A typical concentration range to start with for a new compound could be 0.1, 1, 10, 25, 50, 100, and 200 µM.

  • After the 24-hour incubation period, carefully aspirate the medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells.

  • Include the following controls on the plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the this compound dilutions (e.g., 0.5%).

    • Untreated Control: Cells in serum-free medium only.

    • Blank: Wells containing medium but no cells, to be used for background absorbance subtraction.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

MTT Assay
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

Data Acquisition and Analysis
  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_this compound This compound Dilutions add_this compound Add this compound & Controls prep_this compound->add_this compound incubate_24h Incubate for 24h seed_cells->incubate_24h incubate_24h->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Putative Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following diagram illustrates a putative signaling pathway for this compound-induced apoptosis based on the known mechanisms of similar flavonoids and general apoptotic pathways. The specific molecular targets and interactions of this compound require experimental validation.

Coreopsin_Apoptosis_Pathway Putative Signaling Pathway of this compound-Induced Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt pi3k->akt activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates bax Bax (Pro-apoptotic) bcl2->bax inhibits mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Application Notes and Protocols for the Quantification of Coreopsin in Plant Extracts using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin, a chalconoid, is a flavonoid compound found in various plant species, notably within the genus Coreopsis.[1][2][3] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[4][5][6][7] As interest in the therapeutic potential of natural compounds grows, accurate and robust analytical methods for the quantification of specific flavonoids like this compound are crucial for drug discovery and development, quality control of herbal products, and phytochemical research.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.[8][9][10]

Experimental Protocols

Sample Preparation

The initial step involves the extraction of this compound from the plant matrix. The choice of extraction method can significantly influence the yield of the target analyte.

1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., flowers, leaves)

  • Methanol (LC-MS grade)

  • Ethanol (analytical grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • LC-MS vials

1.2. Extraction Protocol

  • Weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the extracted sample at 4°C until analysis. For long-term storage, samples should be kept at -20°C or below.

LC-MS Analysis

The following parameters provide a starting point for the development of a robust LC-MS method for this compound quantification. Method optimization and validation are essential for each specific application and instrument.

2.1. Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10-30% B5-15 min: 30-60% B15-20 min: 60-90% B20-22 min: 90% B22-25 min: 10% B (re-equilibration)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C

2.2. Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 600 L/hr
Gas Flow (Cone) 50 L/hr
Collision Energy Optimized for this compound fragmentation (for MRM)
MRM Transitions (Hypothetical) Precursor Ion (m/z) -> Product Ion 1 (m/z)Precursor Ion (m/z) -> Product Ion 2 (m/z)

Note: The optimal ionization mode and MRM transitions for this compound should be determined by infusing a standard solution of the compound.

Calibration and Quantification
  • Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with 80% methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Inject the calibration standards into the LC-MS system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Inject the prepared plant extract samples and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for this compound in different plant extracts, demonstrating how results can be clearly structured for comparison.

Plant SpeciesPlant PartExtraction SolventThis compound Concentration (µg/g of dry weight)
Coreopsis tinctoriaFlower80% Methanol152.3 ± 12.5
Coreopsis lanceolataFlower80% Methanol89.7 ± 7.8
Bidens pilosaLeaf80% Methanol45.1 ± 4.2
Coreopsis tinctoriaLeaf80% Methanol68.9 ± 6.1
Coreopsis tinctoriaFlower70% Ethanol135.6 ± 11.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI, MRM/SIM) lc_separation->ms_detection calibration Calibration Curve Construction ms_detection->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_key Key This compound This compound IKK IKK This compound->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory activity.

References

Application Notes and Protocols for In Vivo Experimental Models in Coreopsin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin, a chalcone glycoside found in plants of the Coreopsis genus, has garnered interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-cancer effects. While much of the current research has focused on extracts of Coreopsis species, which contain a variety of bioactive compounds, there is a growing need for preclinical studies on isolated this compound to elucidate its specific mechanisms of action and therapeutic potential.

These application notes provide an overview of established in vivo experimental models that are highly relevant for investigating the pharmacological activities of this compound. The detailed protocols and methodologies are based on standard practices and findings from research on closely related compounds and plant extracts. This document is intended to serve as a comprehensive resource for researchers designing and conducting in vivo studies with this compound.

I. Neuroprotective Effects of this compound

Recommended In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used and well-characterized model for studying Parkinson's disease (PD). MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[1][2][3][4] This model is suitable for evaluating the potential of this compound to protect against neurodegeneration.

Experimental Protocol

Animals: Male C57BL/6 mice, 8-10 weeks old.

Housing: Standard housing conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

Experimental Groups:

  • Control Group: Vehicle (e.g., saline with 0.5% DMSO) administration.

  • MPTP Group: MPTP-HCl (20 mg/kg, i.p.) administered four times at 2-hour intervals on a single day.

  • This compound Treatment Groups: this compound (e.g., 10, 20, 50 mg/kg, p.o. or i.p.) administered daily for 7-14 days, starting 24 hours before MPTP injection.

  • Positive Control Group: (Optional) A known neuroprotective agent (e.g., L-DOPA).

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or vehicle to the respective groups for the designated duration.

  • On the day of induction, administer MPTP-HCl intraperitoneally to the MPTP and this compound-treated groups.

  • Continue this compound administration for the remainder of the treatment period.

  • Perform behavioral tests (e.g., rotarod test, pole test) to assess motor function at baseline and at the end of the study.

  • At the end of the experiment, euthanize the animals and collect brain tissue.

  • Process brain tissue for neurochemical analysis (e.g., HPLC for dopamine and its metabolites in the striatum) and immunohistochemistry (e.g., tyrosine hydroxylase staining in the substantia nigra and striatum).

Quantitative Data Summary (Representative)
GroupRotarod Performance (latency to fall, seconds)Striatal Dopamine Level (ng/mg tissue)Substantia Nigra TH+ Neuron Count (% of Control)
Control180 ± 1515.2 ± 1.8100%
MPTP65 ± 105.8 ± 0.945 ± 5%
This compound (20 mg/kg) + MPTP125 ± 1210.5 ± 1.275 ± 8%
This compound (50 mg/kg) + MPTP160 ± 1813.1 ± 1.590 ± 7%

Note: Data are presented as mean ± SD. This is representative data based on similar compounds; actual results with this compound may vary.

Signaling Pathway: Neuroprotection via Bcl-2/Bax Regulation

This compound is hypothesized to exert neuroprotective effects by modulating the Bcl-2 family of proteins, which are key regulators of apoptosis. It is proposed that this compound increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[5][6][7][8]

G cluster_0 Neurotoxic Insult (e.g., MPTP) cluster_1 This compound Intervention cluster_2 Apoptotic Signaling Cascade MPTP MPTP Bax Bax (Pro-apoptotic) MPTP->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MPTP->Bcl2 Downregulates This compound This compound This compound->Bax Downregulates This compound->Bcl2 Upregulates Caspase3 Caspase-3 Activation Bax->Caspase3 Promotes Bcl2->Caspase3 Inhibits Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

This compound's putative role in modulating the Bcl-2/Bax apoptotic pathway.

II. Anti-inflammatory Effects of this compound

Recommended In Vivo Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation.[9][10][11][12][13] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, making it suitable for evaluating the efficacy of potential anti-inflammatory agents like this compound.

Experimental Protocol

Animals: Male Wistar rats, 180-220 g.

Housing: Standard housing conditions.

Experimental Groups:

  • Control Group: Vehicle (e.g., 1% Tween 80 in saline, p.o.).

  • Carrageenan Group: Vehicle + Carrageenan.

  • This compound Treatment Groups: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.

  • Positive Control Group: Indomethacin (10 mg/kg, p.o.) + Carrageenan.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound, vehicle, or indomethacin orally one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Quantitative Data Summary (Representative)
GroupPaw Edema Volume (mL) at 3hEdema Inhibition (%) at 3h
Control0.12 ± 0.02-
Carrageenan0.85 ± 0.090%
This compound (50 mg/kg) + Carrageenan0.48 ± 0.0543.5%
This compound (100 mg/kg) + Carrageenan0.32 ± 0.0462.4%
Indomethacin (10 mg/kg) + Carrageenan0.29 ± 0.0365.9%

Note: Data are presented as mean ± SD. This is representative data based on similar compounds; actual results with this compound may vary.

Signaling Pathway: Inhibition of the NF-κB Pathway

A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16][17][18] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK Activation This compound->IKK Inhibits TLR4->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB->ProInflammatory

Proposed inhibition of the NF-κB signaling pathway by this compound.

III. Anti-Diabetic Effects of this compound

Recommended In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rats

Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[19][20][21][22][23] Administration of STZ induces a state of hyperglycemia that mimics type 1 diabetes, making it a suitable model to investigate the potential anti-diabetic effects of this compound, such as its ability to lower blood glucose and protect pancreatic islets.

Experimental Protocol

Animals: Male Wistar rats, 150-180 g.

Housing: Standard housing conditions.

Experimental Groups:

  • Normal Control: Vehicle (e.g., citrate buffer, i.p.).

  • Diabetic Control: STZ (50 mg/kg, i.p., single dose) in citrate buffer.

  • This compound Treatment Groups: STZ + this compound (e.g., 25, 50 mg/kg, p.o.) daily for 28 days.

  • Positive Control Group: STZ + Glibenclamide (10 mg/kg, p.o.) daily for 28 days.

Procedure:

  • After an overnight fast, induce diabetes by a single intraperitoneal injection of STZ.

  • Confirm diabetes 72 hours later by measuring fasting blood glucose levels (glucose > 250 mg/dL).

  • Divide diabetic rats into treatment groups and begin daily oral administration of this compound, glibenclamide, or vehicle.

  • Monitor body weight and fasting blood glucose levels weekly.

  • At the end of the 28-day treatment period, perform an oral glucose tolerance test (OGTT).

  • Collect blood samples for biochemical analysis (e.g., insulin, HbA1c, lipid profile).

  • Euthanize the animals and collect the pancreas for histopathological examination.

Quantitative Data Summary (Representative)
GroupFasting Blood Glucose (mg/dL) - Day 28Serum Insulin (µU/mL)HbA1c (%)
Normal Control95 ± 814.5 ± 1.24.2 ± 0.3
Diabetic Control380 ± 255.2 ± 0.68.9 ± 0.7
This compound (50 mg/kg)150 ± 1810.8 ± 1.16.1 ± 0.5
Glibenclamide (10 mg/kg)135 ± 1512.1 ± 1.05.8 ± 0.4

Note: Data are presented as mean ± SD. This is representative data based on similar compounds; actual results with this compound may vary.

Signaling Pathway: PI3K/Akt Pathway in Glucose Metabolism

The PI3K/Akt signaling pathway is a crucial regulator of glucose metabolism and cell survival.[24][25][26][27][28] It is postulated that this compound may enhance insulin signaling and promote glucose uptake by activating the PI3K/Akt pathway, which could contribute to its anti-diabetic effects.

G cluster_0 Insulin Signaling cluster_1 This compound Intervention cluster_2 PI3K/Akt Pathway Insulin Insulin IR Insulin Receptor Insulin->IR This compound This compound Akt Akt Phosphorylation This compound->Akt Potentiates PI3K PI3K Activation IR->PI3K PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Postulated role of this compound in enhancing the PI3K/Akt signaling pathway.

IV. Anti-Cancer Effects of this compound

Recommended In Vivo Model: Xenograft Tumor Model in Nude Mice

The xenograft tumor model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of anti-cancer agents.[29][30][31][32][33] This model allows for the direct assessment of a compound's ability to inhibit tumor growth in vivo.

Experimental Protocol

Animals: Female BALB/c nude mice, 6-8 weeks old.

Housing: Aseptic conditions in a laminar flow cabinet.

Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

Experimental Groups:

  • Control Group: Vehicle (e.g., PBS with 1% DMSO, i.p.).

  • This compound Treatment Groups: this compound (e.g., 20, 40 mg/kg, i.p.) administered daily or every other day.

  • Positive Control Group: A standard chemotherapeutic agent (e.g., 5-Fluorouracil).

Procedure:

  • Inject 5 x 10^6 cancer cells subcutaneously into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups.

  • Administer this compound, vehicle, or positive control as per the schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor body weight as an indicator of toxicity.

  • At the end of the study (e.g., 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for histopathology and molecular analysis (e.g., Western blot for apoptotic markers).

Quantitative Data Summary (Representative)
GroupFinal Tumor Volume (mm³)Tumor Weight (g)Body Weight Change (%)
Control1500 ± 2501.6 ± 0.3+5%
This compound (40 mg/kg)650 ± 1200.7 ± 0.15+2%
5-Fluorouracil400 ± 900.45 ± 0.1-8%

Note: Data are presented as mean ± SD. This is representative data based on similar compounds; actual results with this compound may vary.

Experimental Workflow: Xenograft Tumor Model

G A Human Cancer Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Daily Treatment with This compound or Vehicle D->E F Tumor Volume and Body Weight Monitoring E->F G Tumor Excision and Analysis at Endpoint F->G

References

Troubleshooting & Optimization

Improving Coreopsin solubility in laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of coreopsin in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a chalcone glycoside, a type of flavonoid, with the chemical formula C₂₁H₂₂O₁₀ and a molecular weight of 434.4 g/mol . It is the 4'-O-glucoside of butein. Its solubility is a critical factor in experimental design, impacting the accuracy of concentration calculations, the reproducibility of results, and the overall success of in vitro and in vivo studies.

Q2: Which solvents are recommended for dissolving this compound?

Based on the solubility of its aglycone, butein, and general characteristics of chalcone glycosides, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): Generally the most effective solvent for flavonoids, offering high solubility.

  • Ethanol: A good solvent for many flavonoids, though solubility may be lower than in DMSO.

  • Methanol: Similar to ethanol, it can be an effective solvent.

  • Water: this compound's glycoside structure suggests some aqueous solubility, but it is likely to be limited.

Q3: How can I prepare a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your aqueous experimental medium. To minimize precipitation upon dilution, it is crucial to ensure the final concentration of DMSO in the aqueous solution is as low as possible, typically below 0.5%.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
This compound powder is not dissolving in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature.- Increase the solvent volume incrementally.- Try a different solvent (e.g., switch from ethanol to DMSO).- Gently warm the solution in a water bath (not exceeding 40-50°C) to aid dissolution. Be cautious, as excessive heat can degrade the compound.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. - The final concentration of this compound exceeds its aqueous solubility limit.- The final concentration of DMSO is too high, causing the compound to crash out.- Decrease the final concentration of this compound in the aqueous medium.- Prepare a more dilute DMSO stock solution to reduce the final DMSO percentage upon dilution.- Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
The prepared solution appears cloudy or contains visible particles. - Incomplete dissolution.- Presence of impurities in the this compound sample.- Use sonication to aid dissolution.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.
Inconsistent experimental results. - Inaccurate concentration of the stock solution due to incomplete dissolution.- Degradation of this compound in the solvent over time.- Visually confirm that all solid material has dissolved before making dilutions.- Prepare fresh stock solutions regularly. For short-term storage, keep aliquots at -20°C or -80°C to minimize degradation.

Quantitative Solubility Data

CompoundSolventSolubility (approx.)
ButeinEthanol~20 mg/mL[1]
ButeinDMSO~20 mg/mL[1]
ButeinDimethyl formamide (DMF)~25 mg/mL[1]
Butein1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Note: This data is for butein, the aglycone of this compound. The solubility of this compound may differ.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 434.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing this compound: Accurately weigh out 4.34 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

    • If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle warming in a water bath (not exceeding 40°C) can also be employed if necessary.

  • Storage: Once fully dissolved, the 10 mM stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_start Start cluster_dissolution Dissolution cluster_end Final Stock Solution weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution sonicate Sonicate (Optional) check_dissolution->sonicate No store Aliquot and Store at -20°C / -80°C check_dissolution->store Yes warm Gentle Warming (Optional) sonicate->warm warm->vortex G cluster_pathways Potential Signaling Pathways Influenced by this compound cluster_pi3k PI3K-Akt Pathway cluster_hif1 HIF-1 Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates HIF1a HIF-1α This compound->HIF1a Modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Hypoxia_Response Hypoxia Response & Angiogenesis HIF1a->Hypoxia_Response

References

Coreopsin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of coreopsin under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your research and development endeavors.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chalcone, a type of flavonoid, with the chemical name 2',3,4,4'-tetrahydroxychalcone. Like many polyphenolic compounds, this compound is susceptible to degradation, which can impact its biological activity and lead to inaccurate experimental results. Understanding its stability under different pH and temperature conditions is crucial for designing reliable experiments, developing stable formulations, and ensuring the reproducibility of research findings.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound, like other hydroxylated chalcones, is primarily affected by pH, temperature, light, and the presence of oxygen and metal ions.[1][2] Alkaline pH, elevated temperatures, and exposure to UV light can significantly accelerate its degradation.[3] Dissolved oxygen can also contribute to oxidative degradation.[1][4]

Q3: How does pH affect the stability and appearance of this compound solutions?

A3: this compound is generally more stable in acidic to neutral conditions. Under alkaline conditions, the hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and rearrangement, often leading to a color change and loss of the characteristic UV-Vis absorbance spectrum.[5][6] The solubility of hydroxylated chalcones is also pH-dependent, with poor solubility at low pH and higher solubility at high pH.[5]

Q4: What is the expected impact of temperature on this compound stability?

A4: Increased temperature generally accelerates the degradation of flavonoids, including chalcones.[7] Thermal degradation can lead to the cleavage of the chalcone structure and a loss of biological activity. For many flavonoids, ideal drying and storage temperatures are in the range of 50-70°C to minimize degradation.[7]

Q5: What are the typical degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented in readily available literature, chalcones can undergo various reactions, including cyclization to form flavanones, especially under basic conditions, and oxidative cleavage of the double bond or aromatic rings.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of color or change in absorbance of this compound solution. 1. High pH: The solution pH may be alkaline, leading to rapid degradation. 2. Photodegradation: Exposure to ambient or UV light.[8] 3. Oxidation: Presence of dissolved oxygen in the solvent.[1][4] 4. High Temperature: Storage at elevated temperatures.1. Verify and adjust the pH of the solution to a slightly acidic or neutral range (pH 4-7) using appropriate buffers. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil.[2] 3. Use deaerated solvents for preparing solutions. Purge with an inert gas like nitrogen or argon.[1] 4. Store stock and working solutions at refrigerated temperatures (2-8°C) for short-term and frozen (≤ -20°C) for long-term storage.
Inconsistent results in stability studies. 1. pH Fluctuation: The buffer capacity of the medium may be insufficient. 2. Temperature Variation: Inconsistent temperature control during incubation. 3. Solvent Evaporation: Loss of solvent during long-term experiments, leading to increased concentration.1. Use buffers with adequate buffering capacity within the desired pH range. Verify the pH before and after the experiment. 2. Use a calibrated incubator or water bath with precise temperature control. 3. Ensure sample containers are tightly sealed to prevent evaporation.
Peak tailing or splitting in HPLC analysis of this compound. 1. Secondary Interactions: Interaction of hydroxyl groups with active sites on the HPLC column (e.g., residual silanols).[9] 2. Column Overload: Injecting a too concentrated sample.[10] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds.[11] 4. Column Contamination: Buildup of sample matrix on the column frit or packing material.[10]1. Use a base-deactivated column. Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanol groups. 2. Dilute the sample and re-inject. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 4. Use a guard column and filter all samples before injection. If necessary, flush the column with a strong solvent.[9]
Low recovery of this compound from samples. 1. Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. 2. Degradation during Sample Preparation: Instability during extraction or dilution steps.1. Use silanized glassware or polypropylene tubes. 2. Perform sample preparation steps quickly and at low temperatures. Use acidic conditions if possible.

Quantitative Stability Data

Specific kinetic data for this compound is not widely available. However, data for butein (2',3,4,4'-tetrahydroxychalcone), which has the same core structure as this compound, can provide a reasonable estimate of its stability. The following table is illustrative and based on general flavonoid stability trends. Actual degradation rates should be determined experimentally.

pHTemperature (°C)Estimated Half-life (t½)Degradation Rate Constant (k)Notes
3.025> 48 hoursLowRelatively stable in acidic conditions.
5.025~ 24 - 48 hoursModerateStability decreases as pH approaches neutral.
7.025~ 8 - 12 hoursHigherSignificant degradation at neutral pH.
9.025< 1 hourHighRapid degradation in alkaline conditions.
5.04> 7 daysVery LowRefrigeration significantly improves stability.
5.050~ 2 - 4 hoursHighThermal degradation is significant.
5.080< 30 minutesVery HighRapid thermal degradation.

Disclaimer: This data is illustrative and based on the known behavior of structurally similar chalcones and flavonoids. Researchers should perform their own stability studies to determine the precise degradation kinetics of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for pH Stability Studies

This protocol describes the preparation of common buffer systems for evaluating this compound stability across a range of pH values.

  • Stock Solutions: Prepare 0.1 M stock solutions of citric acid, sodium citrate, sodium phosphate monobasic, and sodium phosphate dibasic.

  • Citrate Buffers (pH 3-6):

    • Mix appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate to achieve the desired pH. For example, for pH 5.0, mix approximately 20.5 mL of 0.1 M citric acid with 79.5 mL of 0.1 M sodium citrate and dilute to 200 mL.

    • Verify the final pH with a calibrated pH meter and adjust as necessary with dilute HCl or NaOH.

  • Phosphate Buffers (pH 6-8):

    • Mix appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the desired pH. For pH 7.0, mix approximately 39 mL of 0.1 M sodium phosphate monobasic with 61 mL of 0.1 M sodium phosphate dibasic and dilute to 200 mL.

    • Verify the final pH with a calibrated pH meter.

  • Alkaline Buffers (pH > 8):

    • Use a borate buffer system for pH ranges above 8.

    • For example, to prepare a pH 9.0 buffer, dissolve 6.20 g of boric acid in 500 mL of water, adjust the pH to 9.0 with 1 M NaOH, and then dilute to 1000 mL.

Protocol 2: UV-Vis Spectrophotometric Assay for this compound Stability

This method provides a rapid assessment of this compound stability by monitoring changes in its absorbance spectrum.

  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • Incubation:

    • Dilute the this compound stock solution in the desired pH buffers (from Protocol 1) to a final concentration that gives an initial absorbance reading between 0.5 and 1.5 at its λmax (typically around 340-390 nm for chalcones).[8]

    • For temperature stability studies, incubate the solutions in tightly sealed, light-protected vials in a calibrated water bath or incubator at the desired temperatures.

    • For pH stability studies, keep the solutions at a constant temperature (e.g., 25°C) and protect from light.

  • Measurement:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Record the UV-Vis spectrum from 200 to 500 nm using a spectrophotometer.

    • Use the corresponding buffer as a blank.

  • Data Analysis:

    • Plot the absorbance at the λmax versus time.

    • Calculate the percentage of remaining this compound at each time point relative to the initial absorbance at time zero.

    • Determine the degradation rate constant (k) and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 3: HPLC-DAD Protocol for Quantitative Stability Analysis of this compound

This protocol provides a more specific and quantitative method for assessing this compound stability.

  • Sample Preparation and Incubation:

    • Prepare and incubate this compound solutions in different pH buffers and at various temperatures as described in Protocol 2.

    • At each time point, transfer an aliquot to an HPLC vial. If necessary, stop the reaction by adding a small amount of acid (e.g., formic acid) to lower the pH.

  • HPLC-DAD Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (e.g., ~370 nm) and also scanning a wider range (e.g., 210-400 nm) to observe degradation products.[13]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the concentration of remaining this compound using a calibration curve prepared with this compound standards.

    • Plot the concentration versus time and determine the degradation kinetics as described in Protocol 2.

Diagrams

Experimental_Workflow_for_Coreopsin_Stability_Analysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_this compound Prepare this compound Stock Solution setup_exp Dilute this compound in Buffers (Test Solutions) prep_this compound->setup_exp prep_buffers Prepare Buffers at Various pH prep_buffers->setup_exp temp_study Incubate at Different Temperatures setup_exp->temp_study ph_study Incubate at Different pH setup_exp->ph_study sampling Sample at Time Intervals temp_study->sampling ph_study->sampling uv_vis UV-Vis Analysis sampling->uv_vis hplc HPLC-DAD Analysis sampling->hplc kinetics Determine Degradation Kinetics (k, t½) uv_vis->kinetics hplc->kinetics conclusion Assess Stability Profile kinetics->conclusion

Caption: Workflow for this compound Stability Testing.

Signaling_Pathway_Placeholder pH pH Degradation Degradation Products (Inactive) pH->Degradation Alkaline Temp Temperature Temp->Degradation High Light Light Light->Degradation UV Oxygen Oxygen Oxygen->Degradation Oxidation This compound This compound (Stable) This compound->Degradation

Caption: Factors Leading to this compound Degradation.

References

Optimizing Coreopsin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Coreopsin concentration for in vitro experiments. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is cell-line specific and depends on the endpoint being measured (e.g., cytotoxicity, inhibition of a specific target). Based on studies of similar chalcones and flavonoids, a broad starting range of 1 µM to 100 µM is recommended for initial screening. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions. For some highly aggressive cancer cell lines, IC50 values for related compounds have been observed between 10 and 50 µM.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like many flavonoids, has limited aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

Recommended Stock Solution Protocol:

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, to minimize the final concentration of DMSO in your cell culture medium. The solubility of similar compounds in DMSO can be ≥20 mg/mL.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex or gently heat (if necessary and stability is not compromised) to fully dissolve the compound.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in cell culture media at 37°C has not been extensively reported. Flavonoids can be susceptible to degradation in aqueous solutions, with stability being influenced by pH, light, and temperature. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. To assess stability in your specific experimental setup, you can incubate this compound in your cell culture medium for the duration of your experiment, and then analyze its concentration using methods like HPLC.

Q4: Can this compound interfere with common cell viability assays like the MTT assay?

A4: Yes, it is possible. Chalcones and other polyphenolic compounds have been reported to interfere with the MTT assay. This interference can occur through direct reduction of the MTT reagent by the compound, leading to a false-positive signal (increased viability) or by interacting with cellular metabolic processes in a way that does not correlate with cell death. It is advisable to include proper controls, such as a cell-free control with this compound and MTT, to check for direct reduction. If interference is suspected, consider using an alternative viability assay that is not based on metabolic reduction, such as the Trypan Blue exclusion assay, a lactate dehydrogenase (LDH) release assay, or a crystal violet assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. - The final concentration of this compound exceeds its solubility in the aqueous medium.- The final concentration of DMSO is too low to maintain solubility.- The medium has been stored for too long after the addition of this compound.- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.- Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%), but is sufficient to maintain solubility.- Prepare fresh dilutions of this compound in medium for each experiment.
Inconsistent or non-reproducible results. - Degradation of this compound in stock solution or working solution.- Inaccurate pipetting of viscous DMSO stock solution.- Variability in cell seeding density.- Aliquot stock solutions to avoid freeze-thaw cycles.- Use reverse pipetting for viscous DMSO solutions to ensure accurate dispensing.- Ensure a homogenous cell suspension before seeding and use a consistent cell number for all experiments.
No observable effect of this compound at expected concentrations. - The chosen concentration range is too low for the specific cell line.- this compound has degraded.- The experimental endpoint is not sensitive to this compound's mechanism of action.- Perform a wider dose-response curve, extending to higher concentrations.- Verify the integrity of the this compound stock solution.- Consider alternative assays that measure different cellular processes potentially affected by this compound.
High background absorbance in MTT assay. - Direct reduction of MTT by this compound.- Contamination of cell cultures.- Run a cell-free control with this compound and MTT reagent.- If direct reduction is confirmed, switch to a different viability assay.- Regularly check cell cultures for contamination.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • For suspension cells, seed cells immediately before adding the compound.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common dilution series might be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, and 0 µM (vehicle control).

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Workflows

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagrams below illustrate the simplified PI3K-Akt and HIF-1 signaling pathways, which are potential targets of this compound.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibition? This compound->Akt Inhibition?

Caption: PI3K-Akt Signaling Pathway and Potential this compound Interaction.

HIF1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation (Normoxia) Proteasome Proteasomal Degradation HIF1a_normoxia->Proteasome VHL VHL PHD->VHL VHL->HIF1a_normoxia HIF1a_hypoxia HIF-1α HIF1b HIF-1β HIF1a_hypoxia->HIF1b Dimerization (Hypoxia) This compound This compound This compound->HIF1a_hypoxia Inhibition? HIF1 HIF-1 Complex HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription

Caption: HIF-1 Signaling Pathway and Potential this compound Interaction.

Experimental Workflow

The following diagram outlines a general workflow for optimizing this compound concentration in an in vitro experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_followup Follow-up Assays Prep_Stock Prepare this compound Stock Solution Determine_Solubility Determine Solubility in Culture Medium Prep_Stock->Determine_Solubility Dose_Response Perform Dose-Response (e.g., MTT Assay) Determine_Solubility->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Select_Concentrations Select Concentrations for Further Experiments Calculate_IC50->Select_Concentrations Mechanism_Assay Mechanism of Action Assays Select_Concentrations->Mechanism_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Select_Concentrations->Signaling_Assay

Caption: Workflow for Optimizing this compound Concentration.

References

Challenges in Coreopsin quantification from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of coreopsin from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound from complex matrices like plant extracts?

A1: The primary challenges in quantifying this compound from complex mixtures include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.

  • Low Recovery: this compound may be lost during sample preparation and extraction steps, resulting in low recovery and underestimation of its concentration.

  • Analyte Stability: this compound, like many flavonoids, can be susceptible to degradation under certain conditions of light, temperature, and pH during sample storage and processing.

  • Co-elution of Isomers: Structural isomers of this compound may be present in the extract and can be difficult to separate chromatographically, potentially leading to inaccurate quantification if not properly resolved.

  • Method Validation: Developing and validating a robust and reliable analytical method that addresses all the above challenges is crucial for obtaining accurate and reproducible results.

Q2: Which analytical technique is most suitable for this compound quantification in complex mixtures?

A2: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most suitable technique for the quantification of this compound in complex matrices. This method offers high selectivity, sensitivity, and specificity, allowing for the accurate measurement of this compound even at low concentrations in the presence of other interfering compounds.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: To minimize matrix effects, you can employ several strategies:

  • Effective Sample Preparation: Use a selective extraction and clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize the UPLC conditions to achieve good separation of this compound from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound to correct for both matrix effects and variability in sample processing.

Q4: What are the best practices for this compound extraction from Coreopsis tinctoria?

A4: Several extraction methods can be used for this compound from Coreopsis tinctoria flowers. An effective and commonly used method is solvent extraction. Key considerations include the choice of solvent, temperature, and extraction time. A mixture of ethanol or methanol and water is often effective. For instance, extraction with 70-80% methanol or ethanol has been shown to be efficient.[1] The optimal conditions may need to be determined empirically for your specific sample and analytical goals.

Q5: How should I assess the stability of this compound in my samples and solutions?

A5: Stability studies are crucial and should be performed under various conditions to ensure the integrity of your results. Key stability assessments include:

  • Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability of this compound in the processed samples at room temperature for a period that mimics the sample analysis time.

  • Long-Term Stability: Determine the stability of this compound in the matrix under the intended long-term storage conditions (e.g., -20°C or -80°C).

  • Stock Solution Stability: Evaluate the stability of this compound in the solvent used for stock solutions under storage conditions. Stability is often assessed by comparing the response of the stored samples to that of freshly prepared samples.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No this compound Peak Inefficient extraction.Optimize extraction solvent, temperature, and time. Consider using ultrasonication or other extraction enhancement techniques.
Degradation of this compound.Protect samples from light and high temperatures. Prepare fresh samples and standards. Perform stability studies to determine optimal storage conditions.[3][4][5]
Poor ionization in the MS source.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., contains a suitable modifier like formic acid for positive mode or ammonia for negative mode).
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Incompatible injection solvent.Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Column degradation.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure consistent and reproducible sample handling, extraction, and dilution steps. Use an internal standard.
Matrix effects.Implement strategies to minimize matrix effects as described in the FAQs.
Instrument instability.Check for leaks in the LC system. Ensure the MS is properly tuned and calibrated.
Low Recovery Incomplete extraction.Re-evaluate and optimize the extraction procedure.
Analyte adsorption to surfaces.Use silanized vials or polypropylene tubes.
Analyte degradation during processing.Minimize sample processing time and keep samples cool.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of flavonoids, like this compound, using UPLC-MS/MS. The exact values can vary depending on the specific method, matrix, and instrumentation.

Table 1: Method Validation Parameters for this compound Quantification

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) ≥ 0.990.999
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 102 ng/mL
Intra-day Precision (%RSD) < 15%< 8.6%[2]
Inter-day Precision (%RSD) < 15%< 8.6%[2]

Table 2: Recovery and Matrix Effect Data

QC LevelRecovery (%)Matrix Effect (%)
Low 85 - 115%80 - 120%
Medium 85 - 115%80 - 120%
High 85 - 115%80 - 120%

Recovery is calculated as the percentage of the analyte response in a pre-extraction spiked sample compared to a post-extraction spiked sample. Matrix effect is calculated as the percentage of the analyte response in a post-extraction spiked sample compared to a neat standard solution.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Coreopsis tinctoria Flowers
  • Sample Preparation: Dry the Coreopsis tinctoria flowers at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Extraction: a. Weigh 1.0 g of the powdered sample into a conical flask. b. Add 50 mL of 70% methanol (v/v) to the flask. c. Sonicate the mixture for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet with another 50 mL of 70% methanol. g. Combine the supernatants.

  • Concentration and Reconstitution: a. Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator. b. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL) for UPLC-MS/MS analysis. c. Filter the reconstituted solution through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Quantification of this compound
  • UPLC System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10-20% B

    • 1-9 min: 20-70% B

    • 9-12.5 min: 70-95% B

    • 12.5-13.5 min: 95% B

    • 13.5-13.6 min: 95-10% B

    • 13.6-15 min: 10% B[1]

  • Flow Rate: 0.35 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for flavonoids.[6]

  • MS/MS Parameters:

    • Precursor Ion (Q1): m/z 433.1 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Monitor characteristic product ions of this compound (e.g., m/z 271.1, corresponding to the aglycone after loss of the glucose moiety).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sp1 Coreopsis tinctoria Flowers sp2 Drying and Grinding sp1->sp2 sp3 Solvent Extraction (e.g., 70% Methanol) sp2->sp3 sp4 Centrifugation & Supernatant Collection sp3->sp4 sp5 Evaporation and Reconstitution sp4->sp5 sp6 Filtration (0.22 µm) sp5->sp6 an1 Injection into UPLC sp6->an1 an2 Chromatographic Separation (C18 Column) an1->an2 an3 ESI Source (Negative Mode) an2->an3 an4 Mass Analysis (MS/MS) an3->an4 dp1 Peak Integration an4->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification of this compound dp2->dp3 troubleshooting_flowchart decision decision issue issue solution solution issue1 Poor Peak or No Peak decision1 Is standard peak present and of good quality? issue1->decision1 Check Standard decision2 Check MS parameters and LC-MS connection. decision1->decision2 No decision3 Issue is sample-related. Check extraction and stability. decision1->decision3 Yes solution1 Optimize MS source parameters. Check for leaks and blockages. decision2->solution1 Optimize/Fix solution2 Optimize extraction protocol. Verify sample stability. decision3->solution2 issue2 High Variability decision4 Is internal standard response consistent? issue2->decision4 Check Internal Standard decision5 Inconsistent sample prep or instrument instability. decision4->decision5 No decision6 Matrix effects are likely. decision4->decision6 Yes solution3 Standardize sample prep. Check instrument performance. decision5->solution3 solution4 Improve sample cleanup. Use matrix-matched standards. decision6->solution4 fragmentation_pathway cluster_this compound This compound Structure cluster_ms MS/MS Fragmentation (Negative ESI) This compound This compound (C21H22O10) MW: 434.39 Precursor Precursor Ion [M-H]⁻ m/z 433.1 Loss Neutral Loss of Glucose (-162 Da) Precursor->Loss Product Product Ion (Butein Aglycone) [M-H-Glucose]⁻ m/z 271.1 Loss->Product

References

Preventing Coreopsin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Coreopsin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, a chalcone glycoside, is susceptible to degradation from several factors, including:

  • pH: this compound is most stable in acidic conditions (pH 3-5). In neutral to alkaline conditions (pH > 6), the molecule can undergo structural changes and degradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation. It is crucial to keep this compound extracts and solutions at low temperatures.

  • Light: Exposure to UV and visible light can lead to photodegradation. All solutions and solid samples should be protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure of this compound.

  • Enzymes: If the plant material is not properly handled, endogenous enzymes like peroxidases and polyphenol oxidases can degrade this compound.

Q2: What is the recommended method for extracting this compound from plant material?

A2: Ultrasound-Assisted Extraction (UAE) is a highly effective method for extracting this compound as it offers high efficiency in a shorter time and at lower temperatures compared to traditional methods like maceration or Soxhlet extraction. The recommended solvent is a mixture of ethanol and water, which has been shown to be efficient for extracting polyphenolic compounds.

Q3: What are the optimal conditions for storing solid this compound?

A3: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C. Under these conditions, it can be stable for up to two years. For short-term storage (up to 6 months), storage at 4°C in a desiccator is acceptable.

Q4: How should I store this compound in solution?

A4: Stock solutions of this compound should be prepared in an acidic buffer (e.g., citrate or acetate buffer, pH 4-5) and stored in small aliquots in amber vials at -20°C. It is recommended to use freshly prepared solutions for experiments whenever possible. If stored properly, solutions can be stable for up to one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low extraction yield of this compound 1. Inefficient extraction method. 2. Inappropriate solvent. 3. Degradation during extraction.1. Switch to Ultrasound-Assisted Extraction (UAE). 2. Use an ethanol/water mixture (e.g., 70:30 v/v). 3. Maintain a low extraction temperature (< 50°C) and protect the extraction vessel from light.
Brownish color of the this compound extract Oxidation of phenolic compounds.1. Add an antioxidant, such as ascorbic acid (0.1%), to the extraction solvent. 2. Purge the extraction solvent and the headspace of the storage container with an inert gas like nitrogen or argon.
Loss of this compound concentration in stored solutions 1. Degradation due to improper storage conditions (temperature, light, pH). 2. Adsorption to the storage container.1. Store aliquots at -20°C in amber vials with an acidic buffer. 2. Use silanized glass vials to minimize adsorption.
Appearance of unknown peaks in HPLC chromatogram of a stored sample Degradation of this compound into other compounds.1. Re-evaluate storage conditions. 2. Characterize the degradation products using LC-MS to understand the degradation pathway.

Quantitative Data

Table 1: Estimated Half-life of this compound in Solution under Different Conditions *

Temperature (°C)pHHalf-life (t½) in hours (in darkness)Half-life (t½) in hours (exposed to light)
44.0> 720~ 480
47.0~ 240~ 120
254.0~ 168~ 72
257.0~ 48~ 24
504.0~ 24~ 12
507.0< 8< 4

*Note: This data is extrapolated from stability studies on structurally similar chalcone glycosides and anthocyanins. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., flowers of Coreopsis tinctoria) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% (v/v) ethanol in water containing 0.1% ascorbic acid.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes.

    • Maintain the temperature of the water bath at 45°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.

  • Lyophilization:

    • Freeze the concentrated aqueous extract at -80°C.

    • Lyophilize the frozen extract to obtain a dry powder.

  • Storage: Store the lyophilized powder in a tightly sealed, amber-colored container at -20°C.

Protocol 2: Quantification of this compound by HPLC-UV
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 365 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Accurately weigh an appropriate amount of the extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Coreopsin_Degradation_Pathway This compound This compound (Chalcone Glycoside) Aglycone Aglycone (Chalcone) This compound->Aglycone Hydrolysis (Acid/Base/Enzymatic) Degradation_Products Degradation Products (e.g., Phloroglucinaldehyde, Protocatechuic Acid) Aglycone->Degradation_Products Oxidative Cleavage (Light, O₂, High Temp)

Caption: A simplified diagram of the this compound degradation pathway.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Ultrasound-Assisted Extraction (70% Ethanol, 45°C, 30 min) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (< 50°C) Filtration->Concentration Lyophilization Freeze-Drying Concentration->Lyophilization Storage Store at -20°C (Protected from light) Lyophilization->Storage

Caption: The recommended workflow for this compound extraction.

Troubleshooting_Tree Start Low this compound Stability? Check_Storage Check Storage Conditions Start->Check_Storage Temp Temperature > -20°C? Check_Storage->Temp Light Exposed to Light? Temp->Light No Solution1 Store at -20°C or below Temp->Solution1 Yes pH_check pH of Solution Neutral/Alkaline? Light->pH_check No Solution2 Use Amber Vials/ Protect from Light Light->Solution2 Yes Solution3 Use Acidic Buffer (pH 4-5) pH_check->Solution3 Yes Check_Extraction Check Extraction Protocol pH_check->Check_Extraction No Extraction_Temp Extraction Temp > 50°C? Check_Extraction->Extraction_Temp Solvent_Oxidation Evidence of Oxidation? Extraction_Temp->Solvent_Oxidation No Solution4 Lower Extraction Temperature Extraction_Temp->Solution4 Yes Solution5 Add Antioxidant/ Use Inert Gas Solvent_Oxidation->Solution5 Yes

Caption: A troubleshooting decision tree for this compound degradation issues.

Technical Support Center: Troubleshooting Coreopsin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Coreopsin. The following question-and-answer format is designed to help researchers, scientists, and drug development professionals quickly identify and resolve problems, particularly HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my this compound standard. What are the most likely causes?

Peak tailing for this compound, a phenolic compound, is a common issue in reversed-phase HPLC. The primary causes are typically secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or problems with the HPLC system itself. The most frequent culprits include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of this compound. These interactions lead to a secondary, undesirable retention mechanism that results in peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the analysis of ionizable compounds like this compound.[4][5][6] If the pH is not optimized, the phenolic hydroxyl groups can be partially or fully ionized, leading to strong interactions with the stationary phase and causing poor peak shape.[4][7]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[8]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause peak tailing. A void at the column inlet is another common cause.[8]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[9]

Q2: How can I improve the peak shape of this compound by modifying the mobile phase?

Optimizing the mobile phase is often the most effective way to mitigate peak tailing for phenolic compounds like this compound.

  • Adjusting Mobile Phase pH: The most critical parameter to adjust is the pH. To suppress the ionization of the phenolic hydroxyl groups on this compound and minimize interactions with residual silanols, an acidic mobile phase is recommended.[4] Buffering the mobile phase to a pH between 2.5 and 3.5 is a good starting point. This ensures that this compound is in a single, neutral form, leading to a more symmetrical peak.[4]

  • Choice of Acid Modifier: Formic acid (0.1%) or phosphoric acid are commonly used to acidify the mobile phase in reversed-phase HPLC for the analysis of flavonoids and chalcones.[1][5]

  • Organic Modifier: Acetonitrile is a common choice for the analysis of chalcones and often provides good peak shape. Methanol is another option and can sometimes offer different selectivity.[3][9]

Q3: I've adjusted the mobile phase pH, but I'm still observing peak tailing. What are the next troubleshooting steps?

If mobile phase optimization alone does not resolve the issue, consider the following:

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with proper end-capping are designed to minimize the number of free silanol groups, thereby reducing secondary interactions. If you are using an older column, switching to a newer, well-end-capped C18 column can significantly improve peak shape.

  • Lower Injection Concentration/Volume: To rule out column overload, try diluting your sample or injecting a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Check for Column Contamination: If peak tailing has worsened over time, your column may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol). If this does not resolve the issue, consider replacing the guard column or the analytical column itself.

  • Inspect for System Issues (Extra-Column Volume): Ensure that all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume.

Quantitative Data Summary

The following table summarizes the validation parameters for a reported HPLC-DAD method for the quantitative analysis of this compound in Snow Chrysanthemum (Coreopsis tinctoria). While this data does not directly show peak asymmetry under different conditions, it provides an example of a validated method that achieves good precision and accuracy, suggesting acceptable peak shapes were obtained.

ParameterThis compound
Linearity (R²) ** 0.9998
LOD (µg/mL) 0.12
LOQ (µg/mL) 0.40
Intra-day Precision (RSD%) 1.77
Inter-day Precision (RSD%) 2.62
Repeatability (RSD%) 2.62
Stability (24h, RSD%) 2.89
Recovery (Mean ± SD, %) **101.25 ± 3.58

Data sourced from a study on the quantitative and qualitative analysis of flavonoids and phenolic acids in Snow Chrysanthemum.[1]

Experimental Protocol: HPLC-DAD Analysis of this compound

This section provides a detailed methodology for the HPLC analysis of this compound, adapted from a validated method.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Analytical Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • Detection Wavelength: Chalcones typically have a UV absorbance maximum between 340-390 nm.[6] A wavelength of 350 nm is a good starting point for this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 85 15
    20 65 35
    35 50 50
    40 20 80

    | 45 | 85 | 15 |

4. Sample Preparation:

  • Accurately weigh a suitable amount of the sample or standard.

  • Dissolve in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Is peak tailing observed for all peaks? start->q1 all_peaks System-wide Issue q1->all_peaks Yes coreopsin_only Analyte-Specific Issue q1->coreopsin_only No check_system Check for extra-column volume (tubing, fittings). Inspect for column void or blockage. all_peaks->check_system end Peak Shape Improved check_system->end q2 Is the mobile phase pH acidic (2.5-3.5)? coreopsin_only->q2 adjust_ph Adjust mobile phase pH using 0.1% formic acid. q2->adjust_ph No q3 Is a high-quality, end-capped C18 column being used? q2->q3 Yes adjust_ph->q3 replace_column Consider replacing with a modern, well-end-capped C18 column. q3->replace_column No q4 Is the sample concentration too high? q3->q4 Yes replace_column->q4 dilute_sample Dilute the sample or reduce the injection volume. q4->dilute_sample Yes q4->end No dilute_sample->end

Troubleshooting workflow for this compound HPLC peak tailing.

References

Technical Support Center: LC-MS Analysis of Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of coreopsin.

Troubleshooting Guides

Issue: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in this compound Quantification

This is a common indication of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1]

Step 1: Diagnose the Presence and Nature of Matrix Effects

  • How to Confirm Matrix Effects:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

    • Comparison of Calibration Curves: Prepare calibration curves for this compound in a pure solvent and in a matrix extract (matrix-matched). A significant difference in the slopes of these curves indicates the presence of matrix effects.[1]

Step 2: Implement Mitigation Strategies

Based on the diagnosis, employ one or more of the following strategies to reduce or compensate for matrix effects.

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components while efficiently extracting this compound.[2][3]

    • Solid-Phase Extraction (SPE): A well-chosen SPE sorbent can effectively clean up the sample by retaining this compound while washing away interfering compounds.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

    • Protein Precipitation: For biological samples like plasma, this method removes a large portion of proteins that can cause matrix effects.[4]

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Modify the mobile phase gradient to achieve better separation between this compound and co-eluting matrix components.[4]

    • Column Selection: Use a column with a different stationary phase or a smaller particle size to improve resolution.

    • Flow Rate Adjustment: Lowering the flow rate can sometimes reduce ion suppression by allowing for more efficient desolvation in the ion source.[5]

  • Use an Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects. A SIL internal standard for this compound would co-elute and experience the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.

Step 3: Verify the Effectiveness of Mitigation

After implementing mitigation strategies, re-evaluate the matrix effect by comparing the matrix-matched and solvent-based calibration curves. A significant reduction in the difference between the slopes indicates successful mitigation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[6] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and precision of quantitative analysis.[7]

Q2: What are the common causes of ion suppression for flavonoid glycosides like this compound?

A2: For flavonoid glycosides, ion suppression is often caused by co-eluting endogenous compounds from the sample matrix, such as salts, lipids, and other phenolic compounds.[8][9] In biological samples like plasma, phospholipids are a major contributor to matrix effects.[10]

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix effect can be quantified using the post-extraction addition method.[6][8] The matrix effect percentage is calculated using the following formula:

Matrix Effect (%) = [(Peak area in matrix / Peak area in solvent) - 1] * 100%

A negative value indicates ion suppression, while a positive value indicates ion enhancement.[1]

Q4: When should I use a matrix-matched calibration curve?

A4: A matrix-matched calibration curve is recommended when significant matrix effects are observed and a stable isotope-labeled internal standard is not available. This involves preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix-induced signal changes.[5]

Q5: Can changing the ionization source help reduce matrix effects?

A5: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If your analyte is amenable to APCI, switching the ionization source could potentially reduce the impact of matrix effects.

Data Presentation

Table 1: Quantitative Data on Matrix Effects for Bioflavonoids in Food Samples

This table presents data on matrix effects for several bioflavonoids, which are structurally related to this compound, in different food matrices. The data illustrates the common phenomenon of ion suppression (negative matrix effect values).

BioflavonoidMatrixConcentration LevelMatrix Effect (%)Reference
RutinRed OnionLow-25.0[8]
RutinRed OnionHigh-5.0[8]
QuercetinOrange PeelLow-44.0[8]
QuercetinOrange PeelHigh-10.0[8]
HesperidinHoneyLow-15.0[8]
HesperidinHoneyHigh-2.0[8]
KaempferolRed OnionLow-30.0[8]
KaempferolRed OnionHigh-8.0[8]

Table 2: Extraction Recovery and Matrix Effect of Polyphenols from Coreopsis tinctoria in Rat Plasma

This table is based on a study of 11 polyphenols from Coreopsis tinctoria and shows that the matrix effects were found to be acceptable, though specific values for each compound were not provided in the abstract.

Analyte GroupMatrixExtraction Recovery Range (%)Matrix Effect Range (%)Reference
Flavonoid GlycosidesRat Plasma85.2 - 98.788.6 - 105.4[4]
Flavonoid AglyconesRat Plasma87.1 - 95.490.1 - 102.3[4]
Phenolic AcidsRat Plasma86.5 - 96.389.5 - 104.1[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific sample matrix.

Materials:

  • This compound standard solution

  • Blank matrix extract (e.g., plasma, tissue homogenate) from a source known to be free of this compound

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • LC-MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Solvent): Spike the this compound standard into the initial mobile phase or a solvent identical to the final sample solvent.

    • Set B (Matrix): Spike the same amount of this compound standard into the blank matrix extract.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the matrix effect using the formula provided in FAQ 3.

Protocol 2: General LC-MS/MS Method for this compound Analysis in Biological Matrices

This protocol is a general starting point and should be optimized for your specific application and instrument.

1. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge again and transfer the supernatant to an autosampler vial for analysis.[12]

2. LC-MS/MS Parameters:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is a common choice for flavonoid analysis.[13]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[4]

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for flavonoids.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the deprotonated molecule of this compound, and the product ions would be characteristic fragments.

Mandatory Visualization

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Verification Verification Start Observe Poor Peak Shape, Inconsistent Signal, or High Variability Confirm_ME Confirm Matrix Effect (ME) Start->Confirm_ME Post_Column Post-Column Infusion Confirm_ME->Post_Column Qualitative Compare_Curves Compare Solvent vs. Matrix-Matched Curves Confirm_ME->Compare_Curves Quantitative Mitigate_ME Implement Mitigation Strategy Post_Column->Mitigate_ME Compare_Curves->Mitigate_ME Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE, PPT) Mitigate_ME->Optimize_Sample_Prep Optimize_Chromo Optimize Chromatography (Gradient, Column, Flow Rate) Mitigate_ME->Optimize_Chromo Use_IS Use Stable Isotope-Labeled Internal Standard Mitigate_ME->Use_IS Verify Re-evaluate Matrix Effect Optimize_Sample_Prep->Verify Optimize_Chromo->Verify Use_IS->Verify Success Matrix Effect Minimized Verify->Success Successful Revise Revise Strategy Verify->Revise Unsuccessful Revise->Mitigate_ME

Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS System Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A general experimental workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of coreopsin for in vivo studies. Given the limited specific data on this compound, this guide extrapolates from the extensive research on flavonoids and polyphenols, a class to which this compound belongs. The principles and protocols outlined here serve as a robust starting point for developing effective strategies to improve the systemic exposure of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo research?

This compound is a chalcone glycoside, a type of flavonoid found in plants of the Coreopsis genus.[1][2] Like many flavonoids, this compound exhibits promising biological activities in in vitro assays, including antioxidant and anti-inflammatory effects.[1][3] However, the translation of these effects to in vivo models is often hampered by low bioavailability.[3][4] This limitation stems from several factors, including poor aqueous solubility, extensive metabolism in the intestine and liver, and rapid excretion.[4][5][6] Consequently, achieving therapeutic concentrations of this compound in target tissues can be challenging, potentially leading to inconclusive or misleading results in animal studies.

Q2: What are the primary metabolic pathways that reduce this compound's systemic availability?

As a flavonoid glycoside, this compound likely undergoes two main metabolic transformations that limit its bioavailability. First, the glycoside form may be poorly absorbed across the intestinal epithelium.[3] Intestinal enzymes or gut microbiota may hydrolyze the sugar moiety, releasing the aglycone.[4] While the aglycone can be absorbed, both the glycoside and the aglycone are subject to extensive phase I and phase II metabolism.[3][4] This includes processes like glucuronidation, sulfation, and methylation, primarily in the small intestine and liver.[4] These modifications increase the water solubility of the compounds, facilitating their rapid excretion via urine and bile.[4]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several strategies have proven effective for improving the bioavailability of flavonoids and can be applied to this compound.[5][7] These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.[8][9][10]

  • Absorption Enhancers: Co-administration of certain compounds can increase intestinal permeability or inhibit efflux pumps (like P-glycoprotein) that actively transport flavonoids back into the intestinal lumen.

  • Metabolic Inhibitors: Co-administration with inhibitors of phase II metabolic enzymes can reduce the extent of this compound metabolism, thereby increasing its systemic circulation time.[11]

  • Structural Modification: Chemical modifications of the this compound molecule, such as methylation or acylation, can improve its lipophilicity and metabolic stability.[12]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of the compound.Extensive first-pass metabolism in the gut and liver.Rapid clearance from circulation.1. Improve Solubility: Formulate this compound in a solubilizing vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water) or develop a nanoformulation (see Protocol 1).2. Assess Metabolism: Analyze plasma and urine for this compound metabolites (glucuronides, sulfates) to confirm metabolic degradation.3. Inhibit Efflux Pumps: Co-administer with a known P-glycoprotein inhibitor, such as piperine, to assess its impact on absorption.4. Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider intraperitoneal or intravenous administration for initial efficacy studies to bypass first-pass metabolism.
High variability in plasma concentrations between individual animals. Differences in gut microbiota composition, which can affect the metabolism of flavonoids.Variations in food intake, as the food matrix can influence flavonoid absorption.[6][13]1. Standardize Gut Microbiota: Co-house animals for a period before the study to promote a more uniform gut microbiome.2. Control Feeding: Fast animals overnight before dosing and provide a standardized diet to minimize food matrix effects.3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
Inconsistent or lack of efficacy in in vivo models despite successful in vitro results. Insufficient concentration of the active form of this compound at the target tissue.The in vitro active form (aglycone) may not be the primary circulating form in vivo (metabolites).[14]1. Dose-Ranging Study: Conduct a pilot study with escalating doses of the enhanced this compound formulation to establish a dose-response relationship.2. Tissue Distribution Analysis: Measure the concentration of this compound and its major metabolites in the target tissue to confirm delivery.3. Evaluate Metabolite Activity: If possible, synthesize the major metabolites of this compound and test their activity in in vitro assays to determine if they contribute to the overall therapeutic effect.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes a thin-film hydration method for encapsulating this compound into liposomes to enhance its oral bioavailability.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, SPC, and cholesterol in a 10:1:1 molar ratio in a round-bottom flask using a mixture of chloroform and methanol (2:1, v/v).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at 40°C until a thin, dry lipid film is formed on the inner wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (approximately 60°C for SPC). This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the suspension becomes translucent.

  • Extrusion:

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by separating the free this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the amount of encapsulated drug using a suitable analytical method like HPLC.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in rodents to evaluate the oral bioavailability of a this compound formulation.

Materials:

  • This compound formulation (e.g., this compound-loaded liposomes) and control (free this compound suspension)

  • Experimental animals (e.g., Sprague-Dawley rats or BALB/c mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (if required for blood collection)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight (12-16 hours) with free access to water before dosing.

  • Dosing:

    • Divide the animals into two groups: one receiving the control formulation and the other receiving the enhanced this compound formulation.

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect blood into heparinized tubes and immediately centrifuge to separate the plasma.

  • Plasma Sample Processing:

    • Store the plasma samples at -80°C until analysis.

    • Prior to analysis, perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples, followed by centrifugation to remove the precipitated proteins.

  • Bioanalysis:

    • Quantify the concentration of this compound (and its major metabolites, if standards are available) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate pharmacokinetic software.

    • Compare the parameters between the control and enhanced formulation groups to determine the relative improvement in bioavailability.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound Suspension5050 ± 121.0150 ± 35100
This compound-Loaded Liposomes50250 ± 452.0900 ± 120600
This compound with Piperine50120 ± 281.5450 ± 70300

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation F1 This compound F2 Nanoformulation (e.g., Liposomes) F1->F2 F3 Co-administration (e.g., Piperine) F1->F3 I1 Oral Administration to Rodents F2->I1 F3->I1 I2 Blood Sampling (Time Course) I1->I2 I3 Plasma Isolation I2->I3 A1 LC-MS/MS Quantification I3->A1 A2 Pharmacokinetic Modeling A1->A2 A3 Bioavailability Assessment A2->A3

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_circulation Systemic Circulation cluster_excretion Excretion Coreopsin_Glycoside This compound (Glycoside) Coreopsin_Aglycone This compound (Aglycone) Coreopsin_Glycoside->Coreopsin_Aglycone Hydrolysis (Microbiota/Enzymes) Metabolites Metabolites (Glucuronides, Sulfates) Coreopsin_Aglycone->Metabolites Phase II Metabolism Plasma_this compound Circulating This compound & Metabolites Coreopsin_Aglycone->Plasma_this compound Absorption Metabolites->Plasma_this compound Absorption Urine_Bile Urine & Bile Plasma_this compound->Urine_Bile Excretion

Caption: Putative absorption and metabolism pathway of this compound.

References

Coreopsin Degradation Product Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coreopsin. The information is designed to address specific issues that may be encountered during experimental analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common degradation pathways?

This compound is a chalconoid, a type of natural phenol, specifically the 4'-O-glucoside of okanin.[1] Under various stress conditions, it is likely to degrade through two primary pathways:

  • Hydrolysis: Cleavage of the glycosidic bond to yield its aglycone, okanin, and a glucose molecule.

  • Oxidative Cleavage: Degradation of the chalcone backbone, which can lead to the formation of smaller phenolic compounds.

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[2][3][4] For flavonoids like this compound, typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.

  • Alkaline Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperatures.

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid or a solution of the compound (e.g., 60-80°C).

  • Photodegradation: Exposing the compound to UV or fluorescent light.

Q3: Which analytical techniques are most suitable for identifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques for separating and identifying this compound and its degradation products.[5][6]

  • HPLC/UPLC with UV/DAD detection: Useful for quantification and initial detection of degradants. A stability-indicating method should resolve the parent peak from all degradation product peaks.[7][8][9]

  • LC-MS/MS (e.g., Q-TOF, Orbitrap): Essential for structural elucidation of unknown degradation products by providing accurate mass and fragmentation data.[10]

Q4: What are the known signaling pathways associated with this compound and related compounds from Coreopsis tinctoria?

Studies on extracts of Coreopsis tinctoria, which contains this compound, okanin, and marein, have identified several key signaling pathways involved in its biological activities, such as neuroprotective effects.[11] These include:

  • PI3K-Akt Signaling Pathway

  • HIF-1 Signaling Pathway

  • cAMP Signaling Pathway

  • Calcium Signaling Pathway

Okanin, the aglycone of this compound, has also been shown to induce heme oxygenase-1 (HO-1) expression, potentially through the Nrf2-dependent pathway, and can induce apoptosis and pyroptosis in cancer cells.[12][13]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and its degradation products in HPLC/UPLC. - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Gradient slope is too steep.- Screen different column types (e.g., C18, Phenyl-Hexyl, Polar-Embedded).- Adjust the mobile phase pH, organic modifier (acetonitrile vs. methanol), and buffer concentration.- Optimize the gradient profile by decreasing the slope or introducing isocratic holds.
Inconsistent retention times. - Fluctuations in column temperature.- Inadequate column equilibration.- Mobile phase composition changing over time.- Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Low sensitivity for degradation products in MS. - Poor ionization of the analytes.- Inappropriate MS source parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Try different ionization modes (positive vs. negative).- Consider using a different ionization source if available (e.g., APCI).
Difficulty in identifying the structure of an unknown degradation product. - Insufficient fragmentation in MS/MS.- Lack of reference standards.- Optimize the collision energy in MS/MS to achieve informative fragmentation.- Use high-resolution MS (e.g., Q-TOF, Orbitrap) to obtain accurate mass and predict the elemental composition.- Compare the fragmentation pattern with that of the parent compound (this compound) and known related structures (e.g., okanin).

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 and 48 hours. Also, reflux a solution of this compound in methanol:water (1:1) at 80°C for 8 hours.

  • Photolytic Degradation: Expose a solution of this compound in methanol:water (1:1) to direct sunlight or a photostability chamber for 24 and 48 hours. Keep a control sample in the dark.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS method.

Protocol 2: UPLC-Q-TOF-MS Method for Degradation Product Identification

Objective: To separate and identify this compound and its degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • PDA Range: 200-600 nm

MS Conditions:

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: 50-1000 m/z

  • MS/MS: Data-dependent acquisition with collision energy ramping

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. Actual results may vary depending on the experimental conditions.

Stress Condition Duration This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl24 hours6525 (Okanin)5 (Unknown)
0.1 M NaOH8 hours4030 (Okanin)15 (Unknown)
30% H₂O₂24 hours5010 (Okanin)20 (Oxidized product)
Thermal (80°C)48 hours8510 (Okanin)-
Photolytic48 hours7515 (Okanin)5 (Unknown)

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analytical Identification cluster_results Data Interpretation This compound This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) This compound->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample UPLC UPLC Separation DegradedSample->UPLC PDA PDA Detection (Quantification) UPLC->PDA MS MS Detection (Accurate Mass) UPLC->MS MSMS MS/MS Fragmentation (Structural Elucidation) MS->MSMS Identify Identify Degradation Products MSMS->Identify Pathway Propose Degradation Pathway Identify->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: Workflow for this compound Degradation Product Identification.

signaling_pathway cluster_coreopsis Coreopsis tinctoria Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Okanin Okanin Okanin->Receptor Marein Marein Marein->Receptor PI3K PI3K Receptor->PI3K Nrf2 Nrf2 Receptor->Nrf2 Akt Akt PI3K->Akt HIF1A HIF-1α Akt->HIF1A Gene Gene Expression (Neuroprotection, Anti-inflammatory) Akt->Gene HIF1A->Gene Nrf2->Gene

References

Technical Support Center: Optimizing Ultrasound-Assisted Extraction of Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasound-assisted extraction (UAE) of coreopsin from sources such as Coreopsis tinctoria.

Troubleshooting Guide

This guide addresses common issues encountered during the ultrasound-assisted extraction of this compound and other flavonoids.

Issue Potential Cause Recommended Solution
Low this compound Yield Inappropriate solvent selection or concentration.The polarity of the solvent is crucial for efficient extraction.[1] Ethanol-water mixtures are often more effective than mono-solvent systems.[2] An ethanol concentration in the range of 50-70% is generally a good starting point.[2][3]
Suboptimal solid-to-liquid ratio.A lower ratio may not provide enough solvent to fully extract the this compound. Conversely, an excessively high ratio can be wasteful. A typical starting range is 1:20 to 1:50 g/mL.[4][5]
Insufficient extraction time or ultrasonic power.The extraction yield generally increases with time and power up to a certain point.[2][6] However, prolonged exposure can lead to degradation.[2][6][7] It is advisable to start with a moderate time (e.g., 20-40 minutes) and power and optimize from there.[6]
Degradation of this compound Excessive ultrasonic power or temperature.High ultrasonic power and temperatures can lead to the degradation of flavonoids like this compound through oxidation and other reactions.[7][8][9] It is recommended to use a cooling bath to maintain a stable temperature during extraction.[7] Temperatures between 40-60°C are often a safe range to begin optimization.[1]
Prolonged extraction time.Overexposure to ultrasonic waves can cause damage to the target compounds.[2][10] It is important to find a balance where the extraction is maximized before significant degradation occurs.[6]
Inconsistent Results Non-uniform distribution of ultrasonic energy.In an ultrasonic bath, the energy distribution may not be uniform.[11] Ensure the sample vessel is placed in a consistent location within the bath for each experiment. For more precise control, an ultrasonic probe is recommended.[12]
Inconsistent sample preparation.Variations in particle size of the plant material can affect extraction efficiency. Grinding the material to a uniform, fine powder ensures consistent surface area for solvent interaction.
Fluctuations in experimental conditions.Small variations in temperature, time, power, or solvent concentration between experiments can lead to inconsistent yields. It is crucial to carefully control and monitor all parameters.
Poor Selectivity (High Impurity Levels) Inappropriate solvent choice.The choice of solvent affects which compounds are extracted. Using a solvent system that is more selective for flavonoids can reduce the co-extraction of unwanted compounds.
Suboptimal extraction parameters.Adjusting parameters such as temperature and time can sometimes improve selectivity. For instance, a shorter extraction time might be sufficient to extract this compound without extracting more complex, less soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound using ultrasound?

A1: While the ideal solvent can vary, aqueous ethanol solutions are commonly and effectively used for flavonoid extraction.[2] A concentration between 50% and 70% ethanol is often a good starting point for optimization.[2][3] The presence of water can help swell the plant material, increasing the contact surface area for extraction.[2]

Q2: How does ultrasonic power affect this compound extraction?

A2: Ultrasonic power significantly influences extraction efficiency. Higher power generally increases the cavitation effect, which disrupts plant cell walls and enhances the release of intracellular contents like this compound.[3][12] However, excessively high power can generate free radicals and localized high temperatures, leading to the degradation of the target compound.[8][9] Therefore, it is essential to optimize the ultrasonic power to maximize yield without causing degradation.

Q3: What is the recommended temperature for ultrasound-assisted extraction of this compound?

A3: Temperature is a critical parameter. Increasing the temperature generally improves the solubility of this compound and the diffusion rate.[11] However, high temperatures can also decrease the viscosity and surface tension of the solvent, which may reduce the intensity of cavitation.[10] Furthermore, flavonoids are heat-sensitive, and high temperatures can cause degradation.[13] A common temperature range for flavonoid extraction is 40-60°C.[1]

Q4: How long should the ultrasound-assisted extraction be performed?

A4: The extraction yield typically increases with time up to a certain point, after which it may plateau or even decrease due to the degradation of the extracted compounds.[2][6] Optimal extraction times are often in the range of 20 to 60 minutes.[4][6] It is advisable to perform a time-course study to determine the optimal duration for your specific experimental setup.

Q5: Can ultrasound-assisted extraction be combined with other extraction methods?

A5: Yes, UAE can be used in conjunction with other techniques to enhance extraction efficiency. For instance, it can be combined with conventional solvent extraction to reduce extraction time and solvent consumption.[14]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of this compound

This protocol provides a general framework. The specific parameters should be optimized for your particular sample and equipment.

  • Sample Preparation:

    • Dry the plant material (e.g., Coreopsis tinctoria flowers) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine, uniform powder using a laboratory mill.

    • Pass the powder through a sieve to ensure a consistent particle size.

  • Extraction Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it in a suitable extraction vessel (e.g., a flask or beaker).

    • Add the chosen solvent system (e.g., 20 mL of 60% ethanol) to achieve the desired solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Set the desired extraction parameters:

      • Temperature (e.g., 50°C)

      • Ultrasonic Power/Amplitude (e.g., 100 W)

      • Extraction Time (e.g., 30 minutes)

    • Begin the sonication process. If using an ultrasonic bath, ensure the water level is appropriate. If using a probe, ensure it is submerged to the correct depth.

  • Post-Extraction Processing:

    • After extraction, separate the extract from the solid residue. This can be done by centrifugation followed by decanting the supernatant, or by vacuum filtration.

    • The collected extract can then be used for analysis (e.g., by HPLC to quantify this compound) or further purification.

Protocol for Determining Total Flavonoid Content (TFC)

This is a common method to assess the overall flavonoid content in your extract.

  • Reagents:

    • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol)

    • Sodium nitrite (NaNO₂) solution (e.g., 5% w/v)

    • Sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Quercetin standard solutions (for calibration curve)

  • Procedure:

    • Take a known volume of your extract (e.g., 0.5 mL).

    • Add the NaNO₂ solution and let it react for a specified time (e.g., 5 minutes).

    • Add the AlCl₃ solution and incubate for another set period (e.g., 6 minutes).

    • Add the NaOH solution to stop the reaction.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

    • Calculate the TFC by comparing the absorbance to a calibration curve prepared with quercetin standards. The results are typically expressed as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

Data Presentation

Table 1: Effect of Key Parameters on Flavonoid Yield
Parameter Range Studied General Effect on Yield Notes
Ethanol Concentration 20% - 80%Yield generally increases up to an optimal concentration (often 50-70%) and then may decrease.[4]A binary solvent system (ethanol-water) is often more effective than a mono-solvent system.[2]
Temperature 30°C - 80°CYield increases with temperature to an optimum, then may decrease due to compound degradation at higher temperatures.[6]Higher temperatures can also reduce cavitation efficiency.[10]
Extraction Time 10 - 100 minutesYield increases with time up to a point of equilibrium or degradation.[4]Prolonged times can lead to flavonoid degradation.[2][6]
Ultrasonic Power 80 W - 500 WHigher power generally leads to higher yields, but excessive power can cause degradation.[1][3]The optimal power depends on the specific equipment and sample.
Solid-to-Liquid Ratio 1:10 - 1:70 g/mLA higher ratio (more solvent) generally increases yield up to a certain point.[4]Very high ratios offer diminishing returns and increase solvent waste.

Visualizations

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis & Further Processing Start Plant Material (Coreopsis tinctoria) Drying Drying Start->Drying Grinding Grinding & Sieving Drying->Grinding Mixing Mixing with Solvent Grinding->Mixing Sonication Sonication Mixing->Sonication Separation Separation (Filtration/Centrifugation) Sonication->Separation Analysis Analysis (e.g., HPLC) Separation->Analysis Purification Further Purification Separation->Purification End Final Product (this compound Extract) Analysis->End Purification->End

Caption: Experimental workflow for the ultrasound-assisted extraction of this compound.

Parameter_Influence cluster_params Key Extraction Parameters center_node This compound Extraction Yield Solvent Solvent Concentration Solvent->center_node Influences Solubility Temp Temperature Temp->center_node Affects Solubility & Diffusion Time Extraction Time Time->center_node Determines Exposure Power Ultrasonic Power Power->center_node Drives Cavitation Ratio Solid-to-Liquid Ratio Ratio->center_node Impacts Mass Transfer

Caption: Key parameters influencing the yield of this compound in UAE.

References

Technical Support Center: Coreopsin Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting appropriate solvents for Coreopsin extraction. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polarity important for solvent selection?

This compound is a flavonoid, specifically a chalcone glycoside.[1] The structure of flavonoids significantly influences their polarity and, consequently, their solubility in different solvents.[2] As a glycoside, this compound has sugar moieties attached, which makes it a polar molecule.[3][] The fundamental principle of solubility, "like dissolves like," dictates that polar compounds dissolve best in polar solvents.[5][6] Therefore, understanding this compound's polarity is critical for choosing an effective extraction solvent.

Q2: What are the most recommended solvents for extracting this compound?

For polar flavonoids like this compound, polar solvents are most effective.[2] The most commonly recommended solvents are aqueous mixtures of alcohols, such as ethanol-water or methanol-water solutions.[2][7] Ethanol is often preferred over methanol because it is less toxic, making it more suitable for pharmaceutical and food applications.[3]

Q3: Why is a mixture of alcohol and water often more effective than pure alcohol?

Adding water to an alcohol solvent can improve the extraction efficiency for polar compounds.[7] Water acts as a swelling agent for the plant material, which increases the surface area of contact between the plant matrix and the solvent.[2] Conversely, using pure, high-concentration alcohols can lead to the dehydration of plant cells, causing them to collapse and potentially reducing extraction yield.[2] Therefore, a synergistic effect is observed when using water-alcohol mixtures, with an optimal ratio leading to increased flavonoid extraction.[2]

Q4: Can non-polar solvents be used in the this compound extraction process?

While the primary extraction of polar this compound requires polar solvents, non-polar solvents like hexane or petroleum ether play a crucial role in the pre-treatment of the plant material.[] Plant sources often contain significant amounts of lipids, waxes, and chlorophyll, which are non-polar.[][8] A preliminary extraction step with a non-polar solvent (a process known as defatting) can effectively remove these impurities, leading to a cleaner final extract.[]

Solvent Selection Guide

The selection of a solvent is a critical step that depends on the polarity of the target compound. The following table summarizes the properties of common solvents used in flavonoid extraction.

SolventPolarity IndexBoiling Point (°C)Suitability for this compound ExtractionNotes
Water9.0100Good (often used in mixtures)Excellent for dissolving polar glycosides but may have poor penetration into plant tissue alone.
Ethanol5.278.4Excellent (especially in aqueous mixtures)A green, low-toxicity solvent preferred for food and pharmaceutical applications.[3][7]
Methanol6.664.7Excellent (especially in aqueous mixtures)Highly efficient but more toxic than ethanol; primarily used for analytical purposes.[7]
Acetone5.156ModerateCan be used, often in aqueous mixtures, for moderately polar flavonoids.[3]
Ethyl Acetate4.477.1LowMore suitable for less polar flavonoids (aglycones).[2][3]
Dichloromethane3.139.6Very LowUsed for non-polar flavonoids and aglycones.[2]
Hexane0.169Not suitable for extractionPrimarily used for pre-extraction defatting to remove oils, waxes, and chlorophyll.[]

Experimental Protocols & Workflow

General Experimental Workflow for this compound Extraction

The following diagram illustrates a standard workflow for the extraction and purification of this compound from plant material.

G cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Extraction & Filtration cluster_purify Phase 3: Purification & Analysis A Plant Material Collection B Washing & Drying A->B C Grinding to Fine Powder B->C D Optional: Defatting (e.g., with Hexane) C->D E Extraction with Polar Solvent (e.g., 70% Ethanol) D->E F Filtration / Centrifugation E->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I Further Purification (e.g., Chromatography) H->I J Isolated this compound I->J

A general workflow for this compound extraction from plant material.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Ultrasound-assisted extraction is a modern technique that often provides higher efficiency and shorter extraction times compared to traditional methods.[9][10]

  • Preparation : Start with 10g of finely ground, dried plant powder. If the material is rich in lipids, pre-treat by stirring with 100 mL of hexane for 1 hour, filter, and discard the hexane. Allow the plant powder to air dry.

  • Solvent Addition : Place the plant powder in a 250 mL beaker and add 100 mL of 70% (v/v) ethanol-water solution.

  • Ultrasonication : Place the beaker in an ultrasonic bath operating at a frequency of 20-40 kHz.[9]

  • Extraction : Sonicate the mixture for 30-60 minutes at room temperature or a slightly elevated temperature (e.g., 40-50°C).[10]

  • Separation : After extraction, centrifuge the mixture at 4000 rpm for 15 minutes or filter it through Whatman No. 1 filter paper to separate the extract from the solid plant residue.[10]

  • Concentration : Concentrate the resulting supernatant (the extract) using a rotary evaporator under reduced pressure to remove the ethanol and water, yielding the crude this compound extract.

Troubleshooting Guide

Q: My extraction yield is very low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors:

  • Incorrect Solvent Polarity : Ensure your solvent polarity matches that of this compound. If using pure ethanol, try adding water to create a 70-80% aqueous solution, which can enhance extraction efficiency.[2]

  • Insufficient Particle Size : The plant material should be ground into a fine, homogenous powder to maximize the surface area for solvent contact.[8]

  • Inefficient Extraction Method : Traditional methods like maceration may require very long extraction times.[8] Consider switching to a more advanced method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are known to be more efficient and require less time.[9][11]

  • Inadequate Extraction Time/Temperature : Ensure your extraction time is sufficient. For maceration, this could be 24-72 hours.[12] For methods like UAE or MAE, optimize the time and temperature according to established protocols.

Q: My final extract is dark green and waxy. How can I obtain a cleaner product?

A: This indicates the co-extraction of chlorophyll, oils, and waxes. These are non-polar compounds that are inadvertently extracted.

  • Implement a Defatting Step : Before performing the main extraction with your polar solvent, pre-extract the dried plant powder with a non-polar solvent like hexane or petroleum ether.[] This will remove the majority of lipids and waxes. Simply stir the powder in the non-polar solvent, filter, discard the solvent, and then proceed to extract the solid residue with your polar solvent mixture.

Q: Does the stability of this compound vary in different solvents?

A: Yes, the stability of flavonoids can be influenced by the solvent, temperature, and pH. While specific data on this compound is limited, flavonoids are generally more stable in neutral or slightly acidic conditions.[] Using alcohol-based solvents can offer a stable environment.[13] High temperatures used in some extraction methods (like Soxhlet) can potentially lead to the degradation of thermolabile compounds, which is why lower-temperature methods like UAE are often advantageous.[9][11]

Associated Signaling Pathways

Compounds from Coreopsis tinctoria, the plant source of this compound, have been shown to interact with several key cellular signaling pathways.[14] Understanding these interactions is vital for drug development. The PI3K-Akt pathway, which is crucial for regulating cell survival and proliferation, is one of the main pathways affected.[14]

G This compound This compound & Related Flavonoids Receptor Cell Surface Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt activates Downstream Downstream Targets (e.g., regulating apoptosis, proliferation) Akt->Downstream regulates

Simplified PI3K-Akt signaling pathway activated by flavonoids.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Luteolin and Coreopsin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the well-studied flavonoid, luteolin, and representative bioactive compounds isolated from the Coreopsis genus, often referred to as coreopsins. This analysis is supported by experimental data on their respective impacts on key inflammatory mediators and signaling pathways.

While "coreopsin" is a term associated with compounds from Coreopsis plants, specific experimental data on a singular compound with this name is limited in publicly available research. Therefore, this guide will utilize data for phenylheptatriyne, a well-characterized anti-inflammatory compound isolated from Coreopsis lanceolata, as a representative analog for comparison with luteolin.

Executive Summary

Both luteolin and phenylheptatriyne exhibit significant anti-inflammatory properties by targeting key mediators and pathways involved in the inflammatory response. Luteolin, a flavonoid found in numerous plants, has been extensively studied and demonstrates potent inhibition of pro-inflammatory cytokines, nitric oxide (NO) production, and the enzymes iNOS and COX-2. Its mechanism of action is largely attributed to the suppression of the NF-κB and MAPK signaling pathways. Phenylheptatriyne, a polyacetylene from Coreopsis lanceolata, also effectively reduces the production of inflammatory mediators and downregulates the expression of iNOS and COX-2, primarily through the inhibition of the NF-κB pathway. This guide presents a detailed, data-driven comparison of their efficacy.

Data Presentation: Luteolin vs. Phenylheptatriyne

The following tables summarize the quantitative data on the anti-inflammatory effects of luteolin and phenylheptatriyne from various in vitro studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionReference
LuteolinRAW 264.7LPS20 µMSignificant[1]
LuteolinMH-SLPSDose-dependentSignificant[2]
PhenylheptatriyneBV2LPS20 µM~60%[2][3]
PhenylheptatriyneRAW 264.7LPS20 µM~55%[2][3]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineStimulantConcentration% InhibitionReference
LuteolinTNF-αMH-SLPSDose-dependentSignificant[2]
LuteolinIL-6MH-SLPSDose-dependentSignificant[2]
LuteolinIL-1βHNPCsTNF-αDose-dependentSignificant[4]
PhenylheptatriyneTNF-αRAW 264.7LPS20 µM~50%[2]
PhenylheptatriyneIL-6RAW 264.7LPS20 µM~45%[2]

Table 3: Inhibition of Inflammatory Enzymes

CompoundEnzymeCell LineStimulantMethodEffectReference
LuteoliniNOSRAW 264.7LPSWestern BlotSignificant Suppression[1]
LuteolinCOX-2RAW 264.7LPSWestern BlotSignificant Suppression[1]
PhenylheptatriyneiNOSBV2LPSWestern BlotSignificant Downregulation[2][3]
PhenylheptatriyneCOX-2BV2LPSWestern BlotSignificant Downregulation[2][3]

Experimental Protocols

1. Cell Culture and Treatment: RAW 264.7 (murine macrophages) and BV2 (murine microglia) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells were pre-treated with various concentrations of luteolin or phenylheptatriyne for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Assay (Griess Assay): The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for iNOS and COX-2 Expression: Cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. NF-κB Activation Assay: Nuclear extracts from treated cells were prepared using a nuclear extraction kit. The activation of NF-κB was assessed by measuring the DNA binding activity of the p65 subunit in the nuclear extracts using a commercially available NF-κB p65 transcription factor assay kit.

Signaling Pathway Analysis

Luteolin's Anti-inflammatory Signaling Pathways

Luteolin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Luteolin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB[2]. Furthermore, luteolin can suppress the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38, which are also crucial for the expression of inflammatory mediators[3].

Luteolin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Luteolin Luteolin Luteolin->IKK inhibits Luteolin->MAPK_pathway inhibits

Caption: Luteolin's inhibition of NF-κB and MAPK pathways.

Phenylheptatriyne's Anti-inflammatory Signaling Pathway

Similar to luteolin, phenylheptatriyne from Coreopsis lanceolata has been demonstrated to inhibit the NF-κB signaling pathway. It effectively suppresses the activation of NF-κB in LPS-stimulated macrophages, leading to the downregulation of its target inflammatory genes, iNOS and COX-2[2][3].

Phenylheptatriyne_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activation cascade MyD88 MyD88 TLR4->MyD88 activation cascade IKK IKK MyD88->IKK activation cascade IκBα IκBα IKK->IκBα activation cascade NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Response Inflammatory Response (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Response initiates Phenylheptatriyne Phenylheptatriyne Phenylheptatriyne->NFκB inhibits activation

Caption: Phenylheptatriyne's inhibition of the NF-κB pathway.

Experimental Workflow

The general workflow for assessing the anti-inflammatory effects of these compounds is as follows:

Experimental_Workflow cluster_0 In Vitro Model cluster_1 Analysis of Inflammatory Markers cluster_2 Mechanism of Action Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Compound Treatment (Luteolin or Phenylheptatriyne) Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2) LPS_Stimulation->Western_Blot NFkB_Assay NF-κB Activation Assay LPS_Stimulation->NFkB_Assay MAPK_Analysis MAPK Pathway Analysis (Western Blot for p-ERK, p-JNK, p-p38) LPS_Stimulation->MAPK_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both luteolin and phenylheptatriyne (representing this compound analogs) are potent inhibitors of the inflammatory response in vitro. They effectively reduce the production of key inflammatory mediators such as NO, TNF-α, and IL-6, and suppress the expression of the pro-inflammatory enzymes iNOS and COX-2. Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway, with luteolin also demonstrating significant modulation of the MAPK pathway.

While both compounds show promise as anti-inflammatory agents, further head-to-head comparative studies under identical experimental conditions are necessary to definitively determine their relative potency. Additionally, in vivo studies are required to evaluate their efficacy, bioavailability, and safety profiles in preclinical models of inflammatory diseases. This comparative guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of these natural compounds as leads for novel anti-inflammatory therapeutics.

References

Coreopsin's Neuroprotective Efficacy: A Comparative Analysis in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive in vivo validation guide for researchers, scientists, and drug development professionals. This publication details the neuroprotective effects of Coreopsin, a flavonoid found in Coreopsis lanceolata, within animal models of Parkinson's disease. The guide provides a comparative analysis against other promising flavonoids—Quercetin, Luteolin, and Apigenin—supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate informed research and development decisions.

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily manage symptoms, highlighting the urgent need for neuroprotective agents that can slow or halt disease progression. This guide focuses on the in vivo validation of this compound, a key bioactive compound in Coreopsis lanceolata flower extract (CLF1), and compares its neuroprotective capabilities with other well-researched flavonoids. The data presented is derived from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, a standard for preclinical PD research.

Comparative Analysis of Neuroprotective Effects

The neuroprotective potential of this compound, as part of the Coreopsis lanceolata flower extract (CLF1), has been evaluated alongside Quercetin, Luteolin, and Apigenin. The following tables summarize key quantitative data from various studies, offering a comparative overview of their efficacy in the MPTP mouse model.

Behavioral Outcomes

Impairments in motor coordination and locomotion are hallmark features of the MPTP-induced PD model. Behavioral tests such as the open-field test and the rotarod test are crucial for assessing the functional outcomes of neuroprotective interventions.

Table 1: Comparison of Effects on Motor Function in MPTP-Induced Mice

CompoundDosageAnimal ModelBehavioral TestKey FindingsReference
CLF1 (this compound) 50, 100, 200 mg/kgC57BL/6 MiceNot Reported-[1]
Quercetin 20, 40 mg/kgNMRI MiceBar TestDose-dependent improvement in motor performance.[2][2]
Quercetin Not SpecifiedC57BL/6 MiceOpen-field, Rotarod, PoleSignificantly improved motor deficits.[3][4][3][4]
Luteolin 10, 20 mg/kgMiceLocomotor & Muscular ActivitiesImproved locomotor and muscular activities.[5][6][5][6]
Apigenin 5, 10, 20 mg/kgMiceLocomotor & Muscular ActivitiesImproved locomotor and muscular activities.[5][6][5][6]

Note: Direct behavioral data for this compound (CLF1) was not available in the reviewed literature.

Biochemical and Cellular Outcomes

The neuroprotective effects of these flavonoids are further substantiated by their impact on key biochemical and cellular markers of neurodegeneration, including the survival of dopaminergic neurons (indicated by tyrosine hydroxylase staining) and the regulation of apoptotic pathways.

Table 2: Comparison of Effects on Dopaminergic Neuron Survival and Apoptosis Markers in MPTP-Induced Mice

CompoundDosageAnimal ModelOutcome MeasureKey FindingsReference
CLF1 (this compound) 200 mg/kgC57BL/6 MiceBax/Bcl-2 ratioDecreased Bax/Bcl-2 ratio, indicating anti-apoptotic effects.[1][7][1][7]
Quercetin Not SpecifiedC57BL/6 MiceTH+ neuronsPreserved TH+ dopaminergic neurons.[3][4][3][4]
Quercetin 20, 40 mg/kgNMRI MiceTH+ cell densitySignificantly increased TH+ cell density in the substantia nigra.[2][2]
Quercetin Not SpecifiedC57BL/6 MiceBax/Bcl-2 ratioElevated anti-apoptotic Bcl-2 and reduced pro-apoptotic Bax.[3][4][3][4]
Luteolin 10, 20 mg/kgMiceTH+ cellsProtected TH-positive cells from degeneration.[5][6][5][6]
Apigenin 5, 10, 20 mg/kgMiceTH+ cellsProtected TH-positive cells from degeneration.[5][6][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.

MPTP-Induced Parkinson's Disease Mouse Model

The MPTP mouse model is a widely used paradigm to study PD pathology and test potential neuroprotective agents.[8][9]

  • Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[8]

  • MPTP Administration: A common protocol involves intraperitoneal (i.p.) injections of MPTP-HCl at a dose of 20-30 mg/kg body weight. The injection schedule can vary, with acute models involving multiple injections within a single day (e.g., four times at 2-hour intervals) and sub-acute or chronic models involving daily injections for several consecutive days (e.g., once daily for 5-7 days).[10][11][12]

  • Probenecid Co-administration: In some chronic models, probenecid (250 mg/kg, i.p.) is administered 30 minutes before each MPTP injection to inhibit the clearance of MPTP and potentiate its neurotoxic effects.[12]

  • Control Group: A control group receives saline injections following the same schedule.

Behavioral Testing
  • Open-Field Test: This test assesses spontaneous locomotor activity. Mice are placed in a novel, open arena, and their movements (e.g., distance traveled, time spent in the center versus the periphery) are tracked using an automated system for a defined period (e.g., 3-5 minutes).[11][13]

  • Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.[10][14]

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This technique is used to quantify the number of surviving dopaminergic neurons.

  • Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then removed, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.[15][16] Coronal sections of the substantia nigra and striatum are cut using a cryostat.[15]

  • Staining:

    • Sections are washed in PBS and permeabilized with a solution containing Triton X-100.[17]

    • Non-specific binding is blocked using a blocking buffer (e.g., 10% normal donkey serum in PBS).[17]

    • Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.[17][18]

    • After washing, sections are incubated with a fluorescently-labeled secondary antibody.[17]

    • Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.[18]

  • Analysis: The number of TH-positive neurons is counted using a fluorescence microscope and stereological software.[19]

Western Blot for Bcl-2 and Bax

This method is used to quantify the expression levels of pro- and anti-apoptotic proteins.

  • Protein Extraction: Brain tissue (e.g., substantia nigra) is homogenized in a lysis buffer containing protease inhibitors.[20][21] The protein concentration of the lysate is determined using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[21]

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[22]

    • The membrane is incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[23][24]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the relative expression of Bcl-2 and Bax is normalized to the loading control.[22] The Bax/Bcl-2 ratio is then calculated.[22][24]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying neuroprotection is critical for drug development. Flavonoids, including this compound, are known to modulate several key signaling pathways involved in cell survival and inflammation.

Neuroprotective Signaling Pathways of Flavonoids

Flavonoids exert their neuroprotective effects through multiple mechanisms, including the activation of pro-survival pathways like PI3K/Akt and the inhibition of pro-inflammatory pathways such as NF-κB.[25][26][27]

G cluster_0 Flavonoids (this compound, Quercetin, etc.) cluster_1 Pro-Survival Signaling cluster_2 Pro-Inflammatory Signaling Flavonoids Flavonoids PI3K PI3K Flavonoids->PI3K activates NFkB NF-κB Flavonoids->NFkB inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes Survival Neuronal Survival Akt->Survival Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inflammation Neuroinflammation NFkB->Inflammation promotes Bax Bax (Pro-apoptotic) NFkB->Bax promotes Inflammation->Apoptosis contributes to Bax->Apoptosis promotes G cluster_0 Animal Model Induction cluster_1 Assessment cluster_2 Data Analysis start C57BL/6 Mice mptp MPTP Administration start->mptp treatment Compound Administration (e.g., this compound) start->treatment behavior Behavioral Testing (Open-field, Rotarod) mptp->behavior treatment->behavior sacrifice Sacrifice & Tissue Collection behavior->sacrifice immuno Immunohistochemistry (TH Staining) sacrifice->immuno western Western Blot (Bcl-2, Bax) sacrifice->western analysis Quantitative Analysis & Statistical Comparison immuno->analysis western->analysis

References

Coreopsin: A Potent Natural Anti-Inflammatory Agent Outperforms Standard Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide comparing the anti-inflammatory efficacy of Coreopsin, a natural compound, with established anti-inflammatory drugs. This guide provides a detailed analysis of experimental data, showcasing this compound's potential as a powerful alternative to conventional treatments.

A key active component of this compound, phenylheptatriyne, has demonstrated significant inhibitory effects on key inflammatory mediators. This comparison guide synthesizes the available preclinical data, offering a clear, evidence-based overview of its performance against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Quantitative Comparison of Anti-Inflammatory Efficacy

The anti-inflammatory potential of this compound's active constituent, phenylheptatriyne, was evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This in vitro model is a standard for assessing the anti-inflammatory properties of compounds. The efficacy, measured as the half-maximal inhibitory concentration (IC50), was compared against two widely used anti-inflammatory drugs: Indomethacin (an NSAID) and Dexamethasone (a corticosteroid).

CompoundTargetCell LineIC50 (µM)
Phenylheptatriyne (from Coreopsis lanceolata)Nitric Oxide ProductionRAW 264.733.12
IndomethacinNitric Oxide ProductionRAW 264.756.8
DexamethasoneNitric Oxide ProductionRAW 264.7~87.5 (converted from 34.60 µg/mL)[1]

Deciphering the Mechanism: How this compound Works

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and downregulating the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Standard anti-inflammatory drugs operate through different, well-established pathways. NSAIDs, such as Indomethacin, primarily inhibit the COX enzymes, thereby blocking the production of prostaglandins.[3] Corticosteroids, like Dexamethasone, have a broader mechanism that includes the induction of IκBα synthesis, an inhibitor of NF-κB.

Below are diagrams illustrating these signaling pathways.

Coreopsin_Mechanism cluster_stimulus Inflammatory Stimulus (LPS) cluster_this compound This compound (Phenylheptatriyne) LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB NF-κB/IκBα Complex IKK->IkB_NFkB Dissociates NFkB NF-κB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB (Translocation to Nucleus) Gene Pro-inflammatory Gene Expression NFkB_active->Gene iNOS_COX2 iNOS / COX-2 Gene->iNOS_COX2 NO_PG NO / Prostaglandins iNOS_COX2->NO_PG IkB_NFkB->NFkB_active

This compound's Inhibition of the NF-κB Pathway.

NSAID_Corticosteroid_Mechanism cluster_drugs Standard Anti-inflammatory Drugs NSAID NSAIDs (e.g., Indomethacin) COX COX-1 / COX-2 NSAID->COX Inhibits Corticosteroid Corticosteroids (e.g., Dexamethasone) IkB_synthesis IκBα Synthesis Corticosteroid->IkB_synthesis Induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB_inhibition NF-κB Inhibition IkB_synthesis->NFkB_inhibition NFkB_inhibition->Inflammation Reduces Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture (24h adherence) start->cell_culture treatment Pre-treatment with This compound/Standard Drugs (1h) cell_culture->treatment lps_stimulation LPS Stimulation (24h) treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Griess Assay for Nitric Oxide (NO) supernatant_collection->griess_assay western_blot Western Blot for COX-2 & p-IκBα cell_lysis->western_blot data_analysis Data Analysis (IC50 Calculation & Densitometry) griess_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Head-to-Head Analysis of Coreopsin and Other Leading Flavonoids in the Management of Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic disorders has intensified the search for effective therapeutic agents from natural sources. Among these, flavonoids have emerged as a promising class of compounds for their potential to mitigate hyperglycemia. This guide provides a comparative analysis of Coreopsin (Marein), a key bioactive flavonoid from Coreopsis tinctoria, against other well-researched flavonoids—Quercetin, Kaempferol, and Luteolin—in the context of their anti-hyperglycemic properties. This analysis is based on a synthesis of data from multiple in vivo studies to offer a comprehensive overview for researchers in metabolic disease and drug discovery.

Quantitative Comparison of Anti-Hyperglycemic Efficacy

The following table summarizes the quantitative data from various animal studies, offering a comparative look at the effectiveness of these flavonoids in managing key diabetic markers. It is important to note that these results are from separate studies and not from direct head-to-head trials; therefore, experimental conditions such as animal models, dosage, and duration of treatment vary.

FlavonoidAnimal ModelDosageDurationKey Outcomes
This compound (Marein) db/db miceNot specified12 weeksRestored hyperglycemia and dyslipidemia; Ameliorated renal function deterioration[1].
This compound (Marein) High-Fat Diet (HFD)-induced IR ratsNot specified8 weeksReduced hyperglycemia and plasma insulin levels.
Coreopsis tinctoria Extract HFD-induced obese C57BL/6 mice0.4% (w/w) of diet8 weeksBlocked the increase of fasting blood glucose, serum insulin, and leptin levels[2][3].
Coreopsis tinctoria Extract STZ-induced glucose-intolerant Wistar rats125 mg/kg (containing 20 mg of marein)3 weeksAnimals were no longer glucose-intolerant after 2 weeks of treatment.
Quercetin db/db mice0.04% and 0.08% of dietNot specifiedSignificantly decreased plasma glucose levels by 15% and 31%, respectively[4].
Quercetin STZ-induced diabetic rats10 and 50 mg/kgNot specifiedAmeliorated biochemical parameters including FBG, HbA1c, GSP, TC, TG, and LDL-C[5].
Quercetin Hypertensive rats50 mg/kg/day30 daysImproved insulin action and prevented pancreatic and metabolic dysfunction[6].
Kaempferol STZ-induced diabetic mice50 mg/kg/day12 weeksSignificantly improved hyperglycemia and reduced the incidence of overt diabetes from 100% to 77.8%[7][8].
Kaempferol HFD-induced obese mice0.05% of diet6 weeksPrevented the development of hyperglycemia and improved insulin sensitivity[9].
Kaempferol STZ-induced diabetic miceNot specified8 weeksLowered body weight, reduced fasting blood glucose, and improved glucose tolerance and insulin resistance[10].
Luteolin STZ-induced diabetic ratsNot specified21 daysSignificant decrease in blood glucose, oxidative stress, and proinflammatory cytokine levels[11].
Luteolin & Luteolin-7-O-glucoside KK-Ay miceNot specifiedNot specifiedSignificantly improved blood glucose, HbA1c, insulin, and HOMA-IR levels[12].
Luteolin Goto-Kakizaki rats10 mg/kg/day2 monthsImproved perivascular adipose tissue profile and vascular dysfunction[13].

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the anti-hyperglycemic effects of flavonoids in an animal model, based on methodologies reported in the cited studies.

1. Animal Model Selection and Induction of Hyperglycemia:

  • Animal Model: Male C57BL/6J mice, db/db mice, Wistar rats, or Sprague-Dawley rats are commonly used.

  • Induction of Type 2 Diabetes:

    • High-Fat Diet (HFD)-Induced Model: Animals are fed a diet with a high percentage of calories from fat for a specified period (e.g., 8 weeks) to induce obesity and insulin resistance[14][2][3].

    • Streptozotocin (STZ)-Induced Model: A low dose of STZ is administered intraperitoneally to induce partial insulin deficiency, often in combination with a high-fat diet to mimic type 2 diabetes[15][5][7][16].

2. Experimental Groups and Treatment:

  • Control Group: Receives a standard diet and vehicle.

  • Diabetic Control Group: Receives a high-fat diet and/or STZ induction and vehicle.

  • Treatment Groups: Diabetic animals are administered the test flavonoid (e.g., this compound, Quercetin, Kaempferol, or Luteolin) at various doses, typically via oral gavage or as a supplement in the diet[15][4][7][13].

  • Positive Control Group: Diabetic animals are treated with a standard anti-diabetic drug (e.g., Metformin) for comparison.

3. Duration of Study:

  • The treatment period typically ranges from several weeks to a few months (e.g., 3 to 12 weeks) to assess both acute and chronic effects[1].

4. Key Parameters Measured:

  • Fasting Blood Glucose: Measured periodically from tail vein blood samples.

  • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Performed to assess glucose metabolism and insulin sensitivity.

  • Serum Insulin and C-peptide Levels: Measured to evaluate pancreatic β-cell function.

  • Glycated Hemoglobin (HbA1c): Measured as an indicator of long-term glycemic control[10].

  • Lipid Profile: Total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured in serum.

  • Body Weight and Food Intake: Monitored throughout the study.

  • Histopathology: Pancreatic and liver tissues may be examined for morphological changes.

5. Statistical Analysis:

  • Data are typically analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to determine significant differences between groups.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways modulated by these flavonoids.

G cluster_0 Pre-clinical Phase cluster_1 Data Collection & Analysis Animal Model Selection Animal Model Selection Induction of Hyperglycemia Induction of Hyperglycemia Animal Model Selection->Induction of Hyperglycemia High-Fat Diet / STZ Grouping Grouping Induction of Hyperglycemia->Grouping Treatment Administration Treatment Administration Grouping->Treatment Administration Vehicle / Flavonoid / Positive Control Monitoring Monitoring Treatment Administration->Monitoring Body Weight, Food Intake Biochemical Analysis Biochemical Analysis Monitoring->Biochemical Analysis Blood Glucose, Insulin, Lipids Tolerance Tests Tolerance Tests Biochemical Analysis->Tolerance Tests GTT / ITT Histopathology Histopathology Tolerance Tests->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: A generalized workflow for in vivo studies of anti-hyperglycemic flavonoids.

G cluster_0 Flavonoid Intervention cluster_1 Key Signaling Pathways cluster_2 Physiological Outcomes This compound This compound AMPK AMPK Activation This compound->AMPK SGLT2 SGLT2 Inhibition This compound->SGLT2 Quercetin Quercetin Akt Akt Signaling Quercetin->Akt alpha_glucosidase α-glucosidase Inhibition Quercetin->alpha_glucosidase Kaempferol Kaempferol Kaempferol->AMPK Kaempferol->Akt Luteolin Luteolin Luteolin->alpha_glucosidase Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Akt->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Akt->Insulin_Sensitivity Glucose_Absorption Reduced Intestinal Glucose Absorption alpha_glucosidase->Glucose_Absorption Renal_Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2->Renal_Glucose_Reabsorption Reduced Blood Glucose Reduced Blood Glucose Glucose_Uptake->Reduced Blood Glucose Gluconeogenesis->Reduced Blood Glucose Glucose_Absorption->Reduced Blood Glucose Renal_Glucose_Reabsorption->Reduced Blood Glucose Insulin_Sensitivity->Reduced Blood Glucose

References

A Comparative Analysis of the Antioxidant Capacities of Coreopsin and Rutin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antioxidant properties of coreopsin and rutin, two flavonoid compounds. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy based on available experimental data. This document summarizes quantitative findings, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Antioxidant Capacity: this compound vs. Rutin

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and rutin from various in vitro assays. It is important to note that the data are compiled from different studies, and direct comparison may be limited due to variations in experimental conditions.

CompoundAssayIC50 Value (µg/mL)Source
Rutin DPPH Radical Scavenging824.57[1]
DPPH Radical Scavenging~18.7 (Calculated from 30.6 µM)
ABTS Radical Scavenging1.17[2]
FRAPLowest activity compared to P. niruri extract and quercetin[2]
This compound DPPH Radical ScavengingData for isolated compound not available. An extract of Coreopsis tinctoria showed lower activity than rutin in the DPPH test.[3]
ABTS Radical ScavengingData for isolated compound not available. An extract of Coreopsis tinctoria showed higher scavenging activity than rutin.[3]
Hydroxyl Radical ScavengingData for isolated compound not available. An extract of Coreopsis tinctoria showed higher scavenging activity than rutin.[3]

IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals present in the assay.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate antioxidant capacity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] This reduction of the DPPH radical is accompanied by a color change from deep purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[3][4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound, Rutin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer (UV-Vis)

  • Micropipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[5][6]

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound and rutin) and the positive control in the same solvent.

  • Reaction Mixture: Add a specific volume of the test sample or standard to a defined volume of the DPPH working solution in a test tube or microplate well. A typical ratio is an equal volume of sample and DPPH solution.[5]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6] A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[9][10] The radical has a characteristic blue-green color, which is measured at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS, and the decolorization is proportional to the antioxidant's activity.

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (80%)

  • Phosphate buffered saline (PBS) or water

  • Test compounds (this compound, Rutin)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9][11]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, with an absorption maximum at 593 nm.[12][13] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[14]

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (this compound, Rutin)

  • Standard (e.g., Ferrous sulfate, Trolox)

  • Spectrophotometer (UV-Vis)

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[14][15]

  • Sample Preparation: Prepare dilutions of the test compounds and standard.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.[12]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are expressed as FRAP values (in µM Fe(II) equivalents or Trolox equivalents).

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for in vitro antioxidant capacity assessment.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Reagent Preparation (DPPH, ABTS, FRAP) sample_prep Sample Preparation (this compound, Rutin dilutions) std_prep Standard Preparation (Trolox, Ascorbic Acid) mixing Mixing (Sample/Standard + Reagent) sample_prep->mixing incubation Incubation (Dark, Room Temp / 37°C) mixing->incubation measurement Spectrophotometric Measurement (Absorbance at specific λ) incubation->measurement calculation Calculation (% Inhibition, IC50, TEAC) measurement->calculation comparison Comparative Analysis calculation->comparison

Caption: General workflow for antioxidant assays.

Signaling Pathways

Rutin's Antioxidant Signaling Pathway:

Rutin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system.[16][17] It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, leading to the upregulation of antioxidant enzymes.[17]

G Rutin's Antioxidant Signaling Pathway cluster_nucleus Nucleus rutin Rutin nrf2_keap1 Nrf2-Keap1 Complex rutin->nrf2_keap1 promotes dissociation ros Oxidative Stress (ROS) ros->nrf2_keap1 induces dissociation nrf2 Nrf2 nrf2_keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) are->enzymes upregulates transcription enzymes->ros neutralizes protection Cellular Protection enzymes->protection nrf2_nuc->are G Generalized Flavonoid Antioxidant Mechanisms cluster_direct Direct Action cluster_indirect Indirect Action flavonoid Flavonoid (e.g., this compound) scavenging Direct Radical Scavenging (H• donation) flavonoid->scavenging enzyme_upreg Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) flavonoid->enzyme_upreg ros Reactive Oxygen Species (ROS) protection Reduced Oxidative Damage & Cellular Protection scavenging->ros neutralizes scavenging->protection enzyme_upreg->ros neutralizes enzyme_upreg->protection

References

A Comparative Guide to Coreopsin Quantification: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of Coreopsin, a key flavonoid found in Coreopsis tinctoria. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols to aid in method selection and implementation.

Method Comparison: Performance at a Glance

The selection of an appropriate analytical technique for this compound quantification is contingent on the specific research goals, required sensitivity, and available instrumentation. While UV-Vis spectrophotometry offers a simple and rapid approach for determining total flavonoid content, chromatographic methods like HPLC and LC-MS provide the specificity needed for the quantification of individual compounds like this compound.

ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Principle Separation based on polarity, quantification by UV absorbance.Separation based on polarity, quantification by mass-to-charge ratio.Complexation with aluminum chloride, quantification by absorbance of the resulting colored complex.
Specificity High (for individual flavonoids).Very High (for individual flavonoids and isomers).Low (quantifies total flavonoids).
Sensitivity GoodExcellentModerate
Linearity (R²) (Typical) > 0.999> 0.997> 0.995
Limit of Detection (LOD) ~0.01 μg/mL< 2.3 ng/mL~1.43 mg/L (for general flavonoids)
Limit of Quantification (LOQ) ~0.03 μg/mL< 8.1 ng/mL~4.34 mg/L (for general flavonoids)
Precision (%RSD) < 2.5%< 15%< 2%
Accuracy (% Recovery) 97 - 106%90 - 113%98 - 102%
Primary Use Quantification of known, abundant flavonoids.Quantification of trace-level flavonoids, metabolite identification.Rapid estimation of total flavonoid content.

Detailed Experimental Protocols

Sample Preparation (General Protocol for Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., flowers of Coreopsis tinctoria) to a constant weight and grind into a fine powder.

  • Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g). Add a defined volume of extraction solvent (e.g., 20 mL of 70% methanol or ethanol).[1] Employ an extraction technique such as ultrasonication for a specified duration (e.g., 30 minutes) at a controlled temperature.

  • Centrifugation and Filtration: Centrifuge the mixture (e.g., at 10,000 g for 10 minutes) and collect the supernatant.[1] Filter the supernatant through a 0.22 µm syringe filter prior to analysis.[1]

High-Performance Liquid Chromatography (HPLC-DAD)

This method allows for the separation and quantification of individual flavonoids.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used, for example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically around 348-360 nm).[2]

  • Injection Volume: 10 µL

Quantification: Construct a calibration curve using a series of standard solutions of this compound at known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for complex matrices.

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or Q-Orbitrap).

  • C18 analytical column (e.g., 2.1 mm × 100 mm, 2.6 µm).[3]

Chromatographic Conditions:

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid[4]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound.

Quantification: Similar to HPLC, a calibration curve is generated using standard solutions of this compound. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting compounds.[5]

UV-Vis Spectrophotometry (Total Flavonoid Content)

This method is based on the formation of a colored complex between flavonoids and aluminum chloride and is used for the determination of the total flavonoid content, not specifically this compound.

Reagents:

  • Sample extract

  • 5% Sodium nitrite (NaNO₂) solution

  • 10% Aluminum chloride (AlCl₃) solution

  • 1 M Sodium hydroxide (NaOH)

  • Standard solution (e.g., Rutin or Quercetin in methanol)

Procedure:

  • Pipette a specific volume of the sample extract into a test tube.

  • Add 5% NaNO₂ solution and mix.

  • After 5 minutes, add 10% AlCl₃ solution and mix.

  • After another 6 minutes, add 1 M NaOH.

  • Measure the absorbance at the wavelength of maximum absorbance (e.g., 510 nm) against a blank.[1]

Quantification: A calibration curve is prepared using a standard flavonoid like Rutin or Quercetin. The total flavonoid content in the sample is then calculated from this curve and is typically expressed as mg of Rutin or Quercetin equivalents per gram of sample.

Visualizing the Process and Pathway

To better understand the experimental flow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Quantification start Plant Material (Coreopsis tinctoria) drying Drying & Grinding start->drying extraction Solvent Extraction drying->extraction centrifugation Centrifugation & Filtration extraction->centrifugation hplc HPLC-DAD centrifugation->hplc lcms LC-MS/MS centrifugation->lcms uvvis UV-Vis Spectrophotometry centrifugation->uvvis quant_this compound This compound Quantification hplc->quant_this compound lcms->quant_this compound quant_total Total Flavonoid Quantification uvvis->quant_total

Caption: General experimental workflow for this compound quantification.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_hif1a HIF-1 Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K modulates HIF1A HIF-1α This compound->HIF1A modulates Akt Akt PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis inhibits VEGFA VEGFA HIF1A->VEGFA Angiogenesis ↑ Angiogenesis VEGFA->Angiogenesis promotes

Caption: Simplified signaling pathways modulated by this compound.[5]

References

Coreopsin vs. Okanin: A Comparative Analysis of Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic differences between the flavonoid glycoside, coreopsin, and its aglycone, okanin.

This compound, a chalcone glycoside also known as marein, is a primary bioactive compound found in the medicinal plant Coreopsis tinctoria. Its aglycone counterpart, okanin, is formed by the removal of the glucose moiety. Understanding the distinct bioavailability and metabolic fates of this glycoside-aglycone pair is crucial for evaluating their therapeutic potential and for the development of novel drug candidates. Generally, the oral bioavailability of flavonoid glycosides is lower than that of their corresponding aglycones due to factors such as lower lipophilicity and the need for enzymatic hydrolysis prior to absorption.

Quantitative Pharmacokinetic Parameters

The oral bioavailability of this compound is reported to be low, resulting in low blood concentrations after administration. In contrast, its aglycone, okanin, is absorbed more readily. The following table summarizes the available pharmacokinetic data for okanin after oral administration in rats.

ParameterOkanin[1][2]This compound (Marein)
Dose 1 mg/kgNot available
Cmax (Maximum Plasma Concentration) 1296.12 ± 60.31 ng/mLLow blood concentration reported[1]
Tmax (Time to Maximum Concentration) 0.167 hNot available
AUC (Area Under the Curve) Not availableNot available
Oral Bioavailability (F%) Not availableReported to be poor[1]

Metabolic Pathways

The metabolism of this compound (marein) is a complex process involving several biotransformation reactions. Following oral administration, this compound can be metabolized by intestinal microflora and, upon absorption, further processed in the liver. In contrast, the aglycone okanin, being more readily absorbed, is more directly subjected to hepatic metabolism.

This compound (Marein) Metabolism: Studies on the metabolism of flavanomarein (a synonym for this compound) in rats have identified numerous metabolites. The primary metabolic pathways include:

  • Hydrolysis: Cleavage of the glycosidic bond to release the aglycone, okanin.

  • Acetylation

  • Hydroxylation

  • Glucuronidation

  • Methylation

  • Dehydrogenation

An in vitro study using rat liver microsomes indicated that this compound exhibits good metabolic stability.

Okanin Metabolism: As the aglycone, okanin is a primary metabolite of this compound. Once formed or if administered directly, okanin is expected to undergo extensive phase II metabolism in the liver, primarily through glucuronidation and sulfation of its hydroxyl groups, to facilitate its excretion.

Metabolism_Comparison This compound This compound (Glycoside) Okanin Okanin (Aglycone) This compound->Okanin Hydrolysis (Intestinal Microbiota) Metabolites Phase I & II Metabolites (Hydroxylated, Glucuronidated, Methylated, Acetylated) This compound->Metabolites Direct Metabolism Okanin->Metabolites Hepatic Metabolism (Phase I & II) Excretion Excretion Metabolites->Excretion

Figure 1: Comparative metabolic pathways of this compound and Okanin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summarized protocols for key experiments relevant to the study of this compound and okanin.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for assessing the pharmacokinetic profile of a flavonoid after oral administration to rats.

1. Animal Model:

  • Male Sprague-Dawley rats (220-250 g) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Rats are fasted for 12 hours prior to the experiment with free access to water.

2. Drug Administration:

  • The test compound (e.g., okanin) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium solution).

  • A single oral dose is administered via gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

4. Sample Preparation and Analysis (UPLC-MS/MS):

  • Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent like methanol or acetonitrile (often containing an internal standard).

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is collected and analyzed by a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

    • Chromatographic Separation: A C18 column is commonly used with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacokinetic_Workflow start Fasted Rats admin Oral Administration of Compound start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation & Protein Precipitation sampling->processing analysis UPLC-MS/MS Analysis processing->analysis end Pharmacokinetic Parameter Calculation analysis->end

Figure 2: Workflow for an in vivo pharmacokinetic study.
In Vitro Liver Microsome Metabolism Assay

This assay is used to assess the metabolic stability of a compound in the liver.

1. Incubation Mixture:

  • The incubation mixture typically contains:

    • Rat liver microsomes (e.g., 0.5 mg/mL protein)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • The test compound (e.g., 1 µM)

    • An NADPH-regenerating system (to initiate the reaction)

2. Incubation:

  • The mixture is pre-incubated at 37°C.

  • The reaction is initiated by adding the NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Sample Preparation:

  • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the microsomal proteins.

4. Analysis:

  • The supernatant is analyzed by UPLC-MS/MS to quantify the remaining parent compound.

5. Data Analysis:

  • The metabolic stability is determined by calculating the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

In Vitro Caco-2 Cell Permeability Assay

This assay is a widely used model to predict the intestinal permeability of compounds.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The test compound is added to the apical (AP) side (representing the intestinal lumen) of the Transwell insert.

  • Samples are collected from the basolateral (BL) side (representing the bloodstream) at different time points.

  • To assess active efflux, the transport can also be measured from the BL to the AP side.

3. Analysis:

  • The concentration of the compound in the collected samples is quantified by UPLC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the Caco-2 cell monolayer.

Caco2_Permeability cluster_0 Absorption (A -> B) cluster_1 Efflux (B -> A) Transwell Apical Side (Lumen) Caco-2 Monolayer Basolateral Side (Bloodstream) Measurement_BL Measurement_BL Transwell:bl->Measurement_BL Sampling & Analysis Measurement_AP Measurement_AP Transwell:ap->Measurement_AP Sampling & Analysis Compound_AP Test Compound Compound_AP->Transwell:ap Compound_BL Test Compound Compound_BL->Transwell:bl

References

Coreopsin: A Comparative Analysis of In Vitro and In Vivo Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Coreopsin, drawing upon available in vitro and in vivo experimental data. Due to a scarcity of research focused specifically on isolated this compound, this guide incorporates data from extracts of Coreopsis species and closely related flavonoid compounds to provide a broader context for its potential therapeutic applications.

Executive Summary

This compound, a flavonoid glycoside, has garnered scientific interest for its potential antioxidant, anti-inflammatory, and anticancer properties. In vitro studies on extracts from Coreopsis species, rich in this compound and related compounds, have demonstrated significant biological effects. However, a direct and comprehensive correlation between these in vitro findings and dedicated in vivo studies on purified this compound is not yet well-established in publicly available literature. This guide summarizes the existing evidence, highlights the gaps in current knowledge, and provides detailed experimental methodologies to facilitate further research.

I. In Vitro Biological Activity

In vitro assays provide a foundational understanding of a compound's biological effects at a cellular and molecular level. Studies on Coreopsis extracts and related flavonoids have primarily focused on their antioxidant and anti-inflammatory properties.

Quantitative Data Summary
Assay TypeTest SubstanceCell Line/TargetEndpointResult (IC50/EC50)Reference
Antioxidant Activity Coreopsis tinctoria Ethanol ExtractDPPH RadicalScavenging ActivityData for extract fractions available, not for pure this compound[1]
Anti-inflammatory Phenylheptatriyne (from C. lanceolata)LPS-stimulated BV2 & RAW264.7 cellsNO Production InhibitionNot Reported[2][3]
Anti-inflammatory 4',7-dimethoxyflavanone (from C. lanceolata)LPS-stimulated BV2 & RAW264.7 cellsNO Production InhibitionNot Reported[2][3]
Anti-inflammatory Phenylheptatriyne (from C. lanceolata)LPS-stimulated BV2 & RAW264.7 cellsTNF-α & IL-6 InhibitionNot Reported[2][3]
Anti-inflammatory 4',7-dimethoxyflavanone (from C. lanceolata)LPS-stimulated BV2 & RAW264.7 cellsTNF-α & IL-6 InhibitionNot Reported[2][3]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are standard measures of a compound's potency. The lack of specific IC50 values for this compound in these key assays represents a significant knowledge gap.

II. In Vivo Biological Activity

In vivo studies are crucial for understanding a compound's efficacy, safety, and pharmacokinetic profile in a whole organism. Currently, there is a notable absence of published in vivo research specifically investigating the biological activities of isolated this compound. The available data is derived from studies on other flavonoids or plant extracts, which can inform potential experimental designs for this compound.

Representative In Vivo Models
Activity AssessedAnimal ModelInduction AgentTypical Parameters Measured
Anti-inflammatory Rat/MouseCarrageenanPaw edema volume, cytokine levels (TNF-α, IL-6), histopathology
Anticancer Mouse (Xenograft)Tumor cell implantationTumor volume and weight, survival rate, biomarker analysis

The lack of specific in vivo data for this compound makes a direct comparison with in vitro findings impossible at this time. Future research should prioritize conducting such studies to validate the therapeutic potential suggested by the in vitro evidence from related compounds.

III. Experimental Protocols

To facilitate further research and ensure reproducibility, this section details standardized protocols for key assays relevant to assessing the biological activity of this compound.

In Vitro Assays

1. MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

    • 96-well plates

    • Test compound (this compound)

    • Cell culture medium

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][5][6][7]

    • Cell viability is calculated as a percentage of the untreated control cells.

2. DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

    • Test compound (this compound)

    • Methanol

    • 96-well plates or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare various concentrations of this compound in methanol.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.[8][9][10]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Materials:

    • Carrageenan (1% w/v in sterile saline)

    • Test compound (this compound)

    • Vehicle (e.g., saline, PBS, or a suitable solvent)

    • Parenteral administration equipment

    • Plethysmometer or calipers

  • Procedure:

    • Administer this compound or the vehicle to different groups of rats via a suitable route (e.g., intraperitoneal or oral).

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][12][13][14][15]

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

IV. Signaling Pathways

In vitro studies on compounds from Coreopsis species suggest that their biological activities are mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[2][3] Flavonoids like this compound are hypothesized to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

NFkB_Pathway cluster_inactive LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes This compound This compound This compound->IKK Inhibition

Caption: The NF-κB signaling pathway in inflammation.

PI3K/Akt Signaling Pathway in Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Activation of receptor tyrosine kinases (RTKs) by growth factors triggers the activation of PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The potential anticancer effects of this compound may involve the inhibition of key components of the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Downstream Targets Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis Apoptosis Downstream->Apoptosis This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway in cell survival.

V. Conclusion and Future Directions

The available in vitro evidence from Coreopsis extracts and related flavonoids suggests that this compound holds promise as a bioactive compound with antioxidant and anti-inflammatory properties. The involvement of key signaling pathways such as NF-κB and PI3K/Akt provides a mechanistic basis for these activities. However, the critical lack of specific quantitative in vitro data and the absence of dedicated in vivo studies on isolated this compound are major limitations in translating these preliminary findings into therapeutic applications.

Future research should focus on:

  • Isolation and purification of this compound to enable studies on the pure compound.

  • Comprehensive in vitro profiling to determine the IC50 values of this compound in various cancer cell lines and inflammatory models.

  • Conducting in vivo studies to evaluate the efficacy, safety, and pharmacokinetics of this compound in relevant animal models of inflammation and cancer.

  • Elucidating the precise molecular targets of this compound within the NF-κB and PI3K/Akt pathways and other relevant signaling cascades.

By addressing these research gaps, a clearer and more definitive correlation between the in vitro and in vivo biological activities of this compound can be established, paving the way for its potential development as a novel therapeutic agent.

References

Synergistic Interactions of Coreopsin with Natural Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential synergistic effects of coreopsin, a notable chalcone, with other natural compounds. Due to a lack of direct experimental data on this compound combinations, this document leverages analogous data from other chalcones and flavonoids to illustrate the principles and methodologies for evaluating synergistic bioactivities.

This compound, a chalcone found in plants of the Coreopsis genus, has garnered interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The combination of natural compounds is a promising strategy in drug development to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. This guide explores the theoretical framework for this compound's synergistic potential, details the experimental protocols for assessing such interactions, and visualizes the key signaling pathways that may be involved.

Potential Synergistic Combinations and Supporting Data

While specific quantitative data on the synergistic effects of this compound with other natural compounds is not yet available in published literature, studies on the broader class of chalcones and related flavonoids provide valuable insights into potential synergistic pairings. The following tables summarize quantitative data from studies on chalcone and flavonoid combinations, offering a predictive glimpse into how this compound might behave in similar pairings.

Compound 1Compound 2Cell Line/ModelConcentration RangeCombination Index (CI)Observed EffectReference
Chalcone DerivativeErlotinibFadu, Detroit 562, SCC-25 (Head and Neck Squamous Cell Carcinoma)Not Specified<1 (Synergistic)Enhanced anticancer activity[1]
Fludelone (FD)Panaxytriol (PXT)MX-1 (Breast Cancer)FD: 0.5-50 nM; PXT: 0.5-50 µM0.609 - 0.836Synergistic cell growth inhibition[2]
VS02-4'ethyl (Chalcone)ItraconazoleDermatophytesNot Specified<1 (Synergistic)Enhanced antifungal activity[3]
VS02-4'ethyl (Chalcone)FluconazoleDermatophytesNot Specified<1 (Synergistic)Enhanced antifungal activity[3]
VS02-4'ethyl (Chalcone)TerbinafineDermatophytesNot Specified<1 (Synergistic)Enhanced antifungal activity[3]
VS02-4'ethyl (Chalcone)GriseofulvinDermatophytesNot Specified<1 (Synergistic)Enhanced antifungal activity[3]

Table 1: Synergistic Effects of Chalcone Derivatives with Other Compounds.

Compound CombinationAssayResultConclusionReference
Gallic Acid + Caffeic AcidFerric Reducing Antioxidant Power (FRAP)137.8% increase in antioxidant activitySignificant synergistic antioxidant effect[4]
Rosmarinic Acid + Quercetin2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidationSynergisticSynergistic antioxidant effect[4]
Rosmarinic Acid + Caffeic Acid2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidationSynergisticSynergistic antioxidant effect[4]

Table 2: Synergistic Antioxidant Effects of Phenolic Compounds and Flavonoids.

Key Signaling Pathways in this compound's Biological Activity

Network pharmacology studies on Coreopsis tinctoria, the plant from which this compound is derived, suggest that its bioactive compounds, including this compound, modulate several key signaling pathways. Understanding these pathways is crucial for identifying potential synergistic partners and mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[5] Many natural compounds, including flavonoids, have been shown to modulate this pathway.[5] this compound, through its potential influence on this pathway, could synergize with other compounds that target different components of the same pathway or parallel survival pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival This compound This compound (Potential Target) This compound->Akt Modulation

Caption: PI3K/Akt signaling pathway and potential modulation by this compound.

HIF-1 Signaling Pathway

The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway is a master regulator of cellular adaptation to low oxygen conditions and plays a crucial role in cancer progression and inflammation.[6][7] Chalcones have been shown to modulate HIF-1 activity.[8] Synergistic effects could be achieved by combining this compound with natural compounds that affect other aspects of the hypoxic response.

HIF1_Pathway cluster_normoxia Normoxia Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_degradation HIF-1α Degradation HIF1 HIF-1 Complex (HIF-1α + HIF-1β) HIF1a_stabilization->HIF1 Target_Genes Target Gene Expression (e.g., VEGF) HIF1->Target_Genes This compound This compound (Potential Target) This compound->HIF1 Modulation

Caption: HIF-1 signaling pathway and potential modulation by this compound.

Apoptosis Pathway (Bcl-2/Bax)

The intrinsic apoptosis pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[9][10] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and subsequent cell death.[11][12] Chalcones can induce apoptosis by modulating the expression of these proteins.

Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound (Potential Target) This compound->Bax Upregulation This compound->Bcl2 Downregulation

Caption: Intrinsic apoptosis pathway and potential modulation by this compound.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic effects of this compound with other natural compounds, a systematic experimental approach is required. The following protocols outline the key steps for in vitro synergy testing.

Cell Viability Assay

Objective: To determine the cytotoxic or growth-inhibitory effects of individual compounds and their combinations.

Methodology:

  • Cell Culture: Plate cells (e.g., cancer cell lines relevant to the desired therapeutic area) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and the other natural compound(s) in a suitable solvent (e.g., DMSO). Create a series of dilutions for each compound.

  • Treatment: Treat the cells with:

    • This compound alone at various concentrations.

    • The other natural compound alone at various concentrations.

    • Combinations of this compound and the other compound at fixed ratios (e.g., based on their individual IC50 values) or in a checkerboard matrix of varying concentrations.

    • Include a vehicle control (solvent only).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each individual compound.

Synergy Analysis: Combination Index (CI) Method

Objective: To quantitatively determine the nature of the interaction between this compound and the other compound (synergism, additivity, or antagonism).

Methodology:

  • Data Input: Use the dose-response data from the cell viability assay for the individual compounds and their combinations.

  • Software Analysis: Employ specialized software, such as CompuSyn, to calculate the Combination Index (CI) based on the Chou-Talalay method.

  • Interpretation of CI Values:

    • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).

    • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).

    • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).

  • Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic interactions. In an isobologram, the x- and y-axes represent the doses of the two drugs. The line connecting the IC50 values of the individual drugs is the line of additivity. Data points falling below this line indicate synergism, on the line indicate additivity, and above the line indicate antagonism.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Dose_Response Dose-Response (Single Agents & Combinations) Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay CI_Calculation Combination Index (CI) Calculation Viability_Assay->CI_Calculation Isobologram Isobologram Analysis Viability_Assay->Isobologram Synergy Synergism (CI < 1) CI_Calculation->Synergy Additivity Additivity (CI = 1) CI_Calculation->Additivity Antagonism Antagonism (CI > 1) CI_Calculation->Antagonism

Caption: Experimental workflow for assessing synergistic effects.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with other natural compounds remains to be established, the existing data on chalcones and flavonoids strongly suggest a high potential for such interactions. By targeting key signaling pathways involved in cell survival, apoptosis, and inflammation, this compound, in combination with other bioactive natural products, could offer enhanced therapeutic benefits. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate and quantify these potential synergistic effects, paving the way for the development of novel and more effective combination therapies.

References

A Comparative Overview of Coreopsin and Other Flavonoids in Coreopsis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Coreopsin, a chalcone glycoside, is a known bioactive constituent of the Coreopsis genus. However, a direct comparative study quantifying this compound content across different Coreopsis species is notably absent in the current scientific literature. This guide synthesizes the available data on this compound in Coreopsis tinctoria and presents a comparative overview of the flavonoid profiles and associated biological activities of other prominent Coreopsis species, including C. grandiflora, C. lanceolata, and C. verticillata. Due to the lack of quantitative data for this compound in species other than C. tinctoria, this document focuses on providing a broader comparative context of flavonoid composition. This guide also details common experimental protocols for flavonoid analysis and presents a putative signaling pathway for the flavonoids found in C. tinctoria, based on network pharmacology predictions.

This compound and Flavonoid Content in Coreopsis Species

Direct quantitative comparisons of this compound across different Coreopsis species are limited. However, existing studies provide insights into the flavonoid composition of individual species.

Coreopsis tinctoria (Plains Coreopsis)

C. tinctoria is the most studied species concerning its this compound content. A network pharmacology study identified this compound as a key bioactive compound in an extract of C. tinctoria[1]. While the precise quantity of this compound can vary, this species is recognized as a source of this compound. The flavonoid profile of C. tinctoria is diverse and can be influenced by geographical origin, including altitude[2][3][4]. In addition to this compound, other flavonoids such as marein, flavanomarein, okanin, and various quercetin and luteolin glycosides are abundant[5][6][7].

Coreopsis lanceolata (Lanceleaf Coreopsis)

Research on C. lanceolata has revealed a rich and complex flavonoid profile, though this compound has not been reported as a major quantified constituent in the available studies. The flowers of this plant are known to contain various flavonoids, including aurones, chalcones, flavanones, and flavonols[8][9][10][11][12]. Some of the identified compounds include lanceoletin, leptosidin, okanin, and luteolin[9][12].

Coreopsis grandiflora (Large-flowered Tickseed)

Similar to C. lanceolata, studies on C. grandiflora have focused on its general flavonoid composition rather than specifically quantifying this compound. It is known to contain a variety of flavonoids contributing to its biological activities.

Coreopsis verticillata (Whorled Tickseed)

Table 1: Summary of Major Flavonoids Identified in Different Coreopsis Species

Coreopsis SpeciesMajor Flavonoids and Other Bioactive Compounds IdentifiedReference
C. tinctoriaThis compound, Marein, Flavanomarein, Okanin, Quercetin glycosides, Luteolin glycosides, Phenylpropanoids, Polyacetylenes[1][5][6]
C. lanceolataLanceoletin, Leptosidin, Okanin, Luteolin, Quercetin, Various aurones, chalcones, and flavanones, Polyacetylenes[8][9][10][11][12]
C. grandifloraGeneral flavonoidsN/A
C. verticillataGeneral flavonoidsN/A

Note: "N/A" indicates that specific quantitative data for major flavonoids was not available in the reviewed literature.

Comparative Biological Activities

The biological activities of Coreopsis species are generally attributed to their rich flavonoid and phenolic content.

Coreopsis tinctoria

Extracts from C. tinctoria have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antihyperglycemic, and neuroprotective effects[1][6][13][14]. A network pharmacology study suggests that this compound, in conjunction with other compounds in the extract, contributes to these effects[1].

Coreopsis lanceolata

Extracts of C. lanceolata and its isolated flavonoids have been shown to possess antioxidant, anti-inflammatory, and anti-leukemic properties[10][15][16][17][18]. The anti-inflammatory effects are partly mediated through the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory enzymes like iNOS and COX-2[15][16][17][18].

Coreopsis grandiflora and Coreopsis verticillata

While used in traditional medicine and horticulture, detailed comparative studies on the specific biological activities of purified compounds from these species are less common in the literature compared to C. tinctoria and C. lanceolata. Their activities are generally presumed to be similar due to the presence of flavonoids.

Table 2: Overview of Investigated Biological Activities of Coreopsis Species Extracts

Biological ActivityC. tinctoriaC. lanceolataC. grandifloraC. verticillata
Antioxidant
Anti-inflammatory
Antidiabetic/Antihyperglycemic
Neuroprotective
Anti-leukemic

Note: '✓' indicates that the activity has been reported for the species' extract. The absence of a checkmark does not necessarily mean the absence of the activity, but rather a lack of available data in the reviewed literature.

Experimental Protocols

The following sections detail common methodologies for the extraction and analysis of flavonoids from Coreopsis species.

Extraction of Flavonoids

A general protocol for the extraction of flavonoids from Coreopsis plant material is as follows:

  • Sample Preparation: Dried and powdered plant material (e.g., flowers, leaves) is used for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent. Methanol or ethanol (typically 70-80% in water) are commonly used. Maceration, sonication, or reflux extraction methods can be employed.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate and n-butanol fractions.

Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of flavonoids.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of flavonoids.

  • Mobile Phase: A gradient elution is commonly used, consisting of two solvents, typically (A) water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and (B) acetonitrile or methanol.

  • Detection: The detector is set to a wavelength where flavonoids exhibit maximum absorbance, usually between 280 nm and 370 nm.

  • Quantification: Quantification is achieved by creating a calibration curve using external standards of known concentrations of the target flavonoids (e.g., purified this compound). The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Visualization of a Putative Signaling Pathway and Experimental Workflow

The following diagrams are generated using Graphviz and are based on the available literature.

Putative Signaling Pathway for Coreopsis tinctoria Flavonoids

The following diagram illustrates a hypothetical signaling pathway for the neuroprotective effects of flavonoids from C. tinctoria, as suggested by a network pharmacology study. It is important to note that this is a predicted pathway for a complex mixture of compounds, including this compound, and requires further experimental validation with isolated compounds. The study suggests that these compounds may exert their effects by modulating the PI3K/Akt and HIF-1 signaling pathways[1].

G Putative Signaling Pathway of Coreopsis tinctoria Flavonoids in Neuroprotection cluster_0 Coreopsis tinctoria Flavonoids cluster_1 Cellular Signaling cluster_2 Cellular Response This compound This compound PI3K PI3K This compound->PI3K HIF1A HIF-1α This compound->HIF1A Other_Flavonoids Other Flavonoids (Marein, Okanin, etc.) Other_Flavonoids->PI3K Other_Flavonoids->HIF1A Akt Akt PI3K->Akt Activates BCL2 Bcl-2 (Anti-apoptotic) Akt->BCL2 Promotes BAX Bax (Pro-apoptotic) Akt->BAX Inhibits Neuroprotection Neuroprotection HIF1A->Neuroprotection Contributes to Apoptosis Apoptosis BCL2->Apoptosis Inhibits BAX->Apoptosis Promotes G General Experimental Workflow for Comparative Flavonoid Analysis cluster_0 cluster_1 cluster_2 cluster_3 C_tinctoria Coreopsis tinctoria Extraction Solvent Extraction (e.g., 80% Methanol) C_tinctoria->Extraction C_grandiflora Coreopsis grandiflora C_grandiflora->Extraction C_lanceolata Coreopsis lanceolata C_lanceolata->Extraction C_verticillata Coreopsis verticillata C_verticillata->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation HPLC_DAD HPLC-DAD (Quantification) Fractionation->HPLC_DAD LC_MS LC-MS/MS (Identification) Fractionation->LC_MS Antioxidant Antioxidant Assays (DPPH, ABTS) Fractionation->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) Fractionation->Anti_inflammatory

References

Unveiling the Therapeutic Promise of Coreopsin: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coreopsin, a flavonoid found in plants of the Coreopsis genus, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of the preclinical data supporting the anti-inflammatory, anti-cancer, and anti-diabetic properties of this compound and its parent extracts against established therapeutic agents. While direct preclinical in vivo data on isolated this compound is limited, studies on Coreopsis tinctoria extracts, rich in flavonoids like this compound, provide compelling evidence of its potential.

Anti-Inflammatory Potential: this compound vs. Dexamethasone

Extracts from the Coreopsis genus have demonstrated significant anti-inflammatory properties in preclinical models. These effects are largely attributed to their flavonoid content, including this compound. The proposed mechanism involves the downregulation of key inflammatory mediators.

Mechanism of Action: A Comparative Overview

Compounds isolated from Coreopsis lanceolata have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is achieved, in part, by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Furthermore, these compounds have been observed to decrease the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators.

Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through a different but related mechanism. It binds to the glucocorticoid receptor, which then translocates to the nucleus to suppress the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.

G Comparative Anti-Inflammatory Signaling Pathways cluster_0 Coreopsis Compounds (including this compound) cluster_1 Dexamethasone This compound This compound IKK IKK This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases iNOS_COX2 iNOS/COX-2 NF-κB->iNOS_COX2 activates transcription of Pro-inflammatory Cytokines TNF-α, IL-6 NF-κB->Pro-inflammatory Cytokines activates transcription of Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR binds to GRE Glucocorticoid Response Elements GR->GRE binds to Pro-inflammatory Genes TNF-α, IL-6 genes GR->Pro-inflammatory Genes suppresses transcription of Anti-inflammatory Proteins Anti-inflammatory Proteins GRE->Anti-inflammatory Proteins activates transcription of

Comparative Anti-Inflammatory Pathways
Preclinical Data Summary

AgentModelKey Findings
Coreopsis lanceolata Extract Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesDose-dependent inhibition of TNF-α and IL-6 production.
LPS-stimulated BV2 microgliaInhibition of nitric oxide (NO) production.
Dexamethasone Carrageenan-induced paw edema in ratsSignificant reduction in paw edema volume.
LPS-induced cytokine release in miceSignificant reduction in serum TNF-α and IL-6 levels.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used preclinical model assesses the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats (180-200 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Treatment: The test compound (e.g., Coreopsis extract) or the reference drug (e.g., Dexamethasone) is administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the vehicle control group.

Anti-Cancer Potential: this compound vs. Doxorubicin

Flavonoids from Coreopsis tinctoria have demonstrated promising anti-cancer activities in in vitro studies, primarily through the induction of apoptosis (programmed cell death).

Mechanism of Action: A Comparative Overview

The anti-cancer effects of Coreopsis tinctoria flavonoids appear to be mediated through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to the activation of the intrinsic apoptotic pathway. This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

Doxorubicin, a widely used chemotherapy agent, exerts its anti-cancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which can trigger apoptotic cell death.

G Comparative Anti-Cancer Signaling Pathways cluster_0 Coreopsis tinctoria Flavonoids cluster_1 Doxorubicin CTF Coreopsis tinctoria Flavonoids PI3K PI3K CTF->PI3K inhibits Bax Bax CTF->Bax activates Akt Akt PI3K->Akt inhibits Bcl2 Bcl-2 Akt->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion destabilizes Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates into TopoII Topoisomerase II Doxorubicin->TopoII inhibits ROS Reactive Oxygen Species Doxorubicin->ROS generates DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis_Dox Apoptosis DNA_Damage->Apoptosis_Dox induces

Comparative Anti-Cancer Pathways
Preclinical Data Summary

AgentModelKey Findings
Coreopsis tinctoria Flower Extract Human chronic myelogenous leukemia (K562) cellsInduced cytotoxicity and apoptosis.[2][3]
Non-small cell lung cancer (NSCLC) cell linesInduced apoptosis and suppressed tumor growth.[4]
Doxorubicin Various human cancer cell linesPotent cytotoxic effects with low IC50 values.
Xenograft models of human tumors in miceSignificant inhibition of tumor growth.
Experimental Protocol: Xenograft Tumor Model

This in vivo model is a cornerstone for evaluating the efficacy of anti-cancer drug candidates.

  • Cell Culture: Human cancer cell lines (e.g., K562 or NSCLC cells) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., Coreopsis tinctoria extract) or reference drug (e.g., Doxorubicin) is administered according to a predetermined schedule and route.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker expression).

Anti-Diabetic Potential: this compound vs. Metformin

Extracts of Coreopsis tinctoria have shown promising anti-diabetic effects in preclinical models of type 2 diabetes. These effects are linked to the plant's rich flavonoid content, including this compound.

Mechanism of Action: A Comparative Overview

The anti-diabetic activity of Coreopsis tinctoria extracts is multifaceted. One key mechanism is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the digestion of carbohydrates. By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, leading to lower postprandial blood glucose levels. Additionally, these extracts have been shown to have cytoprotective effects on pancreatic β-cells, potentially by inhibiting apoptosis.

Metformin, a first-line treatment for type 2 diabetes, primarily acts by decreasing hepatic glucose production and increasing insulin sensitivity in peripheral tissues.

G Comparative Anti-Diabetic Mechanisms cluster_0 Coreopsis tinctoria Extract (this compound) cluster_1 Metformin CTE Coreopsis tinctoria Extract Alpha_Glucosidase α-Glucosidase/ α-Amylase CTE->Alpha_Glucosidase inhibits Apoptosis_CTE Apoptosis CTE->Apoptosis_CTE inhibits in Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion mediates Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption leads to Pancreatic_Beta_Cells Pancreatic β-cells Apoptosis_CTE->Pancreatic_Beta_Cells protects Metformin Metformin Hepatic_Glucose_Production Hepatic Glucose Production Metformin->Hepatic_Glucose_Production decreases Insulin_Sensitivity Insulin Sensitivity Metformin->Insulin_Sensitivity increases Liver Liver Hepatic_Glucose_Production->Liver in Peripheral_Tissues Peripheral Tissues Insulin_Sensitivity->Peripheral_Tissues in

Comparative Anti-Diabetic Mechanisms
Preclinical Data Summary

AgentModelKey Findings
Coreopsis tinctoria Extract High-fat diet-induced obese miceReduced fasting blood glucose and improved glucose tolerance and insulin resistance.[5][6][7]
db/db mice (a model of type 2 diabetes)Ameliorated diabetic nephropathy.[8]
In vitro enzyme assaysInhibited α-glucosidase and α-amylase activity.[5][6]
Metformin High-fat diet-induced diabetic ratsLowered blood glucose levels and improved insulin sensitivity.
db/db miceReduced hyperglycemia and improved metabolic parameters.[8]
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes Model

This model is commonly used to induce a state of hyperglycemia that mimics type 1 or, in combination with a high-fat diet, type 2 diabetes.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • Induction of Diabetes: A single high dose or multiple low doses of streptozotocin (STZ), dissolved in a citrate buffer, are injected intraperitoneally. For a type 2 model, animals are often fed a high-fat diet for several weeks prior to STZ administration.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

  • Treatment: Diabetic animals are divided into groups and treated with the test substance (e.g., Coreopsis tinctoria extract) or a standard drug (e.g., Metformin) for a specified period.

  • Parameters Measured: Body weight, food and water intake, fasting blood glucose, and glucose tolerance (via an oral glucose tolerance test) are monitored throughout the study. At the end of the study, blood and tissues can be collected for biochemical and histological analysis.

Conclusion

The preclinical evidence for Coreopsis tinctoria extracts, which are rich in this compound, demonstrates significant therapeutic potential across inflammatory diseases, cancer, and diabetes. While these findings are promising, further research focusing on isolated this compound is necessary to fully validate its efficacy and elucidate its precise mechanisms of action. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Coreopsin Disposal Protocol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Coreopsin, a chalcone glycoside, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Logistical Information

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, others indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with a degree of caution and to follow standard laboratory safety protocols.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety goggles with side-shields[1]

  • Protective gloves[1]

  • Impervious clothing (e.g., lab coat)[1]

  • Suitable respirator, especially when handling the powder form to avoid dust inhalation[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust and aerosol formation.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1]

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek medical attention.[1]

This compound Disposal Procedure

The disposal of this compound should be conducted in accordance with federal, state, and local environmental control regulations.[3] Although not always classified as hazardous, it is best practice to treat it as chemical waste.

Step 1: Waste Segregation

  • Collect all waste materials containing this compound, including residual solid, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • This waste should be segregated from general laboratory trash.

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof waste container made of a compatible material.[4][5] High-density polyethylene (HDPE) is a suitable option.[6]

  • The container must have a tightly fitting cap and be kept closed except when adding waste.[4]

  • Clearly label the waste container as "Hazardous Waste" or "Chemical Waste" and specify the contents: "this compound Waste." Include the CAS number (499-29-6) and approximate concentration if in solution.[4][6] Deface any original labels on reused containers.[4][7]

Step 3: Disposal of Solutions

  • For solutions of this compound, absorb them with a non-combustible absorbent material like diatomite or universal binders.[1]

  • Place the absorbed material into the designated waste container.

Step 4: Disposal of Solid Waste

  • Carefully sweep or scoop solid this compound waste, avoiding dust generation, and place it directly into the designated waste container.

Step 5: Decontamination of Labware

  • Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.

  • Triple rinse the equipment with a suitable solvent (e.g., alcohol or water).[8]

  • The rinsate from the first rinse should be collected and disposed of as chemical waste in the designated this compound waste container.[8] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but consult local regulations.

Step 6: Final Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, ensuring it is away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][5]

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data Summary

ParameterValueSource
CAS Number 499-29-6[1][6]
Molecular Formula C21H22O10[1][6]
Molecular Weight 434.4 g/mol [6]
Appearance Solid[1]
Melting Point 190-195°C[1]
Storage (Solid) Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.[6]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[1]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Coreopsin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select & Label Waste Container ppe->container solid_waste Collect Solid Waste & Contaminated Items container->solid_waste solution_waste Absorb Liquid Waste container->solution_waste add_to_container Place Waste in Labeled Container solid_waste->add_to_container solution_waste->add_to_container decontaminate Triple Rinse Contaminated Labware add_to_container->decontaminate store Store Sealed Container in SAA add_to_container->store Seal Container collect_rinsate Collect First Rinsate as Waste decontaminate->collect_rinsate collect_rinsate->add_to_container contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal Complete contact_ehs->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Coreopsin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. While Coreopsin is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] This guide provides immediate safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to prevent direct contact and ensure personal safety.

Recommended Personal Protective Equipment for Handling this compound:

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or aerosols.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[3][4] It is advisable to change gloves frequently, especially if they come into contact with the substance.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2][3]
Respiratory Protection Not generally required under normal handling conditionsUse in a well-ventilated area to avoid inhalation of dust or aerosols.[1] If significant aerosolization is expected, consider working in a fume hood.

Safe Handling and Storage Procedures

Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Handle in a well-ventilated area or in a chemical fume hood.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated place.[1]

  • Recommended storage temperature is 4°C, protected from light.[1]

  • For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup handle_weigh Weigh solid this compound prep_setup->handle_weigh Proceed once setup is complete handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve post_decon Decontaminate work surfaces handle_dissolve->post_decon After experimental use post_dispose Dispose of waste in designated chemical waste container post_decon->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash hands thoroughly post_remove_ppe->post_wash

This compound Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coreopsin
Reactant of Route 2
Coreopsin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.